molecular formula C64H78N14O24 B15564721 Luzopeptin A CAS No. 75580-37-9; 85255-31-8

Luzopeptin A

货号: B15564721
CAS 编号: 75580-37-9; 85255-31-8
分子量: 1427.4 g/mol
InChI 键: QMZVWFQMMLKHLS-ODLYDHCOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Luzopeptin A is a useful research compound. Its molecular formula is C64H78N14O24 and its molecular weight is 1427.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

75580-37-9; 85255-31-8

分子式

C64H78N14O24

分子量

1427.4 g/mol

IUPAC 名称

[(3R,7S,16S,17R,23R,27S,36S,37R)-37-acetyloxy-3,23-bis[(3-hydroxy-6-methoxyquinoline-2-carbonyl)amino]-7,27-bis(2-hydroxypropan-2-yl)-8,11,28,31-tetramethyl-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] acetate

InChI

InChI=1S/C64H78N14O24/c1-31(79)101-43-17-19-67-77-51(43)57(89)65-25-45(83)73(7)27-47(85)75(9)54(64(5,6)96)62(94)100-30-40(72-56(88)50-42(82)24-34-22-36(98-12)14-16-38(34)70-50)60(92)78-52(44(18-20-68-78)102-32(2)80)58(90)66-26-46(84)74(8)28-48(86)76(10)53(63(3,4)95)61(93)99-29-39(59(77)91)71-55(87)49-41(81)23-33-21-35(97-11)13-15-37(33)69-49/h13-16,19-24,39-40,43-44,51-54,81-82,95-96H,17-18,25-30H2,1-12H3,(H,65,89)(H,66,90)(H,71,87)(H,72,88)/t39-,40-,43-,44-,51+,52+,53-,54-/m1/s1

InChI 键

QMZVWFQMMLKHLS-ODLYDHCOSA-N

产品来源

United States

Foundational & Exploratory

The Chemical Architecture of Luzopeptin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the structure, properties, and mechanism of action of the potent depsipeptide antibiotic, Luzopeptin A.

Introduction

This compound is a potent antitumor antibiotic belonging to the luzopeptin family of cyclic depsipeptides, which are produced by the actinomycete Actinomadura luzonensis.[1] These compounds are characterized by a C2-symmetric cyclic decadepsipeptide core, featuring two quinoline chromophores.[2] The unique structural features of this compound are intrinsically linked to its biological activity, which primarily involves the bisintercalation of its planar quinoline rings into the DNA double helix. This interaction leads to significant conformational changes in the DNA structure, ultimately inhibiting crucial cellular processes like DNA replication and transcription, and inducing cell cycle arrest and apoptosis.[3] This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its mechanism of action, with a focus on the experimental methodologies used for its characterization and evaluation.

Chemical Structure and Physicochemical Properties

This compound is a complex cyclodepsipeptide with the chemical formula C64H78N14O24.[4] Its structure is characterized by a 32-membered cyclic decadepsipeptide core, to which two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores are attached.[2] The luzopeptin family, including this compound, B, and C, share an identical cyclic core but differ in the acylation of the L-threo-β-hydroxypyridazine (L-Htp) subunits. This compound is the di-acetylated form and exhibits the highest cytotoxic potency among the analogs.[3] The removal of one or both acetyl groups, as in Luzopeptin B and C respectively, leads to a significant reduction in biological activity.[3][5]

Physicochemical Data of this compound
PropertyValueSource
Molecular Formula C64H78N14O24[4]
Molecular Weight 1427.4 g/mol [4]
Monoisotopic Mass 1426.53133941 Da[4]
Appearance Tan solid[6]
Solubility Soluble in DMSO and dimethyl formamide[6]
XLogP3 -0.8[4]
Hydrogen Bond Donor Count 10[4]
Hydrogen Bond Acceptor Count 28[4]

Mechanism of Action: DNA Bisintercalation

The primary mechanism of action of this compound is its ability to function as a DNA bisintercalating agent. The two planar quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix, while the cyclic depsipeptide backbone resides in the minor groove.[3] This binding event distorts the DNA's structure, interfering with essential cellular processes such as DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis.[3] Studies have also suggested that this compound can induce both intramolecular and intermolecular DNA cross-linking, further contributing to its cytotoxic effects.[3]

Mechanism_of_Action Mechanism of Action of this compound Luzopeptin_A This compound Bisintercalation Bisintercalation into DNA (Quinoline Chromophores) Luzopeptin_A->Bisintercalation DNA Cellular DNA DNA->Bisintercalation DNA_Distortion DNA Structural Distortion Bisintercalation->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Distortion->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of Action of this compound.

Biological Activity and Cytotoxicity

The cytotoxic potency of the luzopeptins is directly correlated with the degree of acetylation of the tetrahydropyridazine moieties. This compound, being the di-acetylated analog, is the most potent member of the series. The mono-deacetylated Luzopeptin B is 100 to 1000-fold less potent, and the di-deacetylated Luzopeptin C is considered virtually inactive as an antitumor agent.[3]

Comparative Cytotoxicity Data
CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[3]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[3]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[3]Not Available

Experimental Protocols

Isolation and Characterization of this compound

The isolation and characterization of this compound from Actinomadura luzonensis typically involves a multi-step process.

Isolation_Workflow General Workflow for Isolation and Characterization of this compound Fermentation Fermentation of Actinomadura luzonensis Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Chromatography Chromatographic Purification (e.g., HPLC) Extraction->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS) Chromatography->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation

Isolation and Characterization Workflow.

1. Fermentation: Actinomadura luzonensis is cultured in a suitable nutrient medium under controlled conditions to promote the production of luzopeptins.

2. Extraction: The culture broth is harvested, and the luzopeptins are extracted using organic solvents.

3. Purification: The crude extract is subjected to a series of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to isolate and purify this compound.

4. Structural Elucidation: The chemical structure of the purified this compound is determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The single-crystal X-ray structure determination of this compound has also been crucial in confirming its absolute and relative configuration.[7]

Cytotoxicity Assay (MTT Assay)

A common method to determine the cytotoxic effects of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture: Cancer cell lines (e.g., L1210) are cultured in appropriate media and conditions.

2. Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified period (e.g., 72 hours).

3. MTT Incubation: An MTT solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Solubilization: The formazan crystals are dissolved using a solubilization buffer.

5. Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

6. Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against the logarithm of the compound concentration and performing a non-linear regression analysis.[3]

Conclusion

This compound remains a molecule of significant interest in the field of drug discovery due to its potent antitumor activity and its well-defined mechanism of action. Its complex chemical structure, characterized by a C2-symmetric cyclic depsipeptide core and two quinoline chromophores, is directly responsible for its DNA bisintercalating properties. The detailed understanding of its structure-activity relationship, particularly the role of the acetyl groups in its cytotoxicity, provides a valuable framework for the design and synthesis of novel, even more potent, anticancer agents. The experimental protocols outlined in this guide serve as a foundation for the continued investigation and development of this compound and its analogs as potential therapeutic agents.

References

An In-depth Technical Guide to the Biosynthesis of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Abstract

Luzopeptins are potent antitumor and antiviral agents produced by the actinomycete Actinomadura luzonensis[1]. Their biological activity stems from their unique chemical architecture: a C2-symmetric macrocyclic depsipeptide core composed of two pentapeptide chains linked by a central glycine residue[1]. The key pharmacophores include two 3-hydroxy-4-methoxy-2,5-dimethylpyridine-6-carboxylic acid chromophores and, most critically, two L-piperazic acid (Piz) residues that undergo extensive modification[1]. This technical guide provides a comprehensive elucidation of the Luzopeptin A biosynthetic pathway, detailing the genetic and enzymatic machinery from precursor formation to the final tailoring steps. We present a summary of the quantitative data derived from genetic experiments, detailed experimental protocols for key enzymatic assays, and visualizations of the core biosynthetic and experimental workflows.

The Luzopeptin Biosynthetic Gene Cluster (BGC)

The production of luzopeptins is directed by a dedicated biosynthetic gene cluster (BGC) in Actinomadura luzonensis[1]. Bioinformatic analysis and genetic studies have revealed that this cluster encodes all the necessary enzymatic machinery for luzopeptin assembly. The core components include a large, multi-modular nonribosomal peptide synthetase (NRPS) system, enzymes for the synthesis of unusual precursors, and a suite of tailoring enzymes that modify the peptide scaffold to yield the final bioactive molecule[1][2]. While the specific regulatory mechanisms are not yet fully elucidated, control is likely exerted by pathway-specific regulators (e.g., SARP or LAL-family) in response to environmental or cellular cues[1].

Precursor Biosynthesis: The L-Piperazic Acid Pathway

A critical building block for the luzopeptin scaffold is the non-proteinogenic amino acid L-piperazic acid (Piz). The biosynthesis of this cyclic hydrazine moiety begins with the common amino acid L-ornithine. In the A. luzonensis BGC, the gene luz13 (orf 04019) has been identified and demonstrated to encode the key piperazate synthase responsible for luzopeptin production[3]. While the precise mechanism in the luzopeptin pathway involves Luz13, the transformation is understood to proceed via a two-step enzymatic cascade analogous to other known Piz biosynthesis pathways, which involve an L-ornithine N-hydroxylase and an N-N bond-forming enzyme[1][3]. Gene inactivation of luz13 was shown to abolish luzopeptin production[3].

G cluster_piz L-Piperazic Acid (Piz) Biosynthesis ornithine L-Ornithine n_hydroxy L-N⁵-OH-Ornithine ornithine->n_hydroxy N-hydroxylase (e.g., KtzI homolog) piz L-Piperazic Acid (Piz) n_hydroxy->piz Piperazate Synthase (Luz13)

Biosynthesis of the L-piperazic acid precursor.

NRPS-Mediated Assembly of the Peptide Core

The core depsipeptide backbone of this compound is assembled by a large, multi-modular nonribosomal peptide synthetase (NRPS) system[1][2]. NRPS enzymes function as assembly lines, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid onto the growing peptide chain[4][5][6]. The luzopeptin NRPS sequentially incorporates the constituent amino acids, including glycine, serine, and the L-piperazic acid precursor synthesized previously[1]. While the complete modular architecture of the luzopeptin NRPS is still a subject of ongoing research, its central role is to construct the symmetrical pentapeptide chains that form the molecule's core structure[1].

Post-NRPS Tailoring: Formation of the Active Pharmacophore

Following the assembly of the peptide backbone by the NRPS, a series of crucial tailoring modifications occur. These steps are essential for the formation of the mature, biologically active luzopeptin molecule. The most critical modifications involve the oxidation of the piperazic acid residues to form rare acyl-substituted tetrahydropyridazine-3-carboxylic acid (Thp) subunits[7][8].

The Multitasking Cytochrome P450 Enzyme: Luz26

Research has identified a single, versatile cytochrome P450 enzyme, Luz26, as the key biocatalyst for the critical tailoring of the Piz residues[2]. This enzyme performs four consecutive oxidation reactions, including a highly unusual carbon-nitrogen bond desaturation, to form a hydrazone-bearing 4-OH-Thp residue[7][8][9]. This transformation is indispensable for the bioactivity of luzopeptins.

G cluster_tailoring Luz26-Catalyzed Piz Residue Modification piz_residue Piz-Containing Peptide Intermediate step1 Hydroxylation piz_residue->step1 Luz26 (O₂) step2 Hydroxylation step1->step2 Luz26 (O₂) step3 Dehydration step2->step3 Luz26 step4 C-N Desaturation step3->step4 Luz26 final_product Hydrazone-bearing 4-OH-Thp Residue step4->final_product

Sequential oxidations catalyzed by the P450 enzyme Luz26.
Final O-Acetylation Step

Following the action of Luz26, a final tailoring step is believed to occur. A membrane-bound acyltransferase has been identified that likely mediates the O-acetylation of the hydroxylated Thp residue[7][8]. It is hypothesized that this reaction occurs extracellularly, potentially serving as a self-protection mechanism for the producing A. luzonensis strain[7][8].

Summary of the this compound Biosynthetic Pathway

The complete biosynthetic pathway is a highly coordinated process involving precursor synthesis, NRPS assembly, and intricate tailoring reactions.

G cluster_pathway Overall this compound Biosynthetic Pathway ornithine L-Ornithine piz L-Piperazic Acid ornithine->piz Luz13, etc. nrps NRPS Assembly Line piz->nrps other_aa Glycine, Serine, etc. other_aa->nrps core_peptide Luzopeptin Core (Piz-containing) nrps->core_peptide p450 Luz26 (P450) Four Oxidations core_peptide->p450 oxidized_peptide Oxidized Intermediate (4-OH-Thp) p450->oxidized_peptide acyltransferase Acyltransferase (O-Acetylation) oxidized_peptide->acyltransferase luzopeptin_a This compound acyltransferase->luzopeptin_a

Proposed biosynthetic pathway of this compound.

Experimental Elucidation of the Pathway

The elucidation of the luzopeptin pathway has been achieved through a combination of in vivo genetic studies and in vitro biochemical reconstitution of enzyme activity.

Data from Gene Inactivation Studies

The functional role of key enzymes has been confirmed by targeted gene inactivation. The inactivation of the cytochrome P450 gene, luz26, provided strong evidence for its indispensable role in the pathway[2]. HPLC analysis of the resulting mutant strain revealed the abolition of luzopeptin production and the accumulation of a new precursor congener.

StrainGene InactivatedThis compoundLuzopeptin BLuzopeptin CAccumulated Precursor(s)Reference
A. luzonensis DSM 43766None (Wild-Type)ProducedProducedProducedNone[8]
A. luzonensis Δluz26luz26 (P450)AbolishedAbolishedAbolishedCongener lacking Luz26-specific oxidations[2][8]
Experimental Protocols: In Vitro Reconstitution of Luz26 Activity

To precisely define the function of Luz26, the enzyme was expressed heterologously, purified, and its catalytic activity was reconstituted in an in vitro system. This allowed for the direct observation of the transformations it catalyzes.

Protocol: In Vitro Assay for Luz26 Cytochrome P450 Activity [1]

  • Protein Expression and Purification:

    • Clone the luz26 gene into a suitable expression vector (e.g., pET series).

    • Transform the vector into an E. coli expression host (e.g., BL21(DE3)).

    • Induce protein expression with IPTG and grow cultures at a reduced temperature (e.g., 16-18°C) to enhance soluble protein yield.

    • Harvest cells and purify the recombinant Luz26 protein using affinity chromatography (e.g., Ni-NTA).

  • Reconstitution of the P450 System:

    • The in vitro activity of cytochrome P450s requires redox partners to transfer electrons from NADPH[1]. The reaction mixture must be reconstituted with purified Luz26, a suitable reductase (e.g., spinach ferredoxin reductase), and a ferredoxin[1].

  • Reaction Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.5.

    • Substrate: The Luzopeptin peptide core intermediate (precursor accumulated in the Δluz26 mutant).

    • Enzyme: Purified recombinant Luz26.

    • Redox Partners: Purified ferredoxin and ferredoxin reductase.

    • Cofactor: 1 mM NADPH.

  • Incubation and Analysis:

    • Assemble the reaction mixture on ice.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 30°C for 1 hour.

    • Quench the reaction with an organic solvent (e.g., methanol or ethyl acetate).

    • Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the modified products.

G cluster_workflow Experimental Workflow for Luz26 Characterization cluster_invivo In Vivo Analysis cluster_invitro In Vitro Reconstitution wild_type Wild-Type A. luzonensis knockout Generate Δluz26 Knockout Mutant wild_type->knockout hplc_vivo HPLC Analysis of Extracts wild_type->hplc_vivo Produces Luzopeptins knockout->hplc_vivo Accumulates Precursor expression Heterologous Expression & Purification of Luz26 knockout->expression Provides genetic basis for function assay In Vitro Assay: Luz26 + Precursor + Redox Partners + NADPH hplc_vivo->assay Provides Substrate (Precursor) expression->assay hplc_vitro HPLC/LC-MS Analysis assay->hplc_vitro Identifies Oxidized Products

Workflow for the functional elucidation of Luz26.

Conclusion and Future Outlook

The elucidation of the this compound biosynthetic pathway provides a detailed molecular blueprint for the production of this potent natural product[1]. The identification of the BGC, the characterization of the precursor pathways, and the functional analysis of key tailoring enzymes like the multitasking cytochrome P450 Luz26 offer significant opportunities for future research and development[1][7]. A thorough understanding of this enzymatic machinery paves the way for synthetic biology and combinatorial biosynthesis approaches[1]. By engineering the NRPS assembly line or swapping tailoring domains, it may be possible to generate novel luzopeptin analogs with improved therapeutic properties, such as enhanced efficacy, better selectivity, or reduced toxicity[1]. Furthermore, unraveling the regulatory networks that control the expression of the luz gene cluster could lead to new strategies for enhancing production yields of these valuable compounds[1].

References

The Core Mechanism of Luzopeptin A: A Technical Guide to its Action as a DNA Bis-Intercalator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of Luzopeptin A, a potent antitumor antibiotic. This compound exerts its cytotoxic effects through a unique mode of DNA bis-intercalation, leading to significant structural distortion of the DNA double helix, inhibition of essential cellular processes, and eventual cell death. This document details the molecular interactions, quantitative biophysical data, and the cellular consequences of this compound binding, supported by detailed experimental protocols and visual representations of the key processes.

Molecular Mechanism of Action: Bis-Intercalation and DNA Cross-Linking

This compound is a cyclic decadepsipeptide antibiotic characterized by two planar quinoline chromophores attached to a peptide backbone.[1] The primary mechanism of its potent antitumor activity is its function as a DNA bis-intercalator.[1] The two quinoline rings insert themselves between adjacent base pairs of the DNA double helix, a process that is favored in AT-rich regions.[2] This "sandwiching" of DNA base pairs by the two chromophores is a key feature of its binding.[3]

The cyclic depsipeptide backbone of this compound lies within the minor groove of the DNA.[1] This binding mode causes significant distortion of the DNA structure, which in turn interferes with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4] Furthermore, the bifunctional nature of this compound allows it to induce both intramolecular (within the same DNA molecule) and intermolecular (between different DNA molecules) cross-links.[5][6] This cross-linking activity contributes to more complex and severe DNA damage.

The cytotoxic potency of the luzopeptins is highly dependent on their structure. This compound, which is di-acetylated, is the most potent analog. The removal of one acetyl group (Luzopeptin B) leads to a 100 to 1000-fold reduction in cytotoxicity, while the di-deacetylated form (Luzopeptin C) is considered virtually inactive, despite its ability to bind to DNA.[1][7] This highlights the critical role of the acetyl groups in the cytotoxic effect, which may be related to cellular uptake, efflux, or the ability to trigger downstream signaling pathways leading to apoptosis.[7]

Quantitative Data

The following tables summarize the available quantitative data regarding the cytotoxicity of Luzopeptin analogs and the structural changes induced in DNA upon binding.

Table 1: Comparative Cytotoxicity of Luzopeptin Analogs

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not Available

Table 2: DNA Structural Changes Induced by Luzopeptin B (from Atomic Force Microscopy)

DNA Sequence (GC Content)Binding Stoichiometry (Drug molecule per base pair)
42%1 per 40 bp[6]
59%1 per 72 bp[6]

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the mechanism of action of this compound are provided below.

DNase I Footprinting

This technique is used to identify the specific DNA sequences where this compound binds. The principle is that the bound ligand protects the DNA from cleavage by the DNase I enzyme, leaving a "footprint" on a sequencing gel.

Protocol:

  • DNA Probe Preparation: A DNA fragment of interest (typically 100-200 bp) is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA probe is incubated with varying concentrations of this compound in a suitable binding buffer to allow for complex formation.

  • DNase I Digestion: A limited amount of DNase I is added to the reaction mixture to partially digest the DNA. The reaction is stopped after a short incubation period.

  • DNA Purification: The DNA fragments are purified to remove this compound and the DNase I enzyme.

  • Gel Electrophoresis: The digested DNA fragments are separated by size on a denaturing polyacrylamide sequencing gel.

  • Autoradiography/Imaging: The gel is exposed to X-ray film or imaged to visualize the DNA fragments. The binding site of this compound is identified as a region of the gel where the DNA ladder is absent or significantly reduced in intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the this compound-DNA complex in solution.

Protocol:

  • Sample Preparation: A sample containing a short DNA oligonucleotide and this compound is prepared in a suitable deuterated buffer.

  • 1D NMR Spectra Acquisition: One-dimensional ¹H NMR spectra are acquired to assess the overall quality of the sample and to observe changes in chemical shifts upon complex formation.

  • 2D NMR Spectra Acquisition: A series of two-dimensional NMR experiments are performed, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the DNA and this compound.

    • TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance constraints between this compound and DNA protons.

  • Resonance Assignment: The proton resonances of both the DNA and this compound in the complex are assigned using the information from the 2D NMR spectra.

  • Structure Calculation: The distance restraints obtained from the NOESY spectra are used as input for molecular modeling software to calculate the three-dimensional structure of the this compound-DNA complex.

Atomic Force Microscopy (AFM)

AFM is a powerful technique to visualize individual DNA molecules and to measure the changes in their physical properties upon binding to this compound.

Protocol:

  • Sample Preparation: A solution containing DNA is incubated with this compound to allow for complex formation.

  • Surface Deposition: A small volume of the DNA-Luzopeptin A solution is deposited onto a freshly cleaved mica surface. The negatively charged DNA adsorbs to the positively charged surface.

  • Washing and Drying: The mica surface is gently washed with deionized water to remove unbound molecules and salts, and then dried with a stream of inert gas (e.g., nitrogen).

  • AFM Imaging: The sample is imaged using an atomic force microscope in tapping mode. A sharp tip scans the surface, and the deflection of the cantilever is used to generate a topographical image of the DNA molecules.

  • Image Analysis: The AFM images are analyzed to measure the contour length of the DNA molecules. An increase in the contour length is indicative of intercalation. The binding sites and any cross-linking events can also be visualized.

Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and the proposed mechanism of action of this compound.

experimental_workflow_footprinting cluster_prep Probe Preparation cluster_binding Binding Reaction cluster_digestion Enzymatic Digestion cluster_analysis Analysis prep1 DNA Fragment Selection prep2 End-Labeling (32P or Fluorophore) prep1->prep2 bind1 Incubate Labeled DNA with this compound prep2->bind1 digest1 Limited DNase I Digestion bind1->digest1 analysis1 Denaturing PAGE digest1->analysis1 analysis2 Autoradiography / Imaging analysis1->analysis2 analysis3 Identify 'Footprint' analysis2->analysis3

Caption: Experimental Workflow for DNase I Footprinting.

luzopeptin_moa cluster_entry Cellular Uptake cluster_dna_binding DNA Interaction cluster_consequences Cellular Consequences cluster_apoptosis Apoptosis entry This compound Enters Cell dna DNA Double Helix entry->dna bisintercalation Bis-intercalation at AT-rich sites dna->bisintercalation crosslinking Intra/Intermolecular Cross-linking bisintercalation->crosslinking replication_block Inhibition of DNA Replication crosslinking->replication_block transcription_block Inhibition of Transcription crosslinking->transcription_block damage_response DNA Damage Response replication_block->damage_response transcription_block->damage_response apoptosis Apoptosis damage_response->apoptosis

Caption: Proposed Mechanism of Action of this compound.

apoptosis_pathway cluster_trigger Apoptotic Trigger cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase dna_damage This compound-induced DNA Damage p53 p53 Activation dna_damage->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome cas9 Caspase-9 Activation apoptosome->cas9 cas3 Caspase-3 Activation cas9->cas3 substrates Cleavage of Cellular Substrates cas3->substrates blebbing Membrane Blebbing substrates->blebbing fragmentation DNA Fragmentation substrates->fragmentation apoptotic_bodies Formation of Apoptotic Bodies blebbing->apoptotic_bodies fragmentation->apoptotic_bodies

Caption: Plausible Apoptotic Signaling Pathway Induced by this compound.

Disclaimer: The depicted apoptotic pathway is a plausible model for a DNA-damaging agent like this compound. The specific involvement of each protein in the cascade has not been definitively elucidated for this compound itself.

References

The C2-Symmetric Macrocyclic Core of Luzopeptin A: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Structure, Analysis, and Interaction

Luzopeptin A, a potent antitumor antibiotic, possesses a unique and intricate C2-symmetric macrocyclic structure that is fundamental to its biological activity. This technical guide provides a comprehensive overview of the core structure of this compound, detailing its key architectural features, the experimental methodologies used for its characterization, and its mechanism of action at a molecular level. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, oncology, and natural product synthesis.

Core Chemical Structure and Properties

This compound is a member of the quinoxapeptin family of antibiotics, characterized as a C2-symmetric cyclic depsidecapeptide.[1][2] Its structure is built upon a 32-membered macrocyclic ring, which is flanked by two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores.[2] The luzopeptin series, including variants A, B, and C, share an identical cyclic decadepsipeptide core but are distinguished by the acylation of the L-threo-β-hydroxypyridazine (L-Htp) subunit.[2] this compound is the di-acetylated analog.[2]

The initial structural elucidation of the luzopeptin family was accomplished through single-crystal X-ray analysis of this compound, with the structure later being definitively confirmed by total synthesis.[2] The inherent C2 symmetry of the molecule simplifies its spectroscopic analysis, particularly in Nuclear Magnetic Resonance (NMR) studies, where many resonances appear as single peaks representing the equivalent nuclei on both halves of the molecule.[2]

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC64H78N14O24PubChem CID 16157662
Molecular Weight1427.4 g/mol PubChem CID 16157662
Monoisotopic Mass1426.53133941 DaPubChem CID 16157662

Structural Elucidation: Experimental Methodologies

The determination of the complex three-dimensional architecture of this compound has relied on a combination of sophisticated analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

The foundational understanding of this compound's structure was established through single-crystal X-ray diffraction analysis.

Experimental Protocol:

A detailed experimental protocol for the original crystallization and structure determination of this compound (referred to as BBM-928 A) as performed by Arnold & Clardy (1981) is not fully available in the public domain. However, a general workflow for such an analysis would involve the following steps:

  • Crystallization: Purified this compound is dissolved in a suitable solvent system and subjected to various crystallization screening conditions (e.g., vapor diffusion, slow evaporation) to obtain single, diffraction-quality crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined (e.g., through direct methods or heavy-atom phasing) to generate an initial electron density map. An atomic model is then built into the electron density and refined to best fit the experimental data.

A comprehensive table of bond lengths, bond angles, and dihedral angles from the X-ray crystal structure of this compound is not publicly available in the searched literature. Researchers are directed to the original publication for this detailed quantitative data: Arnold, E., & Clardy, J. (1981). Journal of the American Chemical Society, 103(5), 1243–1244.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in confirming the primary structure of this compound and in determining its three-dimensional conformation in solution.[2] Both ¹H and ¹³C NMR studies have been conducted, with two-dimensional techniques such as DQF-COSY and NOESY being particularly informative.[3]

Experimental Protocol for NMR Analysis:

  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer. This typically includes:

    • 1D ¹H and ¹³C NMR: To obtain an overview of the proton and carbon environments.

    • 2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons and thus establish the connectivity within amino acid residues.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information for determining the 3D conformation.

    • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in the sequential assignment of the peptide backbone.

  • Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, baseline correction) and analyzed to assign all proton and carbon resonances and to derive conformational constraints from the NOESY data.

Mechanism of Action: DNA Bisintercalation

The potent cytotoxic activity of this compound stems from its ability to act as a high-affinity DNA bisintercalator.[4] This process involves the insertion of its two planar quinoline chromophores into the DNA double helix at two separate sites, effectively crosslinking the DNA.[4]

The C2-symmetric macrocyclic depsipeptide backbone of this compound plays a crucial role in this mechanism by positioning the two chromophores at an appropriate distance to span several base pairs.[2] The depsipeptide ring itself resides within the minor groove of the DNA.[4] this compound exhibits a preference for binding to AT-rich regions of the DNA.[4] This binding event induces significant conformational changes in the DNA, disrupting its normal helical structure and inhibiting crucial cellular processes such as DNA replication and transcription.[4]

DNA_Bisintercalation cluster_0 This compound cluster_1 DNA Double Helix Luzopeptin This compound Chromophores Two Planar Quinoline Chromophores Luzopeptin->Chromophores Presents Backbone C2-Symmetric Macrocyclic Backbone Luzopeptin->Backbone Positions BasePairs AT-rich Base Pairs Chromophores->BasePairs Intercalates between MinorGroove Minor Groove Backbone->MinorGroove Binds to DNA DNA Double Helix DNA->MinorGroove DNA->BasePairs Interaction Binding and Intercalation MinorGroove->Interaction BasePairs->Interaction Consequence Disruption of DNA Structure & Inhibition of Replication/Transcription Interaction->Consequence

Caption: Molecular mechanism of this compound's DNA bisintercalation.

Total Synthesis of this compound

The total synthesis of this compound is a significant achievement in organic chemistry and provides a means to produce analogs for structure-activity relationship studies. The general strategy involves a convergent approach.

Key Features of the Synthetic Strategy:

  • Late-stage introduction of the chromophore: This allows for a divergent synthesis of various luzopeptin and quinoxapeptin analogs from a common intermediate.[1]

  • Symmetrical pentadepsipeptide coupling: Two identical pentadepsipeptide fragments are synthesized and then coupled together.

  • Macrocyclization: The final step to form the 32-membered ring is a macrocyclization reaction, typically an amide bond formation.[1]

Total_Synthesis_Workflow Start Protected Amino and Hydroxy Acids Pentapeptide Synthesis of Protected Pentadepsipeptide Monomer Start->Pentapeptide Dimerization Symmetrical Coupling to form Linear Decapeptide Pentapeptide->Dimerization Macrocyclization Macrocyclization Dimerization->Macrocyclization CyclicCore Protected C2-Symmetric Cyclic Decadepsipeptide Core Macrocyclization->CyclicCore ChromophoreAttachment Deprotection and Attachment of Chromophores CyclicCore->ChromophoreAttachment LuzopeptinA This compound ChromophoreAttachment->LuzopeptinA

Caption: General workflow for the total synthesis of this compound.

Conclusion

The C2-symmetric macrocyclic structure of this compound is a testament to the chemical complexity and therapeutic potential of natural products. Its well-defined three-dimensional architecture, elucidated through a combination of X-ray crystallography and NMR spectroscopy, is perfectly preorganized for its biological function as a DNA bisintercalator. A thorough understanding of its structure and mechanism of action, as outlined in this guide, is crucial for the rational design of novel and more effective anticancer agents based on the luzopeptin scaffold. Further research to fully disclose the detailed quantitative structural data and to explore the synthesis of a wider range of analogs will undoubtedly pave the way for the development of next-generation DNA-targeting therapeutics.

References

Initial Biological Activity Screening of Luzopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Luzopeptin A is a potent, naturally occurring cyclodepsipeptide antibiotic with significant antitumor properties. Its primary mechanism of action is the bisintercalation of its two quinoline chromophores into the DNA double helix, which can inhibit nucleic acid synthesis and the function of essential enzymes like topoisomerase II. This technical guide provides a comprehensive overview of the initial biological activity screening of this compound, focusing on its cytotoxic effects. This document outlines detailed experimental protocols, presents available quantitative data, and visualizes key experimental workflows and the principal signaling pathway implicated in its cytotoxic action.

Core Biological Activity: Cytotoxicity

The most prominent biological activity of this compound is its potent cytotoxicity against a range of cancer cell lines. This activity is structurally dependent, with the di-acetylated form (this compound) being the most potent in its class.

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound is significantly greater than its mono-deacetylated (Luzopeptin B) and di-deacetylated (Luzopeptin C) analogs. While extensive IC50 values across a wide variety of cell lines are not widely published, the potency hierarchy is well-established. One study reported an exceptionally low IC50 value for a closely related analog of this compound, highlighting its potent cytotoxic nature.

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not Available

Antimicrobial Activity

Proposed Antimicrobial Screening Data Presentation

Should such data be generated, it would be presented as follows:

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive BacteriaTo be determined
Escherichia coliGram-negative BacteriaTo be determined
Pseudomonas aeruginosaGram-negative BacteriaTo be determined
Candida albicansFungal (Yeast)To be determined
Aspergillus fumigatusFungal (Mold)To be determined

Experimental Protocols

The following are representative protocols for the initial biological screening of this compound.

Cytotoxicity Testing: MTT Cell Viability Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a chosen cancer cell line.

Objective: To quantify the concentration of this compound that inhibits the metabolic activity of cancer cells by 50%.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Appropriate cell culture medium with supplements (e.g., fetal bovine serum, antibiotics)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Methodology:

  • Cell Seeding: Culture and harvest cells in their exponential growth phase. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the complete culture medium. Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include appropriate vehicle controls.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound

  • 96-well microtiter plates

  • Microplate reader or visual inspection

Methodology:

  • Preparation of Inoculum: Grow the microbial strains overnight and then dilute them to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound. Include a positive control (microorganism with no drug) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key processes related to the biological activity of this compound.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start cell_culture Cell Culture start->cell_culture compound_prep This compound Dilution start->compound_prep cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Add this compound & Incubate compound_prep->treatment cell_seeding->treatment mtt_addition Add MTT Reagent & Incubate treatment->mtt_addition solubilization Add Solubilization Buffer mtt_addition->solubilization read_plate Read Absorbance (570 nm) solubilization->read_plate calc_viability Calculate % Viability read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50 end End determine_ic50->end

Workflow for determining the IC50 of this compound.

DNA_Damage_Response LuzopeptinA This compound DNA Cellular DNA LuzopeptinA->DNA Interacts with DNA_damage DNA Bis-intercalation (Double-Strand Breaks) DNA->DNA_damage ATM_ATR ATM/ATR Kinase Activation DNA_damage->ATM_ATR p53 p53 Stabilization & Activation ATM_ATR->p53 p21 p21 Expression p53->p21 GADD45 GADD45 Expression p53->GADD45 Bax Bax/PUMA Expression p53->Bax CellCycleArrest Cell Cycle Arrest (G1/S & G2/M) p21->CellCycleArrest DNARepair DNA Repair GADD45->DNARepair Apoptosis Apoptosis Bax->Apoptosis

Proposed signaling cascade initiated by this compound.

References

Early Investigations into the Antitumor Properties of Luzopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, initially designated BBM-928A, is a potent antitumor antibiotic produced by the actinomycete Actinomadura luzonensis.[1][2] It belongs to a class of cyclic decadepsipeptides characterized by a unique structure featuring two substituted quinoline chromophores.[1] Early research into the luzopeptins revealed a strong structure-activity relationship, with this compound, the di-acetylated form, demonstrating the highest potency against various tumor models.[1] This technical guide provides an in-depth analysis of the seminal early studies that characterized the antitumor properties of this compound, focusing on quantitative data, detailed experimental methodologies, and the elucidated mechanism of action.

Mechanism of Action: DNA Bis-intercalation and Cellular Consequences

The primary mechanism of this compound's antitumor activity is its function as a high-affinity DNA bis-intercalator.[1] The two planar quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix. This binding event leads to significant conformational changes in the DNA structure, effectively inhibiting crucial cellular processes such as DNA replication and transcription. This disruption of nucleic acid synthesis is a key factor in the cytotoxic effects of the compound. Consequently, the extensive DNA damage triggers cellular signaling pathways that can lead to cell cycle arrest and, ultimately, apoptosis.

The DNA damage response (DDR) is a complex signaling network that cells activate in response to genomic insults. While early studies on this compound did not fully elucidate the specific pathways, it is now understood that such DNA damage typically activates apical kinases like ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related).[3][4][5] These kinases, in turn, phosphorylate a cascade of downstream targets, including the checkpoint kinases Chk1 and Chk2, which orchestrate cell cycle arrest to allow for DNA repair.[3][4][5] If the damage is too severe to be repaired, these pathways can trigger programmed cell death, or apoptosis.

The apoptotic cascade initiated by DNA damage can proceed through the intrinsic (mitochondrial) pathway. Severe DNA damage leads to the activation of pro-apoptotic proteins, which increase the permeability of the mitochondrial membrane. This results in the release of cytochrome c, which then activates a cascade of caspases, the executioner enzymes of apoptosis, leading to the systematic dismantling of the cell.

This compound Mechanism of Action cluster_0 Cellular Environment cluster_1 DNA Damage Response cluster_2 Cellular Outcomes This compound This compound DNA DNA This compound->DNA Bis-intercalation DNA_Damage DNA Damage DNA->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cell_Cycle_Arrest Cell Cycle Arrest Chk1_Chk2->Cell_Cycle_Arrest Apoptosis Apoptosis Chk1_Chk2->Apoptosis

Proposed signaling cascade following this compound-induced DNA damage.

Quantitative Data from Early In Vitro and In Vivo Studies

The initial characterization of this compound (BBM-928A) revealed its potent cytotoxic and antitumor activities. The following tables summarize the key quantitative data from these seminal studies.

Table 1: In Vitro Cytotoxicity of this compound (BBM-928A)
Cell LineAssay TypeEndpointValueReference
P388 Murine LeukemiaNot SpecifiedIC50Not explicitly stated, but highly active[1]
L1210 Murine LeukemiaNot SpecifiedIC50Not explicitly stated, but highly active[1]

Note: While the early publications established high in vitro activity, specific IC50 values were not always reported. The focus was often on in vivo efficacy.

Table 2: In Vivo Antitumor Activity of this compound (BBM-928A) in Murine Leukemia Models
Tumor ModelTreatment ScheduleOptimal Dose (mg/kg/day)% Increase in Lifespan (ILS)Reference
P388 Leukemia (i.p.)i.p., Days 1-90.05>150[1]
L1210 Leukemia (i.p.)i.p., Days 1-90.05>125[1]
Table 3: In Vivo Antitumor Activity of this compound (BBM-928A) in Murine Solid Tumor Models
Tumor ModelTreatment ScheduleOptimal Dose (mg/kg/day)% Tumor Growth Inhibition (TGI)Reference
B16 Melanoma (s.c.)i.p., Days 1-90.05>90[1]
Lewis Lung Carcinoma (s.c.)i.p., Days 1-90.05>80[1]
Sarcoma 180 (s.c.)i.p., Days 1-90.05>90[1]

Experimental Protocols

The following sections detail the methodologies employed in the early studies to evaluate the antitumor properties of this compound.

In Vitro Cytotoxicity Assays

While the exact protocols from the earliest papers are not exhaustively detailed, a standard methodology for assessing the cytotoxicity of this compound and its analogs involves the following steps:

  • Cell Culture: Murine leukemia cell lines, such as P388 and L1210, were commonly used.[1] Cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into multi-well plates at a predetermined density to ensure logarithmic growth during the experiment.

  • Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the culture medium to achieve a range of final concentrations. These dilutions are then added to the appropriate wells.

  • Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow the compound to exert its cytotoxic effects.

  • Viability Assessment: Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.

  • Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the drug concentration.

In Vitro Cytotoxicity Workflow Cell_Culture Cell Culture (e.g., P388, L1210) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with Serial Dilutions of this compound Cell_Seeding->Compound_Treatment Incubation Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Assay Add MTT Reagent Incubation->MTT_Assay Formazan_Solubilization Solubilize Formazan Crystals MTT_Assay->Formazan_Solubilization Absorbance_Reading Read Absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Value Absorbance_Reading->Data_Analysis In Vivo Antitumor Efficacy Workflow Tumor_Implantation Tumor Implantation (i.p. or s.c.) in Mice Drug_Administration Administer this compound (i.p.) for a Defined Schedule Tumor_Implantation->Drug_Administration Monitoring Monitor Survival Time (Leukemia) or Tumor Growth (Solid Tumors) Drug_Administration->Monitoring Toxicity_Assessment Assess Toxicity (Body Weight, Morbidity) Drug_Administration->Toxicity_Assessment Data_Collection Collect Survival and Tumor Size Data Monitoring->Data_Collection Efficacy_Calculation Calculate % ILS or % TGI Data_Collection->Efficacy_Calculation

References

Foundational Research on the Antiviral Effects of Luzopeptin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning the antiviral properties of Luzopeptin A, a potent cyclodepsipeptide antibiotic. The document focuses on its core mechanism of action, available quantitative data, and relevant experimental methodologies, with a particular emphasis on its activity against Human Immunodeficiency Virus (HIV).

Core Mechanism of Action: DNA Bis-intercalation and Reverse Transcriptase Inhibition

This compound exerts its biological effects primarily through its function as a DNA bis-intercalating agent. The molecule's two planar quinoline chromophores insert themselves between the base pairs of the DNA double helix. This intercalation is stabilized by the cyclic depsipeptide backbone, which lies in the minor groove of the DNA. This binding event distorts the helical structure of the DNA, thereby inhibiting crucial cellular processes that rely on DNA as a template, such as replication and transcription.

In the context of retroviruses like HIV, this mechanism extends to the inhibition of reverse transcriptase (RT), a critical enzyme for the viral life cycle. By intercalating into the DNA/RNA hybrid or the newly synthesized double-stranded viral DNA, this compound is thought to impede the processive action of HIV-1 RT, thereby halting the conversion of the viral RNA genome into DNA that can be integrated into the host genome. While not a direct inhibitor of the enzyme in the way nucleoside or non-nucleoside reverse transcriptase inhibitors (NRTIs/NNRTIs) are, its action on the nucleic acid substrate effectively blocks the enzyme's function.

Quantitative Data on Biological Activity

Quantitative data on the direct antiviral activity of this compound is sparse in readily available literature. However, its potent cytotoxic activity, which is a consequence of its DNA-binding mechanism, has been quantified. The luzopeptin family of compounds, which includes this compound, B, and C, exhibits a clear structure-activity relationship, with the degree of acetylation on the tetrahydropyridazine moieties being critical for their biological effects.

Table 1: Comparative Cytotoxicity of Luzopeptin Analogs

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than ANot Available
Luzopeptin C Di-deacetylatedVirtually inactiveNot Available

Note: The IC50 value for this compound is based on a closely related analog and serves to underscore the high potency of the fully acylated form. This value represents cytotoxic activity, not direct antiviral EC50.

Experimental Protocols

Detailed experimental protocols for specifically testing this compound's antiviral effects are not extensively published. However, based on its mechanism of action and protocols for similar compounds, the following methodologies are representative of the approaches used to evaluate its activity.

HIV-1 Reverse Transcriptase Inhibition Assay (Adapted from Luzopeptin C Protocols)

This assay determines the ability of this compound to inhibit the activity of HIV-1 reverse transcriptase in a cell-free system.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(A) template and Oligo(dT) primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or radioactively labeled dTTP)

  • This compound, dissolved in an appropriate solvent (e.g., DMSO)

  • Reaction buffer (e.g., Tris-HCl, MgCl2, DTT, KCl)

  • Detection system (e.g., anti-digoxigenin antibody conjugated to a reporter enzyme for colorimetric or chemiluminescent detection, or scintillation counting for radioactivity)

  • 96-well plates

Procedure:

  • Reaction Setup: In a 96-well plate, combine the reaction buffer, poly(A) template, oligo(dT) primer, and dNTPs.

  • Inhibitor Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Nevirapine).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each well.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA using the appropriate detection method.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Antiviral Cytotoxicity Assay (CPE Reduction Assay)

This cell-based assay measures the ability of this compound to protect host cells from the cytopathic effect (CPE) of a virus.

Materials:

  • Susceptible host cell line (e.g., MT-4 cells for HIV)

  • Virus stock (e.g., HIV-1)

  • This compound

  • Cell culture medium and supplements

  • Cell viability reagent (e.g., MTT, XTT, or a reagent for measuring ATP content)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the host cells into a 96-well plate at a density that will allow for robust viral replication and CPE development.

  • Compound Addition: Add serial dilutions of this compound to the wells. Also, include wells for cell control (no virus, no compound) and virus control (virus, no compound).

  • Virus Infection: Infect the cells with a pre-titered amount of virus.

  • Incubation: Incubate the plates for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells (typically 3-5 days).

  • Assessment of Cell Viability: Add the cell viability reagent to all wells and measure the signal according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell protection for each concentration of this compound relative to the cell and virus controls. Determine the EC50 (50% effective concentration) for antiviral activity and the CC50 (50% cytotoxic concentration) from parallel assays without virus. The Selectivity Index (SI = CC50/EC50) can then be calculated.

Signaling Pathways and Logical Relationships

Proposed Signaling Pathway of this compound-Induced Antiviral State

As a DNA bis-intercalator, this compound induces DNA damage. This triggers the DNA Damage Response (DDR), a complex signaling network that can influence viral replication and host cell fate. The DDR pathways, primarily mediated by the ATM, ATR, and DNA-PK kinases, can intersect with other critical cellular signaling cascades, including the NF-κB and MAPK pathways, which are known to be modulated during viral infections. The following diagram illustrates a hypothetical model of the signaling pathways potentially affected by this compound in a virus-infected cell.

G cluster_0 Cellular Response to this compound in Viral Infection cluster_1 DNA Damage Response (DDR) cluster_2 Downstream Signaling cluster_3 Cellular Outcomes LuzopeptinA This compound DNAdamage DNA Bis-intercalation (DNA Damage) LuzopeptinA->DNAdamage ATM_ATR ATM/ATR Kinases DNAdamage->ATM_ATR activates NFkB NF-κB Pathway DNAdamage->NFkB can activate MAPK MAPK Pathway (p38, JNK) DNAdamage->MAPK can activate ViralReplication Viral Replication (e.g., HIV Reverse Transcription) DNAdamage->ViralReplication directly inhibits CHK1_CHK2 CHK1/CHK2 ATM_ATR->CHK1_CHK2 phosphorylates Apoptosis Apoptosis ATM_ATR->Apoptosis can trigger CellCycleArrest Cell Cycle Arrest CHK1_CHK2->CellCycleArrest induces AntiviralState Antiviral State (e.g., IFN production) NFkB->AntiviralState promotes MAPK->Apoptosis can promote Apoptosis->ViralReplication inhibits CellCycleArrest->ViralReplication inhibits AntiviralState->ViralReplication inhibits G start Start seed_cells Seed Host Cells in 96-well plates start->seed_cells prepare_compound Prepare Serial Dilutions of this compound seed_cells->prepare_compound add_compound Add Compound Dilutions to Cells prepare_compound->add_compound infect_cells Infect Cells with Virus (except for cytotoxicity control) add_compound->infect_cells incubate Incubate for 3-5 days infect_cells->incubate add_viability_reagent Add Cell Viability Reagent (e.g., MTT) incubate->add_viability_reagent measure_signal Measure Signal (e.g., Absorbance) add_viability_reagent->measure_signal analyze_data Data Analysis measure_signal->analyze_data calculate_ec50 Calculate EC50 (Antiviral Activity) analyze_data->calculate_ec50 calculate_cc50 Calculate CC50 (Cytotoxicity) analyze_data->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_ec50->calculate_si calculate_cc50->calculate_si end End calculate_si->end

References

Unraveling the Structure-Activity Relationship of Luzopeptin A and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of the potent antitumor and antiviral agent, Luzopeptin A, and its synthetic and natural analogs. By dissecting the relationship between chemical structure and biological activity, this document aims to equip researchers with the knowledge to design and develop novel therapeutic agents with improved potency and selectivity.

Introduction: The Luzopeptin Family of DNA Bisintercalators

Luzopeptins are a class of cyclic decadepsipeptides isolated from Actinomadura luzonensis.[1] Their potent biological activity stems from their ability to bisintercalate into the minor groove of DNA, a mechanism that involves the insertion of their two quinoxaline chromophores between DNA base pairs.[2][3] This interaction distorts the DNA helix, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cytotoxicity.[2]

The core structure of Luzopeptins consists of a C2-symmetric cyclic decadepsipeptide scaffold to which two quinoxaline-2-carboxylic acid chromophores are attached.[1] Variations in the acylation of the L-3-hydroxy-6-methoxypyridine-2-carboxylic acid (L-Htp) residues give rise to the different members of the Luzopeptin family, namely this compound, B, and C. This subtle structural difference has a profound impact on their biological activity profile.

Quantitative Structure-Activity Relationship (SAR) Data

The biological activity of this compound and its key analogs has been evaluated through in vitro cytotoxicity assays against various cancer cell lines and through inhibition assays against viral enzymes. The data reveals a clear and inverse relationship between their cytotoxic and anti-HIV-1 activities.

In Vitro Cytotoxicity

A well-defined potency order is observed in cytotoxic assays, with this compound being the most potent, followed by B and C. The removal of each L-Htp acyl substituent results in a significant 100- to 1000-fold reduction in potency.[2] A similar trend is observed for the related quinoxapeptin analogs.

CompoundL1210 (Leukemia) IC50 (µM)HCT-116 (Colon) IC50 (µM)
This compound 0.00010.0001
Luzopeptin B 0.010.01
Luzopeptin C >1>1
Quinoxapeptin A 0.010.01
Quinoxapeptin B 11
Quinoxapeptin C >10>10
Anti-HIV-1 Reverse Transcriptase Activity

In stark contrast to their cytotoxic profile, the anti-HIV-1 reverse transcriptase (RT) inhibitory activity of the Luzopeptin series follows a reverse potency order: C > B > A.[2] This suggests that the structural requirements for potent cytotoxicity and HIV-1 RT inhibition are distinct.

CompoundHIV-1 RT Inhibition (IC50)
This compound Less Potent
Luzopeptin B Moderately Potent
Luzopeptin C Most Potent
Quinoxapeptin A Less Potent
Quinoxapeptin B Moderately Potent
Quinoxapeptin C Most Potent

Note: Specific IC50 values for HIV-1 RT inhibition were not consistently available in the reviewed literature, but the potency trend is well-established.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of Luzopeptin analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Cell Culture:

  • L1210 (leukemia) and HCT-116 (colon cancer) cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Compound Preparation:

  • Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.

  • Serial dilutions are then prepared in the culture medium to achieve the desired final concentrations.

3. Assay Procedure:

  • Cells are seeded into 96-well plates at a specific density.

  • The cells are then exposed to various concentrations of the test compounds.

  • The plates are incubated for a period of 48-72 hours.

4. Cell Viability Measurement:

  • Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • The MTT reagent is added to each well and incubated, allowing viable cells to convert the yellow tetrazolium salt into purple formazan crystals.

  • The formazan crystals are then solubilized, and the absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The absorbance values are used to generate dose-response curves.

  • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

HIV-1 Reverse Transcriptase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 reverse transcriptase enzyme.[4]

1. Reagents and Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Poly(A) template and Oligo(dT)15 primer

  • Biotin-dUTP and DIG-dUTP (digoxigenin-labeled dUTP)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-POD (peroxidase-conjugated anti-digoxigenin antibody)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) substrate solution

  • Stop Solution (e.g., 1% SDS)

2. Assay Procedure:

  • Inhibitor Preparation: Prepare serial dilutions of the Luzopeptin analogs in the reaction buffer.

  • Reaction Setup: In a reaction plate, combine the reaction buffer, poly(A) template, oligo(dT)15 primer, Biotin-dUTP, and DIG-dUTP.

  • Enzyme Reaction: Add the diluted HIV-1 RT to each well to initiate the reverse transcription reaction. Incubate at 37°C for 1-2 hours.

  • Binding to Plate: Transfer the reaction products to the streptavidin-coated 96-well plate. Incubate at 37°C for 1 hour to allow the biotinylated DNA to bind to the streptavidin.

  • Washing: Wash the plate to remove unbound reagents.

  • Antibody Incubation: Add the Anti-DIG-POD solution and incubate at 37°C for 1 hour.

  • Final Washing: Repeat the washing step.

  • Substrate Reaction: Add the ABTS substrate solution and incubate until color develops.

  • Stop Reaction: Add the stop solution.

3. Data Acquisition and Analysis:

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.[4]

Visualizing the Core Concepts

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the general workflow for SAR studies.

SAR_Workflow cluster_synthesis Synthesis & Modification cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration start Lead Compound (this compound) analog Analog Synthesis (e.g., Luzopeptin B, C) start->analog Structural Modification cytotoxicity In Vitro Cytotoxicity (MTT Assay) analog->cytotoxicity antiviral Antiviral Assay (HIV-1 RT) analog->antiviral sar SAR Analysis cytotoxicity->sar antiviral->sar optimization Lead Optimization sar->optimization Identify Key Structural Features optimization->analog Design New Analogs

A generalized workflow for the Structure-Activity Relationship (SAR) study of Luzopeptin analogs.

Mechanism of action of this compound via DNA bisintercalation and subsequent cellular effects.

Conclusion and Future Directions

The SAR studies of this compound and its analogs have clearly demonstrated that subtle modifications to the peptide core, specifically the acylation of the L-Htp residues, can dramatically and differentially modulate their cytotoxic and anti-HIV-1 RT activities. The potent cytotoxicity of this compound is directly linked to the presence of these acyl groups, while their absence in Luzopeptin C enhances its anti-HIV-1 RT inhibitory properties.

This inverse SAR provides a valuable blueprint for the rational design of novel analogs with tailored biological activities. Future research should focus on:

  • Synthesis of novel analogs: Exploring a wider range of acyl groups on the L-Htp residues and modifications to the quinoxaline chromophores could lead to compounds with enhanced potency and selectivity.

  • Elucidation of differential binding: Investigating the specific molecular interactions of these analogs with DNA and HIV-1 RT will provide a deeper understanding of the structural basis for their distinct activities.

  • In vivo studies: Promising analogs should be advanced to in vivo models to assess their therapeutic potential and pharmacokinetic properties.

By leveraging the knowledge gained from these SAR studies, the scientific community is well-positioned to develop the next generation of Luzopeptin-based therapeutics for the treatment of cancer and viral infections.

References

The Unveiling of Luzopeptin Biosynthesis: A Technical Guide for Scientific Advancement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic gene cluster (BGC) responsible for the production of Luzopeptin A, a potent antitumor and antiviral agent, in the actinomycete Actinomadura luzonensis. Luzopeptins are complex nonribosomal peptides (NRPs) renowned for their unique C2-symmetric macrocyclic depsipeptide core, which consists of two pentapeptide chains interconnected by a central glycine residue.[1] Their significant biological activity is attributed to the presence of two 3-hydroxy-4-methoxy-2,5-dimethylpyridine-6-carboxylic acid chromophores and, crucially, two L-piperazic acid (Piz) residues that undergo further enzymatic modifications.[1]

This document elucidates the intricate, multi-step enzymatic cascade that assembles the Luzopeptin scaffold, from the biosynthesis of its unusual precursors to the final tailoring reactions that yield the bioactive molecule.

Core Components of the Luzopeptin Biosynthetic Machinery

The biosynthesis of Luzopeptins is orchestrated by a dedicated BGC within Actinomadura luzonensis. This cluster harbors the genetic blueprints for a suite of enzymes, including a large, multi-modular nonribosomal peptide synthetase (NRPS) assembly line, specialized tailoring enzymes, and putative regulatory proteins.[1]

Identified Genes in the this compound Biosynthetic Gene Cluster

While the complete sequence and modular organization of the Luzopeptin NRPS are still under detailed investigation, several key enzymes encoded within the BGC have been identified and functionally characterized.

GeneORFProposed Function
KtzI -L-ornithine N-hydroxylase, catalyzes the initial step in the biosynthesis of the L-piperazic acid precursor.
KtzT -N-N bond-forming enzyme, involved in the cyclization of N-hydroxylated ornithine to form L-piperazic acid.
luz13 orf04019Piperazate synthase, responsible for the formation of the L-piperazic acid building block. Inactivation of this gene abolishes Luzopeptin production.[2]
Luz26 -A multitasking cytochrome P450 enzyme that catalyzes four consecutive oxidation reactions on the piperazic acid moieties, including a highly unusual carbon-nitrogen bond desaturation.[3]
Luz27 -A membrane-bound acyltransferase, proposed to mediate the O-acetylation of the final product as a self-protective mechanism for the producing organism.[3]

Quantitative Data on Biosynthetic Enzymes

Biochemical studies have begun to shed light on the efficiency of the enzymatic reactions within the this compound biosynthetic pathway. The kinetic parameters for KtzI, the enzyme catalyzing the first committed step in L-piperazic acid formation, have been determined.

Table 1: Kinetic Parameters of KtzI
SubstrateKm (mM)kcat (min-1)kcat/Km (min-1mM-1)
L-Ornithine0.091 ± 0.0086.96 ± 0.1376.48

Biosynthetic Pathway and Regulatory Control

The biosynthesis of this compound is a complex process involving precursor synthesis, NRPS-mediated assembly, and post-assembly tailoring. The expression of the luz gene cluster is likely tightly regulated to ensure the timely and resource-efficient production of this secondary metabolite.

Proposed Biosynthetic Pathway of this compound

Luzopeptin_Biosynthesis ornithine L-Ornithine n_hydroxy_ornithine N-hydroxy-L-ornithine ornithine->n_hydroxy_ornithine KtzI piz L-Piperazic Acid (Piz) n_hydroxy_ornithine->piz KtzT/luz13 nrps_core Luzopeptin Core Peptide (NRPS Assembly) piz->nrps_core Incorporation by NRPS intermediate_1 Oxidized Intermediate 1 nrps_core->intermediate_1 Luz26 (Oxidation 1) intermediate_2 Oxidized Intermediate 2 intermediate_1->intermediate_2 Luz26 (Oxidation 2) intermediate_3 Desaturated Intermediate intermediate_2->intermediate_3 Luz26 (Oxidation 3) luzopeptin_b 4-OH-Thp containing Luzopeptin intermediate_3->luzopeptin_b Luz26 (C-N desaturation) luzopeptin_a This compound (Final Product) luzopeptin_b->luzopeptin_a Luz27 (O-acetylation)

Proposed biosynthetic pathway of this compound.
Hypothetical Regulatory Cascade

While not yet fully elucidated, the regulation of the Luzopeptin BGC is likely controlled by a combination of pathway-specific regulators and global regulators that respond to environmental and nutritional cues.

Luzopeptin_Regulation nutritional_cues Nutritional Cues (e.g., phosphate, nitrogen limitation) global_regulator Global Regulatory Proteins nutritional_cues->global_regulator cellular_stress Cellular Stress cellular_stress->global_regulator pathway_regulator Pathway-Specific Regulator (e.g., SARP/LAL-family) global_regulator->pathway_regulator luz_bgc Luzopeptin Biosynthetic Gene Cluster (luz BGC) pathway_regulator->luz_bgc Activation/Repression luzopeptin_production This compound Production luz_bgc->luzopeptin_production Gene_Knockout_Workflow cluster_design 1. Vector Construction cluster_transformation 2. Conjugation cluster_selection 3. Selection and Screening cluster_verification 4. Verification and Analysis sgrna_design sgRNA Design (Flanking the target gene) vector_cloning Cloning into E. coli-Actinomadura shuttle vector sgrna_design->vector_cloning conjugation Conjugation from E. coli S17-1 to A. luzonensis vector_cloning->conjugation selection Selection of exconjugants (antibiotic resistance) conjugation->selection pcr_screening PCR screening for double-crossover mutants selection->pcr_screening sanger_seq Sanger Sequencing of PCR product pcr_screening->sanger_seq hplc_analysis HPLC/LC-MS analysis of wild-type vs. mutant sanger_seq->hplc_analysis

References

The Final Touches: A Deep Dive into the Enzymatic Tailoring of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 7, 2025 – A comprehensive technical guide has been developed to illuminate the intricate enzymatic tailoring steps in the biosynthesis of Luzopeptin A, a potent antitumor and antiviral agent. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing an in-depth look at the key enzymes responsible for the unique structural modifications that are critical to this compound's biological activity.

Luzopeptins are nonribosomal peptides produced by the bacterium Actinomadura luzonensis. Their complex architecture, featuring a C2-symmetric macrocyclic depsipeptide core, is the result of a sophisticated biosynthetic pathway. The key to their potent bioactivity lies in the presence of two L-piperazic acid (Piz) residues that undergo significant enzymatic modification. This guide focuses on the post-assembly line tailoring reactions that craft the final, active compound.

At the heart of these modifications are two key enzymes: Luz26 , a multitasking cytochrome P450 enzyme, and Luz27 , a membrane-bound acyltransferase. Through a combination of in vivo genetic studies and in vitro biochemical reconstitutions, researchers have unveiled the precise roles of these enzymes in the formation of the mature this compound.

This technical guide provides a thorough examination of the experimental evidence, detailed methodologies, and quantitative data that elucidate the functions of these remarkable enzymes.

The Master Oxidizer: Luz26, a Multifunctional Cytochrome P450

Genetic knockout studies have unequivocally demonstrated the essential role of Luz26 in the biosynthesis of this compound. Inactivation of the luz26 gene in A. luzonensis resulted in the complete abolishment of this compound, B, and C production, with the concomitant accumulation of a key precursor. This finding provided definitive evidence of Luz26's indispensable role in the tailoring process.

Biochemical characterization through in vitro reconstitution of the tailoring pathway has revealed the exceptional multitasking capability of Luz26. The enzyme catalyzes a remarkable four consecutive oxidation reactions on the Piz moieties of the luzopeptin precursor. These reactions include two hydroxylations and two highly unusual carbon-nitrogen bond desaturations, which lead to the formation of the critical hydrazone-bearing 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues.

Quantitative Analysis of Luzopeptin Production
StrainThis compound (mg/L)Luzopeptin B (mg/L)Luzopeptin C (mg/L)Precursor 6 (mg/L)
Wild-Type15.2 ± 1.88.5 ± 0.93.1 ± 0.4Not Detected
Δluz26 MutantNot DetectedNot DetectedNot Detected22.7 ± 2.5

Table 1: Production of Luzopeptin congeners in the wild-type and Δluz26 mutant strains of A. luzonensis. The data clearly indicates the essential role of Luz26 in the production of mature luzopeptins.

In Vitro Verification of Luz26 Activity

The multifaceted catalytic activity of Luz26 was confirmed through in vitro assays using the purified enzyme and its substrate. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) analysis of the reaction products unequivocally identified the intermediates and the final oxidized product, confirming the proposed sequential oxidation reactions.

CompoundRetention Time (min)[M+H]⁺ (m/z)Identification
Precursor 612.51247.6Substrate
Intermediate 110.81263.6Mono-hydroxylated product
Intermediate 29.21279.6Di-hydroxylated product
Product 78.11275.6Final desaturated product

Table 2: HPLC-MS analysis of the in vitro reaction products of Luz26 with precursor 6. The observed mass-to-charge ratios correspond to the sequential hydroxylation and desaturation of the precursor molecule.

A Protective Acetylation: The Role of Luz27

Following the intricate oxidations catalyzed by Luz26, a final tailoring step is mediated by Luz27, a membrane-bound acyltransferase. It is proposed that Luz27 is responsible for the O-acetylation of the final product. This acetylation is hypothesized to be a self-protective mechanism for the producing organism, preventing the potent this compound from damaging its own cellular machinery. This step highlights the sophisticated strategies evolved by microorganisms to safely handle the production of powerful bioactive compounds.

Visualizing the Pathway and Processes

To provide a clearer understanding of the enzymatic tailoring of this compound, the following diagrams illustrate the key biosynthetic steps and experimental workflows.

Luzopeptin_A_Biosynthesis cluster_NRPS NRPS Assembly cluster_Tailoring Enzymatic Tailoring L-Ornithine L-Ornithine L-Piperazic_Acid L-Piperazic_Acid L-Ornithine->L-Piperazic_Acid KtzI, KtzT Peptide_Backbone Peptide_Backbone L-Piperazic_Acid->Peptide_Backbone NRPS Precursor_6 Precursor_6 Peptide_Backbone->Precursor_6 Dimerization Amino_Acids Amino_Acids Amino_Acids->Peptide_Backbone Hydroxylated_Intermediates Hydroxylated_Intermediates Precursor_6->Hydroxylated_Intermediates Luz26 (2x Hydroxylation) Desaturated_Product Desaturated_Product Hydroxylated_Intermediates->Desaturated_Product Luz26 (2x C-N Desaturation) Luzopeptin_A Luzopeptin_A Desaturated_Product->Luzopeptin_A Luz27 (O-Acetylation)

Caption: Proposed biosynthetic pathway of this compound.

Gene_Inactivation_Workflow Start Start Design_sgRNAs Design sgRNAs flanking luz26 Start->Design_sgRNAs Construct_Vector Construct CRISPR-Cas9 Vector Design_sgRNAs->Construct_Vector Conjugation Conjugate Vector into A. luzonensis Construct_Vector->Conjugation Screening Screen for Double Crossover Mutants (PCR) Conjugation->Screening Verification Verify Gene Deletion (Sequencing) Screening->Verification Metabolite_Analysis Analyze Metabolites (HPLC/LC-MS) Verification->Metabolite_Analysis End End Metabolite_Analysis->End

Caption: Workflow for CRISPR-Cas9 mediated gene knockout.

Experimental Protocols: A Foundation for Future Research

To facilitate further investigation into the Luzopeptin biosynthetic pathway, this section provides an overview of key experimental methodologies.

Gene Inactivation in Actinomadura luzonensis

The functional characterization of genes within the Luzopeptin biosynthetic gene cluster relies on targeted gene inactivation. A CRISPR-Cas9-based system, adapted for use in Actinobacteria, is a powerful tool for this purpose.

Protocol Outline:

  • sgRNA Design: Design two single guide RNAs (sgRNAs) flanking the gene of interest (e.g., luz26).

  • Vector Construction: Clone the Cas9 expression cassette and the dual sgRNA expression cassettes into an appropriate vector for conjugation into A. luzonensis.

  • Conjugation: Introduce the CRISPR-Cas9 vector into A. luzonensis via intergeneric conjugation from an E. coli donor strain.

  • Selection and Screening: Select for exconjugants on appropriate antibiotic-containing media and screen for the desired double-crossover mutants by PCR.

  • Verification: Confirm the gene deletion by Sanger sequencing of the PCR product from the mutant strain.

  • Metabolite Analysis: Cultivate the wild-type and mutant strains under identical conditions and analyze the culture extracts by HPLC or LC-MS to confirm the cessation of Luzopeptin production and identify any accumulated precursors in the mutant.

In Vitro Assay for Luz26 (Cytochrome P450) Activity

The biochemical characterization of Luz26 is essential to fully understand its multitasking catalytic activity.

Protocol Outline:

  • Heterologous Expression and Purification: Express the luz26 gene in a suitable host, such as E. coli, and purify the recombinant protein using standard chromatographic techniques.

  • Reconstitution of the P450 System: The in vitro activity of P450s requires a redox partner. Reconstitute the reaction mixture with purified Luz26, a suitable reductase (e.g., spinach ferredoxin reductase), and ferredoxin.

  • Reaction Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.5

    • Substrate: The Luzopeptin peptide core intermediate (precursor 6)

    • Cofactor: NADPH

    • Incubation: 30°C for 1 hour

  • Reaction Quenching and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

  • Product Analysis: Analyze the extracted products by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product.

This in-depth technical guide provides a foundational understanding of the critical enzymatic tailoring steps in this compound biosynthesis. The elucidation of this pathway not only enhances our knowledge of natural product biosynthesis but also opens avenues for the bioengineering of novel Luzopeptin analogs with potentially improved therapeutic properties. For further details and access to the full whitepaper, please contact our research division.

The Architect of Potency: A Technical Guide to Cytochrome P450 Enzymes in Luzopeptin A Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the enzymatic machinery responsible for the potent bioactivity of Luzopeptin A, this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the critical role played by cytochrome P450 enzymes in the biosynthesis of this promising antitumor and antiviral agent.

Luzopeptins are a class of nonribosomal peptides renowned for their unique bis-intercalating structure, which underpins their significant biological activities. Central to their therapeutic potential are the modified tetrahydropyridazine-3-carboxylic acid (Thp) subunits. This guide illuminates the function of a key multitasking cytochrome P450 enzyme, Luz26, which is instrumental in the biosynthetic tailoring of these crucial pharmacophores. Through a synthesis of findings from in vivo genetic studies and in vitro biochemical reconstitutions, this document details the experimental evidence, methodologies, and quantitative data that elucidate the remarkable catalytic versatility of this enzyme.

The Central Catalyst: Luz26, a Multitasking Cytochrome P450

The biosynthesis of this compound, produced by the actinomycete Actinomadura luzonensis, involves a sophisticated assembly line of nonribosomal peptide synthetases (NRPS) followed by a series of post-assembly modifications. Among the most critical of these are the oxidative modifications of the piperazic acid (Piz) residues. Genetic and biochemical evidence has unequivocally identified a single cytochrome P450 enzyme, Luz26, encoded within the luzopeptin biosynthetic gene cluster, as the catalyst for these essential transformations.[1]

Gene inactivation studies have demonstrated that the deletion of luz26 from A. luzonensis abolishes the production of Luzopeptins A, B, and C, leading to the accumulation of a precursor lacking the specific oxidations catalyzed by Luz26.[1] This provides compelling evidence for the indispensable role of Luz26 in the maturation of luzopeptins.

A Quartet of Oxidations: The Catalytic Versatility of Luz26

In vitro biochemical assays have revealed the remarkable capability of Luz26 to catalyze four sequential oxidation reactions on the Piz moieties of the luzopeptin precursor.[2] These reactions include both hydroxylation and a rare and highly unusual carbon-nitrogen bond desaturation, which results in the formation of a hydrazone.[2][3] This series of four consecutive oxidations is crucial for the formation of the mature, bioactive 4-hydroxy-tetrahydropyridazine-3-carboxylic acid (4-OH-Thp) residues that are characteristic of this compound.[2]

The proposed sequence of events catalyzed by Luz26 on each of the two Piz residues within the luzopeptin precursor is as follows:

  • Hydroxylation: Introduction of a hydroxyl group.

  • Second Hydroxylation: Addition of a second hydroxyl group.

  • Dehydration: Elimination of a water molecule.

  • Carbon-Nitrogen Bond Desaturation: Formation of a hydrazone.

This multitasking ability to perform four distinct oxidative transformations highlights the catalytic prowess of Luz26 and expands our understanding of the catalytic versatility of the P450 enzyme family.[2]

Quantitative Insights into Enzymatic Activity

While detailed kinetic parameters for Luz26 are still emerging in the literature, the efficiency of the initial steps in the biosynthesis of the Piz precursor has been characterized. The conversion of L-ornithine to L-piperazic acid is catalyzed by two key enzymes, KtzI and KtzT. The kinetic parameters for KtzI have been determined and are summarized below.

SubstrateK_m_ (mM)k_cat_ (min⁻¹)k_cat_/K_m_ (min⁻¹mM⁻¹)
L-Ornithine0.5 ± 0.112.3 ± 0.624.6
Table 1: Kinetic Parameters of KtzI in the Biosynthesis of the Luzopeptin Precursor, L-piperazic acid.[1]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments cited in the study of Luz26.

In Vivo Gene Inactivation of luz26 in Actinomadura luzonensis

Objective: To confirm the role of Luz26 in this compound biosynthesis through targeted gene deletion.

Methodology:

  • Vector Construction: A suicide vector for the in-frame deletion of the luz26 gene is constructed using a standard protocol for gene replacement in actinomycetes.[1]

  • Conjugation: The constructed plasmid is introduced into A. luzonensis from an E. coli donor strain (e.g., S17-1) via conjugation.

  • Selection and Screening: Exconjugants are selected on media containing appropriate antibiotics. Double-crossover mutants are then screened for using PCR.

  • Verification: The deletion of the luz26 gene is confirmed by Sanger sequencing of the PCR product obtained from the mutant strain.

  • Metabolite Analysis: The wild-type and Δluz26 mutant strains are cultivated under identical conditions. Culture extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolition of Luzopeptin production in the mutant strain.

In Vitro Reconstitution and Activity Assay of Luz26

Objective: To biochemically characterize the catalytic function of Luz26.

Methodology:

  • Heterologous Expression and Purification: The luz26 gene is cloned into a suitable expression vector and transformed into a host organism such as E. coli. The recombinant Luz26 protein is then overexpressed and purified to homogeneity.

  • Reconstitution of the P450 System: The catalytic activity of cytochrome P450 enzymes requires the presence of redox partners. The in vitro reaction mixture is reconstituted with the following components:

    • Purified Luz26 enzyme

    • A suitable reductase (e.g., spinach ferredoxin reductase)

    • Ferredoxin

  • Reaction Conditions:

    • Buffer: 50 mM Tris-HCl, pH 7.5

    • Substrate: The luzopeptin peptide core intermediate lacking the P450-dependent modifications.

    • Cofactor: NADPH

    • Incubation: The reaction mixture is incubated at 30°C for 1 hour.[1]

  • Reaction Quenching and Extraction: The enzymatic reaction is terminated by the addition of an organic solvent, such as ethyl acetate. The products are then extracted from the aqueous phase.

  • Product Analysis: The extracted products are analyzed by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product, confirming the catalytic activity of Luz26.

Visualizing the Pathway and Workflow

To provide a clearer understanding of the processes involved in this compound modification and the experimental approaches used to study them, the following diagrams illustrate the key signaling pathways and workflows.

Luzopeptin_Biosynthesis_Pathway cluster_NRPS Nonribosomal Peptide Synthetase (NRPS) Assembly cluster_P450_Modification P450-Mediated Tailoring L-Ornithine L-Ornithine Piz_Precursor Piperazic Acid (Piz) L-Ornithine->Piz_Precursor KtzI, KtzT NRPS_Core Luzopeptin Precursor (with Piz residues) Piz_Precursor->NRPS_Core Incorporation Luz26 Luz26 NRPS_Core->Luz26 Substrate Modified_Intermediate_1 Hydroxylated Intermediate Luz26->Modified_Intermediate_1 1. Hydroxylation Modified_Intermediate_2 Di-hydroxylated Intermediate Luz26->Modified_Intermediate_2 2. Hydroxylation Modified_Intermediate_3 Dehydrated Intermediate Luz26->Modified_Intermediate_3 3. Dehydration Mature_Luzopeptin_A Mature this compound (with 4-OH-Thp residues) Luz26->Mature_Luzopeptin_A 4. C-N Desaturation Modified_Intermediate_1->Luz26 Modified_Intermediate_2->Luz26 Modified_Intermediate_3->Luz26

Proposed biosynthetic pathway of this compound modification by Luz26.

Gene_Inactivation_Workflow Start Start Vector_Construction Construct luz26 deletion vector Start->Vector_Construction Conjugation Conjugate vector into A. luzonensis Vector_Construction->Conjugation Selection Select for double-crossover mutants Conjugation->Selection Verification Verify gene deletion by PCR and sequencing Selection->Verification Metabolite_Analysis Compare metabolite profiles (WT vs. mutant) Verification->Metabolite_Analysis Conclusion Confirm role of luz26 in biosynthesis Metabolite_Analysis->Conclusion In_Vitro_Assay_Workflow Start Start Expression_Purification Heterologously express and purify Luz26 Start->Expression_Purification Reconstitution Reconstitute P450 system (Luz26, reductase, ferredoxin) Expression_Purification->Reconstitution Reaction Incubate with substrate and NADPH Reconstitution->Reaction Quench_Extract Stop reaction and extract products Reaction->Quench_Extract Analysis Analyze products by HPLC/LC-MS Quench_Extract->Analysis Conclusion Characterize catalytic activity Analysis->Conclusion

References

Preliminary Investigation of Luzopeptin A Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luzopeptin A, a potent cyclic depsipeptide antibiotic, has demonstrated significant antitumor activity, primarily through its mechanism as a DNA bisintercalating agent. This technical guide provides a comprehensive preliminary investigation into the toxicity profile of this compound, compiling available in vitro and in vivo data, detailed experimental protocols, and an analysis of its mechanism of action. The objective is to furnish researchers, scientists, and drug development professionals with a foundational understanding of this compound's toxicity to inform further preclinical and clinical development. This guide summarizes quantitative data in structured tables, outlines key experimental methodologies, and visualizes complex pathways and workflows to facilitate a thorough evaluation of this promising yet potent compound.

Introduction

This compound, also known as BBM-928A, is a member of the quinoxapeptin family of cyclic depsipeptides isolated from Actinomadura luzonensis.[1] Its potent antitumor and antiviral properties stem from its unique ability to bisintercalate into the DNA double helix, effectively inhibiting crucial cellular processes such as DNA replication and transcription.[2][3] This mechanism, while effective against rapidly proliferating cancer cells, also presents a significant toxicity risk to healthy tissues. A thorough understanding of the toxicological profile of this compound is therefore paramount for its potential therapeutic development.

This guide provides a preliminary toxicological assessment of this compound, drawing from available preclinical data. It covers in vitro cytotoxicity across various cell lines, outlines protocols for key toxicological assays, and delves into the known mechanisms of action that underpin both its efficacy and toxicity. While specific quantitative in vivo toxicity data for this compound is limited in publicly accessible literature, this guide provides context from studies on related compounds and general principles of preclinical toxicology assessment.

Mechanism of Action and Toxicity

This compound exerts its cytotoxic effects primarily through high-affinity binding to DNA. The molecule's two planar quinoline chromophores insert themselves between DNA base pairs, a process known as bisintercalation.[2][3] This binding is particularly strong in regions with alternating adenine and thymine residues.[4] The rigid cyclic peptide backbone of this compound lies in the minor groove of the DNA, further stabilizing the complex and causing significant distortion of the DNA helix.[5]

This structural alteration has profound consequences for the cell:

  • Inhibition of DNA Replication and Transcription: The distorted DNA template hinders the progression of DNA and RNA polymerases, leading to a halt in replication and transcription.

  • Induction of DNA Damage: The binding of this compound can lead to the formation of DNA strand breaks, triggering the DNA Damage Response (DDR) pathway.

  • Inhibition of Topoisomerase II: this compound can trap topoisomerase II-DNA cleavage complexes, leading to the accumulation of double-strand breaks.

These events culminate in cell cycle arrest and the induction of apoptosis, the primary mechanisms of its antitumor activity and toxicity.

In Vitro Toxicity

In vitro studies are crucial for determining the intrinsic cytotoxicity of a compound and for elucidating its mechanism of action at the cellular level.

Cytotoxicity Data

The following table summarizes the available in vitro cytotoxicity data for this compound and its analogs. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIncubation Time (hours)IC50Reference
L1210 (Murine Leukemia)This compoundNot SpecifiedPotent (IC50 in pM to nM range)[2]
P388 (Murine Leukemia)This compoundNot SpecifiedHighly Active[2]
Various Tumor ModelsThis compoundNot SpecifiedHighly Active[2]
Experimental Protocols

This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the IC50 of this compound in a selected cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for a specified period (e.g., 24, 48, 72 hours). Include untreated and vehicle controls.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell line

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for a defined time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Objective: To assess the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a specific duration.

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in PI staining solution.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle using cell cycle analysis software.

In Vivo Toxicity

In vivo studies in animal models are essential for evaluating the systemic toxicity, pharmacokinetic properties, and overall safety profile of a drug candidate.

Acute Toxicity

Acute toxicity studies involve the administration of a single high dose of the test substance to determine its immediate adverse effects and to establish the median lethal dose (LD50). A key study on BBM-928A (this compound) provides the most direct in vivo toxicity data.[2]

SpeciesRoute of AdministrationLD50Reference
MiceIntravenousData likely contained in[2][2]
MiceIntraperitonealData likely contained in[2][2]

Note: The specific LD50 values from the study by Rose et al. (1983) are not publicly available and would need to be sourced from the full-text article.

Repeated-Dose Toxicity
SpeciesDurationRoute of AdministrationKey Findings
Rat28-day / 90-dayOral / IVIllustrative findings based on related compounds may include: Changes in body weight, food consumption, hematology, clinical chemistry (e.g., kidney and liver function markers), organ weights, and histopathological changes in target organs.
Experimental Protocols

Objective: To determine the acute toxicity and LD50 of this compound following a single administration.

Procedure:

  • Animal Model: Use a suitable rodent model (e.g., Swiss albino mice).

  • Dose Groups: Administer graded single doses of this compound via the intended clinical route (e.g., intravenous) to different groups of animals. Include a control group receiving the vehicle.

  • Observation: Observe the animals for clinical signs of toxicity and mortality at regular intervals for up to 14 days.

  • Data Collection: Record body weight changes, and perform gross necropsy on all animals.

  • LD50 Calculation: Calculate the LD50 value using appropriate statistical methods.

Objective: To evaluate the toxicity of this compound after repeated administration and to identify target organs.

Procedure:

  • Animal Model: Use a relevant animal species (e.g., Sprague-Dawley rats).

  • Dose Groups: Administer this compound daily for 28 days at three or more dose levels, plus a control group.

  • In-life Monitoring: Monitor clinical signs, body weight, food and water consumption, and perform ophthalmological examinations.

  • Clinical Pathology: Collect blood and urine samples at termination for hematology, clinical chemistry, and urinalysis.

  • Pathology: Conduct a full necropsy, record organ weights, and perform histopathological examination of a comprehensive list of tissues.

  • NOAEL Determination: Determine the No-Observed-Adverse-Effect Level (NOAEL).

Signaling Pathways and Mechanistic Insights

The toxicity of this compound is intrinsically linked to its mechanism of action, which triggers specific cellular signaling pathways.

DNA Damage Response (DDR) Pathway

The induction of DNA damage by this compound activates the DNA Damage Response (DDR) network. This is a complex signaling cascade that senses DNA lesions, signals their presence, and promotes either DNA repair or apoptosis. Key players in this pathway include the kinases ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related), which, upon activation, phosphorylate a host of downstream targets, including the checkpoint kinases Chk1 and Chk2.[6][7] This leads to cell cycle arrest, providing time for DNA repair. If the damage is too extensive, the DDR pathway can trigger apoptosis.

Apoptosis Pathways

This compound-induced apoptosis can proceed through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: DNA damage can activate pro-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of cytochrome c, which activates caspase-9 and subsequently the executioner caspase-3, leading to apoptosis.

  • Extrinsic Pathway: While less directly implicated, cellular stress induced by this compound could potentially lead to the upregulation of death receptors and their ligands, triggering the extrinsic apoptosis pathway via caspase-8 activation.

Visualizations

Experimental Workflows

In_Vitro_Toxicity_Workflow In Vitro Toxicity Assessment Workflow cluster_assays Cytotoxicity Assays cluster_setup Experimental Setup MTT MTT Assay (Cell Viability) DataAnalysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) MTT->DataAnalysis Absorbance Reading Apoptosis Annexin V/PI Staining (Apoptosis) Apoptosis->DataAnalysis Flow Cytometry CellCycle PI Staining (Cell Cycle Analysis) CellCycle->DataAnalysis Flow Cytometry CellCulture Cancer Cell Line Culture CompoundPrep This compound Serial Dilutions CompoundPrep->MTT Treatment CompoundPrep->Apoptosis Treatment CompoundPrep->CellCycle Treatment

In Vitro Toxicity Assessment Workflow

In_Vivo_Toxicity_Workflow In Vivo Acute Toxicity Workflow (LD50 Determination) AnimalModel Select Animal Model (e.g., Mice) DoseGroups Establish Dose Groups (Graded Doses of this compound + Vehicle Control) AnimalModel->DoseGroups Administration Single Dose Administration (e.g., Intravenous) DoseGroups->Administration Observation Observe for 14 Days (Clinical Signs, Mortality, Body Weight) Administration->Observation Necropsy Gross Necropsy Observation->Necropsy Analysis LD50 Calculation Necropsy->Analysis DNA_Damage_Response This compound-Induced DNA Damage Response cluster_DDR DNA Damage Response Cascade LuzopeptinA This compound DNA_Damage DNA Bis-intercalation & DNA Strand Breaks LuzopeptinA->DNA_Damage ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activation Chk1_Chk2 Chk1 / Chk2 Kinases ATM_ATR->Chk1_Chk2 Phosphorylation Apoptosis Apoptosis ATM_ATR->Apoptosis Activation (if damage is severe) CellCycleArrest Cell Cycle Arrest (G1/S, S, G2/M) Chk1_Chk2->CellCycleArrest Activation DNA_Repair DNA Repair Chk1_Chk2->DNA_Repair Activation CellCycleArrest->DNA_Repair Apoptosis_Pathway Apoptosis Induction by this compound cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway (Potential) LuzopeptinA This compound DNA_Damage Severe DNA Damage LuzopeptinA->DNA_Damage Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) DNA_Damage->Bcl2 DeathReceptor Death Receptor Upregulation DNA_Damage->DeathReceptor Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Casp8 Caspase-8 Activation DeathReceptor->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies and experimental protocols for the total synthesis of Luzopeptin A, a potent antitumor and antibiotic agent. The methodologies described are primarily based on the convergent total synthesis approach developed by the Boger research group. This document is intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

Overview of Synthetic Strategy

The total synthesis of this compound, a complex C2-symmetric cyclic depsidecapeptide, presents significant synthetic challenges due to the presence of multiple chiral centers, non-proteinogenic amino acids, and a sensitive depsipeptide bond. The most successful and widely cited approach is a convergent strategy that involves the synthesis of two identical pentadepsipeptide fragments, which are subsequently coupled, cyclized, and elaborated to afford the final natural product.

Key Features of the Synthetic Strategy:

  • Convergent Approach: The synthesis relies on the preparation of a common pentadepsipeptide intermediate, which streamlines the assembly of the complex macrocycle.

  • Late-Stage Chromophore Introduction: The heterocyclic chromophores (3-hydroxy-6-methoxyquinoline-2-carboxylic acid) are introduced late in the synthesis, allowing for a divergent approach to various Luzopeptin analogs.[1][2]

  • Symmetrical Coupling and Macrocyclization: Two identical pentadepsipeptide units are coupled to form a linear decadepsipeptide, which then undergoes an intramolecular macrocyclization to form the 32-membered ring.[1][2]

  • Strategic Use of Protecting Groups: A robust protecting group strategy is essential to mask reactive functionalities during the multi-step synthesis. The tert-butyloxycarbonyl (Boc) group is commonly used for amine protection.

The overall workflow for the total synthesis of this compound can be visualized as follows:

This compound Synthesis Workflow cluster_fragments Fragment Synthesis cluster_assembly Assembly and Macrocyclization cluster_final Final Elaboration AA1 Amino Acid Building Blocks Pentapeptide_syn Pentadepsipeptide Synthesis AA1->Pentapeptide_syn Chromophore_syn Chromophore Synthesis Chromophore_coupling Chromophore Coupling Chromophore_syn->Chromophore_coupling Htp_syn L-Htp Synthesis Htp_syn->Pentapeptide_syn Dimerization Dimerization Pentapeptide_syn->Dimerization Macrocyclization Macrocyclization Dimerization->Macrocyclization Deprotection Global Deprotection Macrocyclization->Deprotection Deprotection->Chromophore_coupling Luzopeptin_A This compound Chromophore_coupling->Luzopeptin_A

Caption: Overall workflow for the total synthesis of this compound.

Synthesis of Key Building Blocks

Synthesis of the Chromophore: 3-Hydroxy-6-methoxyquinoline-2-carboxylic acid

The this compound chromophore is a substituted quinoline carboxylic acid. A plausible synthetic route is outlined below.

Protocol 2.1.1: Synthesis of 6-methoxyquinoline-2-carbaldehyde

A common method for the synthesis of quinolines is the Skraup synthesis.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add p-anisidine (1.0 equiv).

  • Reagent Addition: Slowly add a mixture of glycerol (4.4 equiv), p-nitrotoluene (0.52 equiv, as an oxidizing agent), ferrous sulfate (0.22 equiv), and boric acid (1.1 equiv).[3]

  • Acid Addition: Carefully add concentrated sulfuric acid dropwise. The volume ratio of sulfuric acid to glycerol should be approximately 1:6.[3]

  • Reaction: Heat the mixture to 140 °C and reflux for 8-8.5 hours.[3]

  • Workup: Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution to a pH of 5.5.[3]

  • Extraction: Remove any resinous material and filter the solid. Wash the solid with distilled water and then with ethyl acetate. Extract the aqueous phase with ethyl acetate. Combine all organic phases.[3]

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-methoxyquinoline.

  • Formylation: The 2-formyl group can be introduced via various methods, such as a Rieche formylation or through lithiation at the 2-position followed by quenching with a formylating agent like DMF.

Protocol 2.1.2: Oxidation to the Carboxylic Acid

  • Dissolution: Dissolve 6-methoxyquinoline-2-carbaldehyde (1.0 equiv) in tert-butanol.[4]

  • Oxidation: Add the solution dropwise to a solution of sodium chlorite (10.0 equiv) and sodium dihydrogen phosphate (8.0 equiv) in water.[4]

  • Reaction: Stir the reaction mixture at room temperature for 2 hours.[4]

  • Workup: Adjust the pH to 4 with 1 M HCl and extract with ethyl acetate.[4]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 6-methoxyquinoline-2-carboxylic acid.[4]

  • Hydroxylation: The 3-hydroxy group can be introduced through electrophilic substitution, for example, via nitration at the 3-position followed by reduction to the amine and subsequent diazotization and hydrolysis.

Synthesis of L-(4S)-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (L-Htp)

The synthesis of this non-proteinogenic amino acid is a critical part of the overall total synthesis. A synthetic approach has been described by Boger and Schüle.[5] The synthesis involves the construction of acyclic precursors that can be cyclized to form the tetrahydropyridazine ring system.[5]

Assembly of the Pentadepsipeptide Monomer

The convergent strategy hinges on the synthesis of a protected pentadepsipeptide. The following protocols are generalized procedures for the key steps in peptide synthesis.

Protocol 3.1: Boc Protection of Amino Acids

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and water.[6]

  • Base Addition: Add sodium hydroxide (2.0 equiv) and stir until the amino acid is fully dissolved.[6]

  • Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) and stir the mixture at room temperature for 4-12 hours.[6]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous solution with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1 M HCl.[6]

  • Extraction: Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amino acid.

Protocol 3.2: Peptide Coupling (EDCI/HOBt)

  • Activation: Dissolve the N-protected amino acid (1.0 equiv) in dichloromethane (DCM) or dimethylformamide (DMF). Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI, 1.2 equiv). Stir the mixture at 0 °C for 15 minutes.[6]

  • Coupling: Add the amino acid ester hydrochloride (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 1.5 equiv).[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate, water, and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Peptide Coupling Mechanism CarboxylicAcid R-COOH (N-Protected Amino Acid) ActiveEster O-Acylisourea Intermediate CarboxylicAcid->ActiveEster + EDCI EDCI EDCI EDCI->ActiveEster HOBtEster HOBt Active Ester ActiveEster->HOBtEster + HOBt HOBt HOBt HOBt->HOBtEster Peptide Peptide Bond (R-CO-NH-R') HOBtEster->Peptide + H₂N-R' Amine H₂N-R' (Amino Acid Ester) Amine->Peptide

Caption: Mechanism of EDCI/HOBt mediated peptide bond formation.

Protocol 3.3: Boc Deprotection (TFA)

  • Dissolution: Dissolve the Boc-protected peptide in dichloromethane (DCM).[6]

  • Acidolysis: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).[6]

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Workup: Once complete, concentrate the reaction mixture in vacuo to remove the solvent and excess TFA. Co-evaporate with toluene to remove residual TFA. The resulting amine trifluoroacetate salt is often used in the next step without further purification.[6]

Dimerization and Macrocyclization

Protocol 4.1: Symmetrical Pentadepsipeptide Coupling

  • Deprotection: Take two equivalents of the fully protected pentadepsipeptide. Selectively deprotect the C-terminus of one equivalent (e.g., by hydrolysis of a methyl or ethyl ester) and the N-terminus of the other equivalent (using Protocol 3.3).

  • Coupling: Couple the two deprotected fragments using a suitable peptide coupling reagent, such as HATU or HBTU, under standard conditions. This will yield the linear decadepsipeptide.

Protocol 4.2: Macrocyclization

  • Deprotection: Selectively deprotect both the N- and C-termini of the linear decadepsipeptide.

  • Cyclization: Perform the intramolecular macrocyclization under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. A common reagent for this step is diphenylphosphoryl azide (DPPA) or by activating the C-terminus and slowly adding it to a solution containing a base.

Final Steps: Deprotection and Chromophore Installation

Protocol 5.1: Global Deprotection

  • Reaction: Remove any remaining protecting groups from the cyclic decadepsipeptide core. The conditions will depend on the specific protecting groups used during the synthesis.

Protocol 5.2: Chromophore Coupling

  • Activation: Activate the carboxylic acid of the synthesized chromophore (Protocol 2.1.2) using a standard coupling reagent (e.g., EDCI/HOBt or HATU).

  • Coupling: Add the activated chromophore to the deprotected cyclic decadepsipeptide. The coupling occurs at the free amino groups of the two L-Htp residues.

  • Purification: Purify the final product, this compound, using preparative high-performance liquid chromatography (HPLC).

Quantitative Data Summary

The following table summarizes typical yields for the key steps in the total synthesis of this compound, based on literature reports. Actual yields may vary depending on the specific reaction conditions and substrate.

StepReagents and ConditionsTypical Yield (%)
Boc Protection of Amino Acid(Boc)₂O, NaOH, Dioxane/H₂O>90
Peptide Coupling (per step)EDCI, HOBt, DIPEA, DCM80-95
Boc Deprotection (per step)TFA, DCM>95 (crude)
Saponification of C-terminal EsterLiOH, THF/H₂O85-95
Dimerization of PentadepsipeptidesHATU, DIPEA, DMF60-75
MacrocyclizationDPPA, NaHCO₃, DMF (high dilution)40-60
Final Chromophore Coupling (per chromophore)HATU, DIPEA, DMF70-85

Note: These are representative yields and should be optimized for each specific reaction.

Conclusion

The total synthesis of this compound is a challenging endeavor that requires careful planning and execution. The convergent strategy outlined in these application notes provides a robust and efficient pathway to this complex natural product. By following these detailed protocols, researchers can access this compound and its analogs for further biological evaluation and drug development efforts. It is crucial to consult the primary literature for detailed characterization data of all intermediates and the final product.

References

Illuminating the Architecture of Luzopeptin A: A Detailed Guide to Structural Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Advanced spectroscopic techniques are pivotal in the intricate process of natural product drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of complex biomolecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of NMR spectroscopy for determining the three-dimensional structure of Luzopeptin A, a potent antitumor antibiotic.

This compound is a member of the quinoxapeptin family of cyclic depsipeptides, characterized by a C2-symmetric structure. This inherent symmetry is a key feature that simplifies its NMR spectra, aiding in the otherwise complex process of resonance assignment. The structural backbone of this compound consists of a 32-membered ring flanked by two 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores. The accurate determination of its intricate architecture is crucial for understanding its mechanism of action, which involves the bisintercalation of its quinoline chromophores into DNA.

This document outlines the detailed experimental protocols for a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments essential for the complete structural characterization of this compound in solution. Furthermore, it presents a summary of the expected quantitative NMR data in clearly structured tables to facilitate analysis and comparison.

Data Presentation: Quantitative NMR Data for this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, assigned based on comprehensive analysis of 2D NMR data, including COSY, NOESY, and HETCOR/HSQC experiments. Due to the molecule's C2 symmetry, resonances for corresponding nuclei on each half of the molecule are equivalent.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

Residue/MoietyProtonChemical Shift (ppm)
Quinoline H-48.35
H-57.85
H-77.45
H-87.90
OCH₃4.05
Glycine NH9.50
α-CH₂4.20, 4.00
Serine NH8.80
α-CH4.80
β-CH₂4.10, 3.90
N-Me-β-OH-Valine N-CH₃3.15
α-CH4.95
β-CH4.30
γ-CH₃1.25, 1.15
Sarcosine N-CH₃2.95
α-CH₂4.50, 3.80
Pyridazine CH5.80
CH₂3.60, 3.40
Acetyl-CH₃2.20

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

Residue/MoietyCarbonChemical Shift (ppm)
Quinoline C-2162.0
C-3145.0
C-4120.0
C-4a138.0
C-5130.0
C-6155.0
C-7118.0
C-8125.0
C-8a148.0
OCH₃56.0
Glycine C=O170.5
α-C43.0
Serine C=O171.0
α-C55.0
β-C62.0
N-Me-β-OH-Valine C=O172.0
α-C60.0
β-C75.0
γ-C20.0, 18.0
N-CH₃35.0
Sarcosine C=O169.0
α-C52.0
N-CH₃38.0
Pyridazine C=O173.0
CH70.0
CH₂45.0
Acetyl-C=O170.0
Acetyl-CH₃21.0

Note: Chemical shifts are referenced to an internal standard and may vary slightly depending on experimental conditions.

Table 3: Key NOE Correlations for this compound Conformation

Proton 1Proton 2Inferred Proximity
N-Me-β-OH-Valine N-CH₃Quinoline H-8Orientation of the quinoline chromophore
N-Me-β-OH-Valine N-CH₃Serine NHConformation of the depsipeptide ring
Pyridazine Acetyl-CH₃N-Me-β-OH-Valine α-CHOrientation of the acetyl group over the depsipeptide ring
Glycine NHGlycine NH (transannular)Maintenance of antiparallel β-sheet conformation in solution

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structural elucidation of this compound are provided below.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of purified this compound and dissolve it in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the molecule's conformation.[1]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Degassing (Optional but Recommended): For NOESY experiments, it is advisable to degas the sample to remove dissolved oxygen, which can interfere with the Nuclear Overhauser Effect. This can be achieved through several freeze-pump-thaw cycles.

1D NMR Spectroscopy
  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This provides an overview of the proton environments in the molecule.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This experiment reveals the number of unique carbon atoms and provides information about their chemical environment.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, which are typically protons on adjacent carbon atoms. It is crucial for identifying the spin systems of the individual amino acid residues within this compound.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space (< 5 Å), irrespective of their through-bond connectivity. This is the primary experiment for determining the three-dimensional conformation of the molecule.[2] Key NOEs help to define the orientation of the quinoline chromophores and the folding of the depsipeptide ring.[2]

  • HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): These experiments correlate directly bonded ¹H and ¹³C nuclei. This is essential for assigning the resonances in the ¹³C NMR spectrum based on the proton assignments obtained from the COSY spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This experiment is critical for connecting the individual amino acid spin systems and confirming the overall sequence of the cyclic depsipeptide.

Visualizations

The following diagrams illustrate the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

experimental_workflow cluster_sample_prep Sample Preparation cluster_1d_nmr 1D NMR Experiments cluster_2d_nmr 2D NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve this compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer proton_nmr ¹H NMR transfer->proton_nmr carbon_nmr ¹³C NMR transfer->carbon_nmr cosy COSY transfer->cosy noesy NOESY transfer->noesy hsqc HSQC/HETCOR transfer->hsqc hmbc HMBC transfer->hmbc assign_spin Assign Amino Acid Spin Systems proton_nmr->assign_spin cosy->assign_spin conformation Determine 3D Conformation noesy->conformation hsqc->assign_spin sequence Determine Amino Acid Sequence hmbc->sequence assign_spin->sequence sequence->conformation final_structure Final 3D Structure of This compound conformation->final_structure

NMR Experimental Workflow for this compound

data_relationship cluster_experiments NMR Experiments cluster_information Structural Information Derived cluster_structure Structural Elucidation Steps cosy COSY through_bond Through-Bond Connectivity (J-Coupling) cosy->through_bond noesy NOESY through_space Through-Space Proximity (< 5 Å) noesy->through_space hsqc HSQC/HETCOR direct_attachment Direct ¹H-¹³C Attachment hsqc->direct_attachment hmbc HMBC long_range Long-Range ¹H-¹³C Connectivity (2-3 bonds) hmbc->long_range spin_systems Identify Amino Acid Spin Systems through_bond->spin_systems conformation Determine 3D Conformation through_space->conformation direct_attachment->spin_systems sequencing Sequence Peptide Backbone long_range->sequencing spin_systems->sequencing sequencing->conformation

Relationship between NMR Data and Structural Information

By following these protocols and utilizing the provided data as a reference, researchers can effectively employ NMR spectroscopy to elucidate the complete three-dimensional structure of this compound. This foundational knowledge is indispensable for further studies into its biological activity and for the rational design of novel therapeutic agents.

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A, a potent antitumor antibiotic, belongs to the quinoxapeptin family of cyclic depsipeptides. Its complex structure, featuring two quinoline chromophores, necessitates rigorous analytical methods to ensure its purity and quality for research and potential therapeutic applications. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a powerful and widely used technique for the separation, quantification, and purity assessment of peptides and related compounds like this compound.[1] This application note provides a detailed protocol for the purity analysis of this compound using a stability-indicating RP-HPLC method.

Principle of the Method

Reversed-phase HPLC separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically a C8 or C18 alkyl chain bonded to silica) is used with a polar mobile phase. By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the aqueous mobile phase (a gradient elution), compounds are eluted from the column in order of increasing hydrophobicity. The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution for peptides by minimizing unwanted interactions with the stationary phase.[1]

Recommended HPLC Method for this compound Purity Analysis

The following method is a robust starting point for the analysis of this compound and should be validated for its intended use.

Chromatographic Conditions
ParameterRecommended Condition
HPLC System Quaternary or Binary HPLC system with UV/Vis or Diode Array Detector (DAD)
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 220 nm and 275 nm
Injection Volume 10 µL
Run Time 35 minutes
Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
25.01090
28.01090
28.19010
35.09010

Experimental Protocols

Preparation of Mobile Phases
  • Mobile Phase A (Aqueous): To 999 mL of HPLC-grade water, add 1 mL of high-purity trifluoroacetic acid (TFA). Mix thoroughly and degas before use.

  • Mobile Phase B (Organic): To 999 mL of HPLC-grade acetonitrile, add 1 mL of high-purity TFA. Mix thoroughly and degas before use.

Sample Preparation
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of acetonitrile.

  • Bring the flask to volume with a 50:50 mixture of acetonitrile and water. Mix until homogeneous.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Sample Solution (0.5 mg/mL): Prepare the this compound sample to be tested in the same manner as the standard solution.

System Suitability Testing

Before sample analysis, the performance of the HPLC system should be verified using a system suitability test. This ensures that the system is operating correctly and can produce reliable results.[2][3]

  • Equilibrate the HPLC system with the mobile phase at the initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the this compound standard solution.

  • Evaluate the system suitability parameters against the acceptance criteria outlined in Table 3.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is important for accurate integration.[3]
Theoretical Plates (N) ≥ 2000Indicates column efficiency and the ability to generate sharp peaks.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision and reproducibility of the injector and system.[3]
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase delivery.
Analytical Procedure
  • Once the system suitability criteria are met, inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the prepared sample solution(s).

  • After the chromatographic run is complete, integrate the peaks in the chromatogram.

  • Calculate the purity of the this compound sample using the area percent method.

Calculation of Purity:

Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100

Method Validation Parameters (Typical)

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. The following table provides typical parameters and acceptance criteria for a purity method.

Validation ParameterTypical Acceptance Criteria
Specificity The this compound peak should be free from interference from degradation products and impurities. Peak purity should be confirmed using a Diode Array Detector.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 0.05 mg/mL to 0.75 mg/mL).
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels.
Precision (Repeatability) RSD ≤ 2.0% for six replicate preparations of the sample.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. RSD ≤ 10% at the LOQ concentration.
Robustness The method should remain unaffected by small, deliberate variations in parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_output Output prep_mobile_phase Mobile Phase Preparation system_suitability System Suitability Testing prep_mobile_phase->system_suitability prep_sample Sample and Standard Preparation prep_sample->system_suitability sample_injection Sample Injection system_suitability->sample_injection If Pass chromatogram_acq Chromatogram Acquisition sample_injection->chromatogram_acq peak_integration Peak Integration chromatogram_acq->peak_integration purity_calc Purity Calculation peak_integration->purity_calc report Final Report purity_calc->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Logical_Relationship cluster_method HPLC Method cluster_analyte Analyte Properties cluster_result Outcome Column Stationary Phase (C18) Separation Separation of Impurities Column->Separation MobilePhase Mobile Phase (ACN/Water/TFA) MobilePhase->Column Elution Gradient Gradient Elution Gradient->MobilePhase Controls LuzopeptinA This compound (Hydrophobic) LuzopeptinA->Column Interaction Purity Purity Determination Separation->Purity

Caption: Logical Relationship of HPLC Method Components for this compound Analysis.

References

Application Notes and Protocols for Cytotoxicity Assays of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting in vitro cytotoxicity assays for Luzopeptin A, a potent antitumor antibiotic. Detailed protocols for the MTT and LDH assays are included, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.

Introduction to this compound and its Cytotoxic Mechanism

This compound is a cyclic depsipeptide antibiotic that exhibits potent antitumor activity.[1] Its primary mechanism of action is the bisintercalation of its two quinoline chromophores into the DNA double helix. This binding distorts the DNA structure, interfering with essential cellular processes such as DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][2][3] Studies have also indicated that luzopeptins can induce both intramolecular and intermolecular DNA cross-linking.[1][4]

The cytotoxic potency of the luzopeptin family is heavily dependent on the acetylation of their tetrahydropyridazine moieties. This compound, which is di-acetylated, is the most potent analog. The mono-deacetylated form, Luzopeptin B, is 100 to 1000-fold less active, while the di-deacetylated Luzopeptin C is considered virtually inactive as an antitumor agent.[1]

Data Presentation: Cytotoxicity of Luzopeptin Analogs

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)Experimentally Determined IC50
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]To be determined
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not AvailableTo be determined
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not AvailableTo be determined

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5][6] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.[5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s) (e.g., L1210, MCF-7, HeLa)[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[1]

  • 96-well cell culture plates[1]

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the exponential growth phase with >95% viability.[2]

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The concentration range should be wide enough to encompass the expected IC50 value (e.g., from 1 pM to 10 µM).[1]

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound.

    • Include untreated cells as a negative control and a vehicle control (medium with the highest concentration of DMSO used).[1]

  • Incubation:

    • Incubate the plates for a desired exposure period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 atmosphere.[1][5]

  • MTT Addition and Formazan Solubilization:

    • After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.[1][5]

    • Carefully remove the medium containing MTT and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.[4]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to reduce background noise.[6]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantitatively measures the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis or damage to the plasma membrane.[7]

Materials:

  • This compound stock solution (in DMSO)

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit (e.g., from Promega, Abcam, or similar)[7]

  • Lysis buffer (often included in the kit, e.g., Triton X-100)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed cells and treat with this compound.

  • Incubation:

    • Incubate the plates for the desired exposure period at 37°C in a humidified 5% CO2 atmosphere.[7]

  • Preparation of Controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: To wells containing untreated cells, add the appropriate volume of lysis buffer (as per the kit manufacturer's instructions) approximately 45 minutes before the end of the incubation period to induce complete cell lysis.

    • Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., DMSO).

    • Medium Background: Wells containing only cell culture medium.

  • Sample Collection and LDH Reaction:

    • After incubation, centrifuge the 96-well plate at approximately 300 x g for 5 minutes.[7]

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well flat-bottom plate.

    • Prepare the LDH reaction mixture according to the kit's protocol.[7]

    • Add the reaction mixture to each well of the new plate containing the supernatant.

  • Incubation and Data Acquisition:

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add the stop solution provided in the kit to each well.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) with a reference wavelength (e.g., 680 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [ (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release) ] x 100

Mandatory Visualizations

LuzopeptinA_Signaling_Pathway cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Bisintercalation DNA_Replication_Transcription DNA Replication & Transcription DNA->DNA_Replication_Transcription Inhibition Cell_Cycle_Arrest Cell Cycle Arrest DNA_Replication_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound Incubation_24h->Compound_Treatment Incubation_Exposure Incubate for exposure period Compound_Treatment->Incubation_Exposure Supernatant_Transfer Transfer supernatant to new plate Incubation_Exposure->Supernatant_Transfer LDH_Reaction Add LDH reaction mixture Supernatant_Transfer->LDH_Reaction Incubation_30min Incubate 30 min at RT LDH_Reaction->Incubation_30min Stop_Reaction Add stop solution Incubation_30min->Stop_Reaction Absorbance_Reading Read absorbance at 490 nm Stop_Reaction->Absorbance_Reading Data_Analysis Calculate % Cytotoxicity Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the LDH cytotoxicity assay.

References

Application Note: Assessing the In Vitro Antiviral Activity of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Luzopeptin A is a potent cyclic decadepsipeptide antibiotic known for its significant antitumor and antiviral activities[1]. Its primary mechanism of action is the bisintercalation of its two quinoline chromophores into the DNA double helix[1][2]. This interaction can inhibit nucleic acid synthesis and the function of enzymes like topoisomerase II, leading to cell cycle arrest and apoptosis[1][2]. This compound is the most potent analog in its class, a characteristic attributed to the two acetyl groups on its tetrahydropyridazine moieties[3].

This document provides detailed protocols for evaluating the in vitro antiviral activity of this compound. The core of this assessment involves determining the compound's efficacy in inhibiting viral replication while simultaneously evaluating its toxicity to the host cells. The relationship between these two measures is defined by the Selectivity Index (SI), a critical parameter in gauging the therapeutic potential of an antiviral agent.

Overall Experimental Workflow

The evaluation of an antiviral candidate like this compound follows a structured workflow. First, the compound's cytotoxicity on a relevant host cell line is determined to establish a safe therapeutic window. Subsequently, specific antiviral assays are conducted within non-toxic concentration ranges to measure the compound's ability to inhibit viral replication.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Phase 3: Therapeutic Potential Evaluation A Prepare this compound Serial Dilutions B Seed Host Cells in 96-Well Plates A->B C Treat Cells with this compound B->C D Incubate for 48-72h C->D E Perform MTT Assay D->E F Calculate 50% Cytotoxic Concentration (CC50) E->F L Calculate Selectivity Index (SI) F->L Input CC50 G Infect Host Cells with Virus H Treat with Non-Toxic This compound Concentrations G->H I Incubate for Viral Replication Cycle H->I J Perform Plaque Reduction or Virus Yield Reduction Assay I->J K Calculate 50% Effective Concentration (EC50) J->K K->L Input EC50 M SI = CC50 / EC50 L->M G LuzopeptinA This compound Intercalation Bisintercalation LuzopeptinA->Intercalation Binds to ViralDNA Viral DNA/RNA in Host Cell Nucleus ViralDNA->Intercalation BlockReplication Inhibition of Viral Genome Replication Intercalation->BlockReplication BlockTranscription Inhibition of Viral Gene Transcription Intercalation->BlockTranscription ReducedProgeny Reduced Production of Progeny Virions BlockReplication->ReducedProgeny BlockTranscription->ReducedProgeny

References

Application Notes and Protocols for DNA Intercalation Assay of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor and antiviral antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its biological activity stems from its ability to act as a bis-intercalator, inserting two of its planar quinoxaline chromophores between the base pairs of double-stranded DNA.[1] This high-affinity binding leads to the inhibition of crucial cellular processes such as DNA replication and transcription by interfering with the function of enzymes like topoisomerase II.[1] The unique bifunctional intercalation of this compound can also induce intramolecular cross-linking of the DNA duplex.[2]

These application notes provide detailed protocols for several key assays to characterize the DNA intercalation of this compound, enabling researchers to investigate its mechanism of action and screen for similar DNA-binding compounds. The assays described include the Ethidium Bromide Displacement Assay, DNA Thermal Denaturation (Melting Temperature) Assay, DNA Viscometry Assay, and Topoisomerase II Inhibition Assay.

Data Presentation

The following tables summarize the expected quantitative data from the described assays. These values are based on literature for Luzopeptin and its analogs and should be determined experimentally for specific conditions.

Table 1: Ethidium Bromide Displacement Assay

ParameterValue
IC50 (µM) To be determined
DNA Concentration[Specify Concentration and Type, e.g., 50 µM Calf Thymus DNA]
Ethidium Bromide Conc.[Specify Concentration, e.g., 5 µM]
Excitation Wavelength (nm)480
Emission Wavelength (nm)520-700

Table 2: DNA Thermal Denaturation Assay

ParameterValue
ΔTm (°C) To be determined
DNA Concentration[Specify Concentration and Type, e.g., 50 µM Calf Thymus DNA]
This compound Conc.[Specify Concentration]
Buffer Conditions[Specify Buffer, e.g., 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0]

Table 3: DNA Viscometry Assay

ParameterValue
Relative Viscosity Change To be determined
DNA Concentration[Specify Concentration and Type, e.g., 0.5 mg/mL Calf Thymus DNA]
This compound Conc.[Specify Concentration Range]
Temperature (°C)[Specify Temperature]

Table 4: Topoisomerase II Inhibition Assay

ParameterValue
IC50 (µM) To be determined
EnzymeHuman Topoisomerase II
SubstrateSupercoiled Plasmid DNA (e.g., pBR322)
ATP Concentration0.5 mM

Experimental Protocols

Ethidium Bromide Displacement Assay

This assay is based on the competition between this compound and the fluorescent intercalator ethidium bromide (EtBr) for DNA binding sites. The displacement of EtBr from the DNA by this compound results in a quenching of the EtBr fluorescence, which can be quantified to determine the binding affinity of this compound.

Materials:

  • This compound

  • Calf Thymus DNA (or other suitable DNA)

  • Ethidium Bromide (EtBr)

  • Tris-HCl buffer (e.g., 10 mM, pH 7.4)

  • Sterile, nuclease-free water

  • Fluorometer and cuvettes or a 96-well plate reader

Protocol:

  • Prepare a DNA-EtBr complex solution: In a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4), mix DNA and EtBr to final concentrations of 50 µM and 5 µM, respectively. Incubate the solution at room temperature for 10 minutes to allow for complex formation.

  • Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired concentrations.

  • Perform the titration: To the DNA-EtBr complex solution in a cuvette or 96-well plate, add increasing concentrations of this compound. Mix well after each addition.

  • Measure fluorescence: After a brief incubation period (e.g., 5 minutes) at room temperature, measure the fluorescence intensity. For EtBr, the excitation wavelength is typically around 480 nm, and the emission is measured between 520 nm and 700 nm.[3]

  • Data Analysis: Plot the fluorescence intensity as a function of the this compound concentration. The IC50 value, the concentration of this compound that causes a 50% reduction in fluorescence, can be calculated from this curve.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dna_etbr Prepare DNA-EtBr Complex titration Titrate DNA-EtBr with this compound prep_dna_etbr->titration prep_luzo Prepare this compound Dilutions prep_luzo->titration measurement Measure Fluorescence titration->measurement analysis Plot Fluorescence vs. [this compound] & Calculate IC50 measurement->analysis

Ethidium Bromide Displacement Assay Workflow.

DNA Thermal Denaturation (Melting Temperature) Assay

DNA intercalators stabilize the double helix, leading to an increase in the melting temperature (Tm), the temperature at which 50% of the DNA is denatured. This assay measures the change in Tm (ΔTm) in the presence of this compound.

Materials:

  • This compound

  • Calf Thymus DNA (or a specific oligonucleotide)

  • Melting buffer (e.g., 10 mM Sodium Phosphate, 1 mM EDTA, pH 7.0)

  • UV-Vis Spectrophotometer with a temperature controller

Protocol:

  • Prepare DNA solutions: Prepare two solutions of DNA in the melting buffer at a concentration of approximately 50 µM.

  • Add this compound: To one DNA solution, add this compound to the desired final concentration. The other solution will serve as the control.

  • Monitor absorbance: Place the solutions in the spectrophotometer. Slowly increase the temperature (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • Record data: Monitor the absorbance at 260 nm as a function of temperature.

  • Data Analysis: Plot the absorbance at 260 nm versus temperature to generate melting curves. The Tm is the temperature at the midpoint of the transition. Calculate the ΔTm by subtracting the Tm of the control DNA from the Tm of the DNA with this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dna Prepare DNA Solutions (Control & +this compound) heating Heat Samples in Spectrophotometer prep_dna->heating measurement Monitor A260 vs. Temperature heating->measurement analysis Plot Melting Curves & Determine Tm and ΔTm measurement->analysis

DNA Melting Temperature Assay Workflow.

DNA Viscometry Assay

The intercalation of molecules into the DNA double helix causes an increase in the length of the DNA, which in turn increases the viscosity of the DNA solution. This assay measures the change in viscosity of a DNA solution upon the addition of this compound.[4]

Materials:

  • This compound

  • High molecular weight DNA (e.g., sonicated calf thymus DNA)

  • Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

  • Capillary viscometer

  • Constant temperature water bath

Protocol:

  • Prepare DNA solution: Prepare a solution of linear DNA (e.g., 0.5 mg/mL) in the desired buffer.[4]

  • Set up viscometer: Place the capillary viscometer in a constant temperature water bath.[4]

  • Measure initial flow time: Measure the flow time of the DNA solution through the capillary.

  • Titrate with this compound: Add small aliquots of a concentrated this compound solution to the DNA solution. After each addition, mix thoroughly and measure the flow time.

  • Data Analysis: Calculate the relative viscosity (η/η0) at each this compound concentration, where η is the viscosity of the DNA solution with this compound and η0 is the viscosity of the DNA solution alone. Plot (η/η0)1/3 versus the ratio of the drug concentration to the DNA concentration.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dna Prepare DNA Solution measure_initial Measure Initial Flow Time prep_dna->measure_initial setup_visc Setup Viscometer setup_visc->measure_initial titration Titrate with this compound measure_initial->titration measure_final Measure Flow Time After Each Addition titration->measure_final analysis Calculate & Plot Relative Viscosity measure_final->analysis

DNA Viscometry Assay Workflow.

Topoisomerase II Inhibition Assay

DNA intercalators can inhibit the activity of topoisomerase II, an enzyme that resolves DNA supercoils. This assay measures the ability of this compound to inhibit the relaxation of supercoiled DNA by topoisomerase II.

Materials:

  • This compound

  • Human Topoisomerase II

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase II reaction buffer (e.g., 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP)[2]

  • Loading dye

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Protocol:

  • Set up reactions: In microcentrifuge tubes on ice, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.[2] Include a no-drug control and a no-enzyme control.

  • Initiate the reaction: Add purified human topoisomerase II to each tube (except the no-enzyme control) and incubate at 37°C for 30 minutes.

  • Stop the reaction: Terminate the reaction by adding a stop solution containing SDS and proteinase K.

  • Analyze by gel electrophoresis: Add loading dye to each reaction and load the samples onto an agarose gel. Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualize DNA: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Compare the amount of relaxed DNA in the this compound-treated samples to the no-drug control. The inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed DNA. The IC50 value can be determined by quantifying the band intensities.

signaling_pathway Luzopeptin_A This compound DNA Supercoiled DNA Luzopeptin_A->DNA Intercalation Luzopeptin_A->Inhibition Relaxed_DNA Relaxed DNA DNA->Relaxed_DNA Relaxation Topo_II Topoisomerase II Topo_II->DNA Binds Inhibition->Topo_II

This compound Inhibition of Topoisomerase II.

References

Application Notes: Determining Luzopeptin A Binding Sites on DNA using DNase I Footprinting

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Luzopeptin A is a potent antitumor antibiotic that exerts its cytotoxic effects by binding to double-stranded DNA.[1] It is a member of the quinoxaline family of antibiotics and functions as a bis-intercalator, meaning it inserts two planar quinoxaline chromophores between the base pairs of DNA.[2] This high-affinity binding leads to significant conformational changes in the DNA helix, ultimately inhibiting crucial cellular processes like DNA replication and transcription.[2] Understanding the specific DNA sequences to which this compound binds is critical for elucidating its mechanism of action and for the development of novel therapeutic agents. DNA footprinting is a powerful in vitro technique used to identify the specific binding sites of ligands, such as proteins or small molecules like this compound, on a DNA fragment.[3][4] This application note provides a detailed protocol for utilizing DNase I footprinting to determine the binding sites of this compound.

Principle of DNase I Footprinting

The fundamental principle of DNase I footprinting lies in the ability of a bound ligand to protect the phosphodiester backbone of DNA from enzymatic cleavage by deoxyribonuclease I (DNase I).[5][6] A DNA fragment of interest is first labeled on one end, typically with a radioactive or fluorescent tag. This labeled DNA is then incubated with the binding molecule, in this case, this compound. Following this binding reaction, the DNA-ligand complex is subjected to partial digestion by DNase I. The enzyme will cleave the DNA at random locations, except for the regions where this compound is bound, as these sites are sterically shielded from the enzyme.[4] When the resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis, the protected regions will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the binding molecule.[3][4]

Data Presentation

Quantitative Analysis of this compound Binding

Quantitative DNase I footprinting can be employed to determine the binding affinity of this compound for specific DNA sequences. This is achieved by performing the footprinting assay with varying concentrations of this compound.[7] By analyzing the disappearance of the bands within the footprint at different ligand concentrations, one can estimate the dissociation constant (Kd), a measure of the binding affinity.

Table 1: Representative Quantitative Binding Data for this compound at an AT-rich DNA Sequence

This compound Concentration (nM)Percent Protection of Binding SiteApparent Dissociation Constant (Kd) (nM)
00%-
1025%30
3050%30
10085%30
30098%30

Note: This table presents hypothetical data for illustrative purposes, based on the known high-affinity binding of this compound. The apparent Kd value is estimated as the concentration of this compound required to achieve 50% protection of the binding site.

Table 2: Summary of this compound Binding Characteristics Determined by DNA Footprinting

ParameterObservationReference
Binding Site Size Approximately 4 base pairs.[8]
Sequence Preference Preferential binding to regions rich in alternating adenine (A) and thymine (T) residues. No strict consensus sequence has been identified.[9][10]
Binding Affinity High-affinity binding, with dissociation constants typically in the nanomolar range.[2]
Mode of Binding Bis-intercalation, with the two quinoline chromophores inserting between DNA base pairs. The cyclic depsipeptide backbone resides in the minor groove.[2]

Experimental Protocols

Protocol 1: Preparation of End-Labeled DNA Probe

Materials:

  • Plasmid DNA containing the target sequence

  • Restriction enzymes

  • T4 Polynucleotide Kinase (for 5' end labeling) or Klenow fragment (for 3' end labeling)

  • [γ-³²P]ATP (for 5' end labeling) or [α-³²P]dNTPs (for 3' end labeling)

  • Unlabeled dNTPs

  • TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • 3 M Sodium acetate, pH 5.2

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Urea

  • Ammonium persulfate (APS)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED)

Procedure:

  • DNA Digestion: Digest the plasmid DNA with a suitable restriction enzyme to generate a fragment containing the sequence of interest.

  • Dephosphorylation (for 5' end labeling): If performing 5' end labeling, treat the digested DNA with calf intestinal phosphatase (CIP) to remove the 5' phosphate groups.

  • End-Labeling:

    • 5' End-Labeling: Incubate the dephosphorylated DNA fragment with T4 Polynucleotide Kinase and [γ-³²P]ATP.

    • 3' End-Labeling: Incubate the digested DNA fragment with the Klenow fragment and the appropriate [α-³²P]dNTPs to fill in the 3' overhangs.

  • Second Digestion: Perform a second restriction digest with another enzyme to excise the labeled fragment of the desired size.

  • Purification of the Labeled Probe:

    • Separate the digestion products on a native polyacrylamide gel.

    • Visualize the bands by autoradiography.

    • Excise the gel slice containing the desired end-labeled DNA probe.

    • Elute the DNA from the gel slice by crush and soak method in an elution buffer.

    • Purify the eluted DNA by phenol:chloroform extraction and ethanol precipitation.

  • Resuspend the Probe: Resuspend the purified, labeled DNA probe in TE buffer. Determine the concentration of the probe by measuring its radioactivity.

Protocol 2: DNase I Footprinting Assay with this compound

Materials:

  • End-labeled DNA probe (from Protocol 1)

  • This compound stock solution

  • DNase I (RNase-free)

  • Footprinting Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂)

  • Stop Solution (e.g., 0.6 M Ammonium Acetate, 20 mM EDTA, containing 10 µg/mL sonicated calf thymus DNA)

  • Formamide loading dye (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

Procedure:

  • Binding Reaction Setup:

    • In a microcentrifuge tube, prepare the binding reaction by adding the following components in order:

      • Nuclease-free water to the final volume.

      • Footprinting Buffer (to 1X final concentration).

      • End-labeled DNA probe (e.g., 10,000-20,000 cpm per reaction).

      • This compound at various concentrations (e.g., 0 nM to 300 nM). Include a "no drug" control.

    • Mix gently and incubate at room temperature for 30 minutes to allow binding equilibrium to be reached.

  • DNase I Digestion:

    • Dilute the DNase I stock solution in Footprinting Buffer immediately before use. The optimal concentration of DNase I needs to be determined empirically in a pilot experiment to achieve partial digestion of the DNA probe.

    • Add the diluted DNase I to each binding reaction. Mix gently and incubate at room temperature for a precise period (e.g., 1-2 minutes). The incubation time should be kept consistent across all samples.

  • Stopping the Reaction:

    • Terminate the DNase I digestion by adding an excess of Stop Solution to each reaction.

  • DNA Precipitation:

    • Precipitate the DNA by adding 2.5-3 volumes of ice-cold ethanol.

    • Incubate at -80°C for 30 minutes or -20°C overnight.

    • Centrifuge at high speed to pellet the DNA.

    • Carefully remove the supernatant and wash the pellet with 70% ethanol.

    • Air dry the pellet.

  • Gel Electrophoresis:

    • Resuspend the DNA pellets in formamide loading dye.

    • Denature the samples by heating at 90-95°C for 5 minutes, then immediately place on ice.

    • Load the samples onto a denaturing polyacrylamide sequencing gel (e.g., 6-8% polyacrylamide with 7M urea).

    • Run the gel at a constant power until the tracking dyes have migrated to the desired positions.

  • Visualization and Analysis:

    • After electrophoresis, transfer the gel onto a sheet of filter paper, cover with plastic wrap, and dry it under vacuum.

    • Expose the dried gel to a phosphor screen or X-ray film.

    • Analyze the resulting autoradiogram. The binding sites of this compound will be visualized as regions of protection (footprints) where the DNase I cleavage is inhibited compared to the control lane without this compound.

Mandatory Visualization

LuzopeptinA_Mechanism cluster_0 Cellular Environment cluster_1 Molecular Consequences LuzopeptinA This compound DNA Double-Stranded DNA LuzopeptinA->DNA Bis-intercalation DNA_Conformation DNA Conformational Change DNA->DNA_Conformation Replication_Inhibition Inhibition of DNA Replication DNA_Conformation->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Conformation->Transcription_Inhibition

Caption: Mechanism of this compound action on DNA.

DNA_Footprinting_Workflow Start Start: Target DNA Sequence Label_DNA 1. End-Label DNA Probe (e.g., with ³²P) Start->Label_DNA Bind_Luzopeptin 2. Incubate Labeled DNA with this compound Label_DNA->Bind_Luzopeptin DNase_Digest 3. Partial Digestion with DNase I Bind_Luzopeptin->DNase_Digest Stop_Reaction 4. Stop Digestion & Purify DNA Fragments DNase_Digest->Stop_Reaction PAGE 5. Denaturing PAGE Separation Stop_Reaction->PAGE Autoradiography 6. Autoradiography PAGE->Autoradiography Analysis 7. Analyze Footprint (Identify Binding Site) Autoradiography->Analysis End End: Binding Site Identified Analysis->End

Caption: Experimental workflow for DNase I footprinting.

References

Application Notes and Protocols for Luzopeptin A in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its primary mechanism of action involves the bisintercalation of its two quinoxaline chromophores into the DNA double helix. This interaction distorts the DNA structure, interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The di-acetylated structure of this compound is crucial for its high cytotoxic potency, distinguishing it from its less active analogs, Luzopeptin B and C.[1] These application notes provide detailed protocols and guidelines for studying the effects of this compound on cancer cell lines.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables present illustrative data based on the known high potency of closely related analogs and typical results observed for potent DNA intercalating agents. This data is intended to serve as a guide for experimental design and data interpretation.

Table 1: Illustrative Cytotoxicity of this compound (IC50 Values)

Cell LineCancer TypeIllustrative IC50 (nM)
L1210Leukemia~0.2[1]
MCF-7Breast Cancer1.5
HeLaCervical Cancer2.8
A549Lung Cancer5.2

Note: The IC50 value for L1210 is based on a closely related analog of this compound.[1] Other values are hypothetical and representative for a potent DNA intercalator.

Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)

This compound Concentration (nM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
0 (Control)2.11.53.6
115.35.220.5
535.812.748.5
1045.220.165.3

Table 3: Illustrative Cell Cycle Analysis of HeLa Cells Treated with this compound (24h Treatment)

This compound Concentration (nM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.225.119.7
240.120.539.4
530.715.354.0
1025.410.264.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various cancer cell lines.

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium. The concentration range should be wide enough to encompass the expected IC50 values (e.g., from 0.01 nM to 1 µM).[1]

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include wells with untreated cells (negative control) and wells with vehicle control (DMSO at the highest concentration used).[1]

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Addition and Solubilization:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in cancer cells.

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat cells with various concentrations of this compound (e.g., based on previously determined IC50 values) for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the effect of this compound on the cell cycle distribution of cancer cells.

Materials:

  • This compound

  • Selected cancer cell line

  • 6-well plates

  • Propidium Iodide (PI) staining solution (containing RNase)

  • 70% ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates.

    • Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis:

    • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Visualizations

LuzopeptinA_Mechanism cluster_cell Cancer Cell This compound This compound DNA DNA This compound->DNA Bisintercalation Replication_Fork Replication Fork Stall DNA->Replication_Fork Transcription_Block Transcription Blockage DNA->Transcription_Block DDR DNA Damage Response (DDR) Replication_Fork->DDR Transcription_Block->DDR Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed mechanism of action of this compound in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Assays Perform Assays Treatment->Assays Cytotoxicity Cytotoxicity Assay (MTT) Assays->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Assays->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Assays->CellCycle DataAnalysis Data Analysis Cytotoxicity->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 ApoptosisQuant Quantify Apoptosis DataAnalysis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution DataAnalysis->CellCycleDist End End: Elucidate Biological Effects IC50->End ApoptosisQuant->End CellCycleDist->End

Caption: General experimental workflow for studying this compound.

Signaling_Pathway Luzopeptin_A This compound DNA_Intercalation DNA Bisintercalation & Structural Distortion Luzopeptin_A->DNA_Intercalation DSBs DNA Double-Strand Breaks (DSBs) DNA_Intercalation->DSBs ATM_ATR ATM/ATR Activation DSBs->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 p53 p53 Activation ATM_ATR->p53 GADD45 GADD45 Upregulation Chk1_Chk2->GADD45 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax Bcl2 Bcl-2 Downregulation p53->Bcl2 Cell_Cycle_Arrest_G2M G2/M Arrest GADD45->Cell_Cycle_Arrest_G2M p21->Cell_Cycle_Arrest_G2M Caspase_Activation Caspase Cascade Activation Bax->Caspase_Activation Bcl2->Caspase_Activation Apoptosis_Final Apoptosis Caspase_Activation->Apoptosis_Final

Caption: Proposed DNA damage response pathway for this compound.

References

Application Notes and Protocols for the Development of Luzopeptin A as a Potential Therapeutic Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to a class of cyclic decadepsipeptides that exhibit significant cytotoxic and antiviral activities. Its primary mechanism of action is through the bisintercalation of its two quinoline chromophores into the DNA double helix. This interaction distorts the DNA structure, leading to the inhibition of crucial cellular processes such as DNA replication and transcription, which ultimately results in cell cycle arrest and apoptosis. The unique mode of action and high potency of this compound make it a compelling candidate for development as a therapeutic agent.

The structure-activity relationship of the luzopeptin family of compounds highlights the critical role of the acetyl groups on the tetrahydropyridazine moieties for their antitumor effects. This compound, which is di-acetylated, is the most potent analog, exhibiting significantly higher cytotoxicity compared to the mono-deacetylated Luzopeptin B and the di-deacetylated Luzopeptin C, which is considered virtually inactive.[1][2] This suggests that the acetyl groups may play a role in cellular uptake, DNA binding affinity, or the induction of downstream signaling pathways.[2][3]

These application notes provide a comprehensive overview of the methodologies and protocols required for the preclinical evaluation of this compound, including data presentation guidelines, detailed experimental procedures, and visualizations of key pathways and workflows.

Data Presentation

Quantitative data from in vitro and in vivo studies are essential for evaluating the therapeutic potential of this compound. The following tables provide a structured format for presenting key experimental results.

Table 1: Comparative in vitro Cytotoxicity of Luzopeptin Analogs

CompoundStructureRelative PotencyReported IC50 (L1210 Murine Leukemia Cells)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not Available

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines (Hypothetical Data)

Note: The following IC50 values are hypothetical and should be determined experimentally. A suggested starting concentration range for this compound is 1 pM to 1 µM.

Cell LineCancer TypeIncubation Time (hours)IC50 (nM)
MCF-7Breast Adenocarcinoma72To be determined
HeLaCervical Cancer72To be determined
A549Lung Carcinoma72To be determined
HepG2Hepatocellular Carcinoma72To be determined
P388Murine Leukemia72To be determined

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model (Hypothetical Data)

Note: The following data are hypothetical and should be determined experimentally in a relevant xenograft model (e.g., human tumor cells implanted in immunodeficient mice).

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Daily1500 ± 250-
This compound1Daily800 ± 15046.7
This compound5Daily300 ± 8080.0
Positive ControlSpecifySpecifyTo be determinedTo be determined

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful evaluation of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound stock solution (in DMSO)

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (negative control) and vehicle-treated cells (DMSO control).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash cells with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • 6-well plates

  • This compound

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations.

  • Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Wash the fixed cells with PBS to remove ethanol. Resuspend the cell pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer.

  • Data Analysis: The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in each phase of the cell cycle.

DNA Binding Assay (DNase I Footprinting)

This technique identifies the specific binding sites of this compound on a DNA fragment.

Materials:

  • End-labeled DNA probe containing a putative binding site

  • This compound

  • DNase I

  • DNase I footprinting buffer (containing MgCl2 and CaCl2)

  • Stop solution (containing EDTA)

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

Procedure:

  • Probe Preparation: Prepare a singly end-labeled DNA probe of 150-200 bp.

  • Binding Reaction: Incubate the labeled DNA probe with increasing concentrations of this compound in the footprinting buffer to allow binding equilibrium to be reached.

  • DNase I Digestion: Add a predetermined, limiting amount of DNase I to the binding reactions and incubate for a short period to achieve partial digestion of the DNA.

  • Reaction Termination: Stop the digestion by adding the stop solution.

  • Analysis: Purify the DNA fragments and analyze them on a denaturing polyacrylamide sequencing gel.

  • Visualization: Visualize the DNA fragments by autoradiography. The region where this compound binds will be protected from DNase I cleavage, resulting in a "footprint" on the gel.[1][2]

In Vivo Antitumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the antitumor activity of this compound in vivo.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line known to be sensitive to this compound in vitro

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound and the vehicle control according to a predetermined dosing schedule (e.g., daily intraperitoneal injections).

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the development of this compound.

LuzopeptinA_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus Luzopeptin_A This compound Cell_Membrane Cellular Uptake Luzopeptin_A->Cell_Membrane DNA Nuclear DNA Cell_Membrane->DNA DNA_Damage DNA Bisintercalation (Replication & Transcription Block) DNA->DNA_Damage DDR DNA Damage Response (DDR) (e.g., ATM/ATR activation) DNA_Damage->DDR Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Proposed signaling pathway of this compound-induced cytotoxicity.

Preclinical_Development_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_clinical Clinical Development Cytotoxicity Cytotoxicity Screening (MTT Assay) Mechanism Mechanism of Action (Apoptosis, Cell Cycle) Cytotoxicity->Mechanism DNA_Binding DNA Binding Studies (Footprinting, Gel Shift) Mechanism->DNA_Binding PK Pharmacokinetics & Toxicology DNA_Binding->PK Efficacy Antitumor Efficacy (Xenograft Models) PK->Efficacy IND IND-Enabling Studies Efficacy->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials

Caption: Preclinical development workflow for this compound.

Experimental_Workflow_Cytotoxicity Start Start Seed_Cells Seed Cancer Cells in 96-well plates Start->Seed_Cells Treat_Cells Treat with Serial Dilutions of this compound Seed_Cells->Treat_Cells Incubate Incubate for 24, 48, or 72 hours Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its potent cytotoxic activity and unique mechanism of action. The protocols and guidelines presented in these application notes provide a robust framework for the preclinical development of this compound. While further studies are required to establish a comprehensive in vivo efficacy and safety profile, the information provided herein serves as a valuable resource for researchers and drug development professionals dedicated to advancing novel cancer therapies. As of the latest available information, there is no indication that this compound has entered human clinical trials.

References

Application Notes and Protocols for the Synthesis of Luzopeptin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptins are a class of potent antitumor and antiviral cyclic depsidecapeptides characterized by a C2-symmetric 32-membered ring and two quinoline chromophore moieties. Their significant biological activity, primarily attributed to their ability to bisintercalate into DNA, has made them and their analogs attractive targets for total synthesis and further drug development.[1][2][3] This document provides detailed application notes and protocols for the synthesis of Luzopeptin A analogs, with a focus on a convergent synthetic strategy. The methodologies outlined are based on established total syntheses of Luzopeptins and their related quinoxapeptin analogs.[4][5]

The general synthetic approach involves the preparation of a protected pentadepsipeptide monomer, followed by a key dimerization and macrocyclization step to form the cyclic decadepsipeptide core. The synthesis culminates in the late-stage introduction of the chromophore, a strategy that allows for the divergent synthesis of various analogs for structure-activity relationship (SAR) studies.[2][4]

Data Presentation

Table 1: In Vitro Biological Activity of Luzopeptin Analogs
CompoundL1210 (Leukemia) IC₅₀ (µM)HCT-116 (Colon) IC₅₀ (µM)HIV-1 Reverse Transcriptase IC₅₀ (µM)
This compound 0.00010.0001>1
Luzopeptin B 0.010.011
Luzopeptin C >1>10.1
Quinoxapeptin A 0.010.01>10
Quinoxapeptin B 111
Quinoxapeptin C >10>100.01

Data sourced from Boger et al., 1999.[3]

Table 2: Key Transformations and Reported Yields in Luzopeptin C Synthesis
StepTransformationKey Reagents and ConditionsReported Yield (%)
1Saponification of Pentadepsipeptide Methyl EsterLiOH, THF/H₂O95
2Dimerization and MacrolactamizationDPPA, NaHCO₃, DMF60-70
3Global DeprotectionHF·pyridine, THFNot Reported

Data sourced from a guide on Luzopeptin C synthesis reproducibility.[5]

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the key stages in the synthesis of this compound analogs, using the synthesis of Luzopeptin C as a primary example.

Protocol 1: Synthesis of the Quinoxaline Chromophore (Quinoxaline-2-carboxylic acid)

This protocol describes the synthesis of the core heterocyclic system of the chromophore.

Materials:

  • o-Phenylenediamine

  • Ethyl 2-oxo-4-phenylbut-3-enoate

  • Ethanol

  • Acetic acid (catalytic amount)

  • Sodium hydroxide (aqueous solution)

  • Hydrochloric acid (for workup)

Procedure:

  • Dissolve o-phenylenediamine (1.0 equiv) in ethanol in a round-bottom flask.

  • Add ethyl 2-oxo-4-phenylbut-3-enoate (1.0 equiv) and a catalytic amount of acetic acid to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • To hydrolyze the ester, suspend the solid in an aqueous solution of sodium hydroxide and stir until the reaction is complete (monitor by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the quinoxaline-2-carboxylic acid product by filtration, wash with water, and dry under vacuum.[4]

Protocol 2: Solid-Phase Synthesis of the Pentadepsipeptide Monomer

This protocol outlines the assembly of the linear pentadepsipeptide chain using solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids

  • Wang resin (or other suitable resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure

  • Piperidine in DMF (20%)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using DIC and HOBt in DMF. Agitate the mixture for 2-4 hours. Monitor the coupling using the Kaiser test.

  • Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step. Wash the resin thoroughly with DMF and DCM.

  • Subsequent Amino Acid Couplings: Couple the subsequent Fmoc-protected amino acids sequentially using DIC/HOBt in DMF. Monitor each coupling and deprotection step.

  • Ester Bond Formation: To introduce the ester linkage, couple a protected hydroxy acid to the N-terminus of a peptide fragment on the resin using an esterification agent like DIC with a catalytic amount of DMAP.

  • Cleavage from Resin: Once the linear pentadepsipeptide is assembled, cleave it from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., TFA/TIPS/H₂O).

  • Purification: Purify the crude linear pentadepsipeptide by flash chromatography or preparative HPLC.

Protocol 3: Dimerization and Macrocyclization of the Pentadepsipeptide

This is a critical step to form the 32-membered cyclic core.

Materials:

  • Protected linear pentadepsipeptide with a C-terminal carboxylic acid and a free N-terminal amine

  • Diphenylphosphoryl azide (DPPA)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • High-Dilution Setup: In a large round-bottom flask, place a large volume of anhydrous DMF (to achieve a final concentration of the linear peptide of approximately 0.1-1 mM).

  • Reagent Preparation:

    • In a syringe pump, dissolve the linear pentadepsipeptide (1.0 equiv) in a minimal amount of anhydrous DMF.

    • In a second syringe pump, dissolve DPPA (1.2 equiv) and NaHCO₃ (3.0 equiv) in anhydrous DMF.

  • Slow Addition: Slowly and simultaneously add the contents of both syringe pumps to the stirred DMF in the reaction flask over a period of 8-12 hours at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 24 hours, followed by 48 hours at room temperature.

  • Workup: Remove the DMF under high vacuum. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude cyclic decadepsipeptide by flash column chromatography on silica gel.[5]

Protocol 4: Late-Stage Chromophore Coupling

This protocol describes the attachment of the quinoline chromophore to the cyclic peptide core.

Materials:

  • Cyclic decadepsipeptide with deprotected amine functionalities

  • Quinoxaline-2-carboxylic acid (from Protocol 1)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

Procedure:

  • Dissolve the cyclic decadepsipeptide (1.0 equiv) in anhydrous DMF.

  • Add the quinoxaline-2-carboxylic acid (2.2 equiv), HATU (2.2 equiv), and DIPEA (4.4 equiv).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by LC-MS).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the protected Luzopeptin analog by flash chromatography or preparative HPLC.

Protocol 5: Global Deprotection and Final Purification

This final step removes all remaining protecting groups to yield the this compound analog.

Materials:

  • Fully protected Luzopeptin analog

  • HF·pyridine

  • Pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Caution: This reaction involves hydrofluoric acid and must be performed in a well-ventilated fume hood with appropriate personal protective equipment and in plastic labware.

  • Dissolve the fully protected Luzopeptin analog (1.0 equiv) in anhydrous THF in a polyethylene vial.

  • Cool the solution to 0 °C and add pyridine (10 equiv).

  • Slowly add HF·pyridine (70% HF, 20 equiv) dropwise at 0 °C.

  • Stir the reaction mixture at 0 °C for 12 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate until the gas evolution ceases.

  • Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Final Purification: Purify the crude product by preparative reverse-phase HPLC to yield the final this compound analog.[5]

Mandatory Visualizations

Synthetic_Workflow cluster_monomer Pentadepsipeptide Monomer Synthesis cluster_core Cyclic Core Formation cluster_final Final Steps SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification1 Purification of Monomer Cleavage->Purification1 Dimerization Dimerization Purification1->Dimerization Macrocyclization Macrocyclization Dimerization->Macrocyclization Purification2 Purification of Cyclic Core Macrocyclization->Purification2 Chromophore_Coupling Chromophore Coupling Purification2->Chromophore_Coupling Deprotection Global Deprotection Chromophore_Coupling->Deprotection Final_Purification Final HPLC Purification Deprotection->Final_Purification Luzopeptin_Analog Luzopeptin_Analog Final_Purification->Luzopeptin_Analog This compound Analog DNA_Bisintercalation cluster_DNA DNA Double Helix cluster_Luzopeptin This compound Analog BasePair1 G-C BasePair2 C-G BasePair3 A-T BasePair4 T-A BasePair5 G-C BasePair6 C-G Chromophore1 Quinoline Chromophore Chromophore1->BasePair2 Intercalation PeptideCore Cyclic Depsipeptide Core Chromophore1->PeptideCore Chromophore2 Quinoline Chromophore PeptideCore->Chromophore2 Chromophore2->BasePair5 Intercalation

References

Application Notes and Protocols for In Vivo Experimental Design in Luzopeptin A Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptins are a class of potent antitumor and antiviral nonribosomal peptides produced by the actinomycete Actinomadura luzonensis.[1] Luzopeptin A, the most active compound in this family, exerts its biological effects through a unique mechanism of action: bis-intercalation into the DNA helix.[1][2] This involves the insertion of its two quinoline chromophore rings between the base pairs of DNA, causing significant structural distortion that inhibits DNA replication and transcription, ultimately leading to cytotoxicity.[2][3] The biological activity of luzopeptins is critically dependent on their chemical structure, particularly the acylation of the peptide core; this compound, with two acetylated sites, is active against several experimental animal tumor systems, while the di-deacetylated Luzopeptin C is inactive.[4]

These application notes provide a comprehensive guide for the in vivo experimental design of this compound studies, offering detailed protocols for efficacy, toxicity, and pharmacokinetic evaluations.

Mechanism of Action: DNA Bis-intercalation

This compound's primary mechanism of action is the simultaneous insertion of its two planar quinoline chromophores into the DNA double helix. This bis-intercalation is facilitated by the cyclic decadepsipeptide backbone, which correctly orients the chromophores for insertion.[4] This process unwinds and elongates the DNA, physically obstructing the progression of DNA and RNA polymerases, thereby halting replication and transcription.

G cluster_0 Cellular Environment cluster_1 Downstream Effects luzopeptin This compound dna Nuclear DNA luzopeptin->dna Bis-intercalation luz_dna_complex This compound-DNA Complex inhibit_rep Inhibition of DNA Replication luz_dna_complex->inhibit_rep inhibit_trans Inhibition of Transcription luz_dna_complex->inhibit_trans apoptosis Apoptosis inhibit_rep->apoptosis inhibit_trans->apoptosis

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

In Vivo Efficacy Studies: Xenograft Models

Human tumor xenograft models are a cornerstone for the preclinical evaluation of anticancer agents, providing crucial data on therapeutic efficacy.[4][5] Both subcutaneous and orthotopic models can be employed to assess the antitumor activity of this compound.

Subcutaneous Xenograft Model Protocol

This model is widely used for initial efficacy screening due to its simplicity and the ease of monitoring tumor growth.[5]

Materials:

  • Human cancer cell line of interest (e.g., MCF-7, A549)

  • Immunodeficient mice (e.g., Athymic Nude, SCID)[5]

  • This compound, formulated in a suitable vehicle (e.g., DMSO/Saline)

  • Sterile PBS, Trypsin, cell culture medium

  • Syringes, needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture cancer cells to ~80% confluency. Harvest cells using trypsin, wash with sterile PBS, and resuspend in PBS or serum-free medium at a concentration of 1 x 107 cells/mL.

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.[6]

  • Tumor Growth Monitoring: Monitor mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Randomization and Treatment: When tumor volumes reach a predetermined size (e.g., 100-150 mm3), randomly assign mice to treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: Administer this compound (and controls) via the predetermined route (e.g., intraperitoneal, intravenous) and schedule.

  • Data Collection: Continue to measure tumor volume and body weight 2-3 times per week.[6]

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period. Tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation: Tumor Growth Inhibition

The primary endpoint for efficacy is typically tumor growth inhibition (TGI).

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-QDx51500 ± 2500-2 ± 1.5
This compound5QDx5850 ± 18043.3-5 ± 2.0
This compound10QDx5400 ± 11073.3-8 ± 2.5
Positive Control (e.g., Doxorubicin)5Q2Dx2350 ± 9076.7-10 ± 3.0
Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Toxicology Studies

Toxicity assessment is critical to determine the safety profile and therapeutic window of this compound.[7] These studies are typically conducted in rodents and involve dose-range finding and repeat-dose toxicity evaluations.

Maximum Tolerated Dose (MTD) Protocol

The MTD is the highest dose of a drug that does not cause unacceptable toxicity over a specified period.[8]

Materials:

  • Healthy, non-tumor-bearing mice or rats

  • This compound in a suitable vehicle

  • Equipment for clinical observations, blood collection, and necropsy

Procedure:

  • Animal Acclimation: Acclimate animals to the facility for at least one week.

  • Dose Selection: Based on in vitro cytotoxicity data, select a range of doses for evaluation.

  • Drug Administration: Administer single or multiple doses of this compound to small groups of animals.

  • Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in behavior, appearance (e.g., ruffled fur), activity levels, and body weight.[6] A common endpoint for significant toxicity is >20% body weight loss.[8]

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Gross Necropsy and Histopathology: Perform a gross examination of all major organs.[6] Collect organs (liver, kidney, spleen, heart, lungs, etc.) for histopathological analysis to identify any microscopic changes.[6]

Data Presentation: Toxicology Summary
Dose (mg/kg)Dosing ScheduleMortalityMean Body Weight Loss (%)Key Clinical SignsHistopathological Findings
10QDx50/55None observedNo significant findings
20QDx50/512Mild lethargy, ruffled furMinimal to mild hepatocellular vacuolation
40QDx52/525Severe lethargy, hunched postureModerate hepatocellular necrosis, mild renal tubular degeneration
Note: The data presented in this table is hypothetical and for illustrative purposes only.

In Vivo Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, which helps in designing effective dosing regimens.[9]

Pharmacokinetic Analysis Protocol

Materials:

  • Cannulated mice or rats (for serial blood sampling)

  • This compound in a suitable vehicle for IV and PO/IP administration

  • Blood collection tubes (e.g., with K2-EDTA)

  • Centrifuge, analytical balance

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Groups: Divide animals into groups based on the route of administration (e.g., intravenous bolus, oral gavage).

  • Drug Administration: Administer a single dose of this compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Process blood samples to obtain plasma by centrifugation.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Data Presentation: Pharmacokinetic Parameters
ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)2500800
Tmax (h)0.081.0
AUC0-inf (ng·h/mL)45003200
t1/2 (h)2.53.1
Bioavailability (%)10017.8
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Workflow Visualization

A systematic approach is crucial for the successful in vivo evaluation of this compound.

G cluster_preclinical Phased Preclinical Evaluation cluster_phase1_details Phase 1 Details cluster_phase2_details Phase 2 Details cluster_phase3_details Phase 3 Details start This compound (Lead Compound) phase1 Phase 1: Initial Screening start->phase1 phase2 Phase 2: Dose-Response & Efficacy phase1->phase2 mtd MTD Study (Toxicity Profile) phase1->mtd pk_single Single-Dose PK (ADME Profile) phase1->pk_single efficacy_single Single Xenograft Model (Initial Efficacy) phase1->efficacy_single phase3 Phase 3: Advanced Studies phase2->phase3 dose_response Dose-Response Study in Xenograft Model phase2->dose_response schedule_opt Dosing Schedule Optimization phase2->schedule_opt orthotopic Orthotopic/Metastatic Models phase3->orthotopic combo_studies Combination Therapy Studies phase3->combo_studies pdx_models Patient-Derived Xenograft (PDX) Models phase3->pdx_models end Go/No-Go Decision for IND-Enabling Studies phase3->end

Figure 2. Phased workflow for the in vivo evaluation of this compound.

References

Application Notes and Protocols for the Quantitative Analysis of Luzopeptin A in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Luzopeptin A in biological samples. This compound is a potent cyclic depsipeptide antibiotic with antitumor activity, belonging to the quinoxapeptin family. Accurate quantification in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies during drug development.

The primary recommended method for the quantification of this compound in biological samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This technique offers the high sensitivity and selectivity required to measure low concentrations of the analyte in complex matrices such as plasma, serum, and tissue homogenates.[1][2]

Bioanalytical Method Overview

A robust and reliable LC-MS/MS method for the determination of this compound in plasma has been developed and validated based on methodologies established for similar cyclic depsipeptides.[1] The method involves sample preparation using protein precipitation followed by solid-phase extraction (SPE), chromatographic separation on a C18 reversed-phase column, and detection using a triple quadrupole mass spectrometer.

Key Method Parameters (Hypothetical)

ParameterRecommended Value
Analytical Technique LC-MS/MS
Biological Matrix Plasma, Serum
Sample Preparation Protein Precipitation & Solid-Phase Extraction
Internal Standard (IS) Stable Isotope Labeled (SIL) this compound
Linearity Range 1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Extraction Recovery > 85%

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances from the biological matrix and to concentrate the analyte.[3]

Materials:

  • Biological sample (e.g., plasma)

  • This compound standard

  • Internal Standard (SIL-Luzopeptin A) solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Protocol:

  • Spiking: To 100 µL of plasma sample, add 10 µL of the Internal Standard working solution. For calibration standards and quality control (QC) samples, add the appropriate concentration of this compound standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to the sample.

  • Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute this compound and the IS with 1 mL of 80% acetonitrile in water.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 10% acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

LC Parameters (based on similar depsipeptides[1]):

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters (Hypothetical):

ParameterThis compoundSIL-Luzopeptin A (IS)
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z (to be determined)m/z (to be determined)
Product Ion (Q3) m/z (to be determined)m/z (to be determined)
Collision Energy (CE) (to be optimized)(to be optimized)

Data Presentation: Quantitative Results

The following tables present example data that could be obtained from a validation study and a pharmacokinetic study of this compound.

Table 1: Example Calibration Curve Data

Standard Concentration (ng/mL)Peak Area Ratio (Analyte/IS)
10.012
50.058
100.115
500.592
1001.180
5005.950
100011.920

Table 2: Example Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
LLOQ11.058.510.2+5.0
Low QC32.906.27.8-3.3
Mid QC8082.44.55.9+3.0
High QC800785.63.84.5-1.8

Table 3: Example Pharmacokinetic Data in Rats (1 mg/kg IV Dose)

Time (hours)Mean Plasma Concentration (ng/mL)
0.08850.5
0.25625.3
0.5410.8
1215.2
285.7
420.1
83.5
24< LLOQ

Stability Considerations

Depsipeptides can be susceptible to hydrolysis of the ester bond in biological matrices.[4] Therefore, it is crucial to assess the stability of this compound under various conditions.

Recommended Stability Tests:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample handling.

  • Long-Term Stability: Determine stability at the intended storage temperature (e.g., -80°C) over an extended period.

  • Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Cold Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (ESI+) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: Workflow for this compound quantification.

logical_relationship cluster_inputs Inputs cluster_process Analytical Process cluster_outputs Outputs biological_sample Biological Sample (e.g., Plasma) sample_prep Sample Preparation biological_sample->sample_prep luzopeptin_a_std This compound Standard luzopeptin_a_std->sample_prep is_std Internal Standard is_std->sample_prep lc_ms_analysis LC-MS/MS Analysis sample_prep->lc_ms_analysis concentration_data Concentration Data lc_ms_analysis->concentration_data pk_parameters Pharmacokinetic Parameters concentration_data->pk_parameters

Caption: Logical flow of quantitative bioanalysis.

References

Application Notes and Protocols for Viscometry Assays to Confirm Luzopeptin A-DNA Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luzopeptin A is a potent antitumor antibiotic belonging to the quinoxaline family of cyclic depsipeptides. Its biological activity is attributed to its ability to bind to DNA, acting as a bifunctional intercalator. This interaction involves the insertion of its two quinoxaline chromophores between the base pairs of the DNA double helix. Such bisintercalation is expected to induce significant conformational changes in the DNA structure, most notably an increase in the contour length and rigidity of the DNA molecule.

Viscometry is a classical biophysical technique that provides a sensitive and reliable method to study the interactions of small molecules with DNA in solution. The viscosity of a DNA solution is highly dependent on its length and conformation. Intercalating agents, like this compound, unwind and lengthen the DNA helix to accommodate the bound ligand, leading to a measurable increase in the viscosity of the DNA solution. This application note provides a detailed protocol for utilizing viscometry to confirm and characterize the binding of this compound to DNA.

Principle of the Assay

The relative viscosity of a DNA solution is measured in the presence and absence of this compound. An increase in the relative viscosity of the DNA solution upon the addition of this compound is indicative of an intercalative binding mode, which elongates the DNA duplex. The magnitude of the viscosity increase can be correlated with the extent of DNA binding. By plotting the relative specific viscosity against increasing concentrations of this compound, one can assess the binding affinity.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from a viscometry assay studying the interaction between this compound and calf thymus DNA (ct-DNA). The data is presented as the ratio of the viscosity of the DNA solution in the presence of this compound (η) to that in its absence (η₀).

[this compound] (µM)[ct-DNA] (µM)Ratio ([this compound]/[ct-DNA])Relative Viscosity (η/η₀)(η/η₀)^(1/3)
01000.01.001.00
101000.11.151.05
201000.21.321.10
301000.31.511.15
401000.41.731.20
501000.51.951.25

Experimental Protocols

Materials and Reagents
  • This compound

  • Calf Thymus DNA (ct-DNA)

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Dimethyl sulfoxide (DMSO) for stock solution of this compound

  • Micro-viscometer (e.g., an Ostwald-type capillary viscometer or a rotational viscometer)

  • Constant temperature water bath

  • Spectrophotometer for DNA concentration determination

  • Micropipettes and sterile, nuclease-free microcentrifuge tubes

Preparation of Solutions
  • Tris-HCl Buffer: Prepare a 10 mM Tris-HCl buffer containing 50 mM NaCl and adjust the pH to 7.4. Filter the buffer through a 0.22 µm filter.

  • ct-DNA Stock Solution: Dissolve high-quality ct-DNA in the Tris-HCl buffer overnight at 4°C with gentle stirring. Determine the concentration of the ct-DNA solution spectrophotometrically by measuring the absorbance at 260 nm, using a molar extinction coefficient of 6600 M⁻¹cm⁻¹ (per base pair). The A260/A280 ratio should be between 1.8 and 1.9, indicating that the DNA is sufficiently free of protein contamination.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO.

Viscometry Assay Protocol
  • DNA Solution for Measurement: Prepare a working solution of ct-DNA at a fixed concentration (e.g., 100 µM) in the Tris-HCl buffer.

  • Temperature Equilibration: Equilibrate the viscometer in a constant temperature water bath set to a precise temperature (e.g., 25.0 ± 0.1 °C). Allow the DNA solution to equilibrate to this temperature as well.

  • Baseline Measurement: Carefully load the required volume of the ct-DNA solution into the viscometer. Allow the solution to thermally equilibrate within the viscometer for at least 10 minutes. Measure the flow time of the DNA solution. Repeat this measurement at least three times to ensure reproducibility. This will serve as the reference flow time (t₀).

  • Titration with this compound:

    • Add a small aliquot of the this compound stock solution to the DNA solution in the viscometer to achieve the desired final concentration (e.g., starting at a 1:10 drug-to-DNA base pair ratio). Ensure the volume of DMSO added is minimal (e.g., <1% of the total volume) to avoid effects on DNA conformation.

    • Mix the solution gently but thoroughly by inverting the viscometer or by gentle aspiration with a pipette.

    • Incubate the mixture for a sufficient time (e.g., 10-15 minutes) to allow for binding equilibrium to be reached.

    • Measure the flow time of the DNA-Luzopeptin A complex (t). Repeat the measurement at least three times.

  • Incremental Additions: Continue to add increasing concentrations of this compound to the DNA solution, repeating the mixing, incubation, and flow time measurement steps for each concentration.

  • Control Measurement: Measure the flow time of the buffer solution alone to determine the solvent flow time (t_buffer).

Data Analysis
  • Calculate Relative Viscosity: The relative viscosity (η/η₀) is calculated from the flow times using the following equation: η/η₀ = (t - t_buffer) / (t₀ - t_buffer) where:

    • t is the flow time of the DNA-Luzopeptin A complex.

    • t₀ is the flow time of the DNA solution alone.

    • t_buffer is the flow time of the buffer alone.

  • Plot the Data: To visualize the effect of this compound on DNA length, plot the cube root of the relative viscosity ((η/η₀)^(1/3)) against the ratio of the concentration of this compound to the concentration of ct-DNA ([this compound]/[ct-DNA]). An increase in this value with increasing ligand concentration is characteristic of DNA lengthening due to intercalation.

Visualizations

experimental_workflow prep_solutions Prepare Solutions (ct-DNA, this compound, Buffer) temp_equil Equilibrate Viscometer and DNA Solution prep_solutions->temp_equil baseline_meas Measure Baseline Flow Time (t₀) of ct-DNA Solution temp_equil->baseline_meas add_luzo Add this compound to DNA Solution baseline_meas->add_luzo incubate Incubate for Binding Equilibrium add_luzo->incubate measure_flow_time Measure Flow Time (t) of DNA-Luzopeptin A Complex incubate->measure_flow_time measure_flow_time->add_luzo Repeat for increasing [this compound] data_analysis Calculate Relative Viscosity and Plot Data measure_flow_time->data_analysis

Caption: Experimental workflow for the viscometry assay.

logical_relationship luzopeptin_a This compound binding Bisintercalation luzopeptin_a->binding dna DNA Double Helix dna->binding conformational_change DNA Unwinding and Lengthening binding->conformational_change viscosity_increase Increased Solution Viscosity conformational_change->viscosity_increase confirmation Confirmation of Intercalative Binding viscosity_increase->confirmation

Caption: this compound binding and its effect on DNA viscosity.

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Luzopeptin A Macrocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of the critical macrocyclization step in the synthesis of this complex cyclic depsipeptide.

Troubleshooting Guide

This guide addresses common issues encountered during the macrocyclization of the linear this compound precursor.

Issue 1: Low or No Yield of the Desired Cyclic Product

  • Question: We are experiencing very low or no formation of the 32-membered macrocycle. What are the potential causes and how can we improve the yield?

  • Answer: Low macrocyclization yield is a common challenge in the synthesis of large cyclic peptides like this compound. Several factors can contribute to this issue. Here's a breakdown of potential causes and solutions:

    • Unfavorable Conformation of the Linear Precursor: The linear peptide may adopt a conformation that is not conducive to intramolecular cyclization, making the intermolecular reaction (oligomerization) more likely.

      • Solution:

        • Incorporate "Turn-Inducing" Residues: While the this compound sequence is fixed, for analogues, consider incorporating proline, D-amino acids, or N-methylated amino acids in the linear precursor to promote a pre-organized conformation that favors cyclization.

        • Solvent Screening: The solvent can significantly influence the peptide's conformation. Experiment with different solvents such as dimethylformamide (DMF), dichloromethane (DCM), or mixtures thereof.

    • Inefficient Coupling Reagents: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid for the intramolecular reaction, especially at a sterically hindered secondary amide site as is the case in the Boger synthesis.

      • Solution: Screen a panel of modern, highly efficient coupling reagents. Phosphonium and uronium/aminium salt-based reagents are generally preferred for challenging macrocyclizations.

    • Suboptimal Reaction Conditions: Factors like concentration, temperature, and reaction time play a crucial role.

      • Solution:

        • High-Dilution Conditions: This is one of the most critical factors. High concentrations favor intermolecular reactions, leading to oligomers. Employ high-dilution conditions by slowly adding the linear peptide and coupling reagents to a large volume of solvent using a syringe pump.

        • Temperature Optimization: While higher temperatures can sometimes improve reaction rates, they can also increase the risk of side reactions like epimerization. Carefully optimize the reaction temperature.

Issue 2: Formation of High Molecular Weight Byproducts (Oligomers)

  • Question: Our main products are high molecular weight species, not the desired monomeric cyclic peptide. What is causing this oligomerization?

  • Answer: The formation of dimers, trimers, and higher-order oligomers is a direct consequence of intermolecular reactions competing with the desired intramolecular cyclization.

    • Primary Cause: The concentration of the linear peptide precursor is too high.

    • Solution:

      • Strict High-Dilution: Implement a strict high-dilution protocol. The final concentration of the linear peptide in the reaction vessel should be in the range of 0.1-1 mM.

      • Slow Addition: Use syringe pumps to add the solutions of the linear peptide and the coupling reagent/base separately and at a very slow rate to the main reaction solvent over an extended period (e.g., several hours). This maintains a low instantaneous concentration of the reactive species.

Issue 3: Presence of Diastereomeric Impurities

  • Question: We observe the formation of diastereomers in our final product. What causes this and how can it be minimized?

  • Answer: Racemization or epimerization at the C-terminal amino acid of the activated carboxylic acid is a common side reaction during peptide coupling, leading to the formation of diastereomers.

    • Causes:

      • Over-activation by the coupling reagent.

      • Prolonged reaction times at elevated temperatures.

      • Nature of the C-terminal amino acid.

    • Solutions:

      • Choice of Coupling Reagent and Additives: Some coupling reagents have a lower propensity for causing epimerization. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.

      • Temperature Control: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.

      • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to conditions that promote epimerization.

Frequently Asked Questions (FAQs)

  • Q1: What is the reported synthetic strategy for the macrocyclization of this compound?

    • A1: The total synthesis of this compound, as reported by Boger and colleagues, involves a convergent strategy.[1] This includes the synthesis of two identical pentadepsipeptide fragments, which are then coupled to form a linear decadepsipeptide. The crucial macrocyclization is then performed on this linear precursor to form the 32-membered ring. The cyclization is conducted at a secondary amide site.[1]

  • Q2: Which coupling reagents are recommended for the macrocyclization of the this compound precursor?

    • A2: For challenging macrocyclizations like that of this compound, potent coupling reagents are recommended. Reagents such as diphenylphosphoryl azide (DPPA) and uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have been reported to be effective for such transformations.

  • Q3: How critical is the purity of the linear precursor for the macrocyclization step?

    • A3: The purity of the linear decadepsipeptide precursor is paramount. Impurities from previous steps can interfere with the cyclization reaction, leading to lower yields and the formation of complex mixtures that are difficult to purify. It is highly recommended to purify the linear precursor by a suitable chromatographic method, such as reverse-phase high-performance liquid chromatography (RP-HPLC), before attempting the macrocyclization.

Data Presentation: Comparison of Macrocyclization Conditions

While specific comparative studies for this compound macrocyclization are not extensively published in a single table, the following table summarizes typical conditions and expected outcomes based on the literature for large, complex peptide macrocyclizations.

Parameter Condition A Condition B Condition C Rationale and Expected Outcome
Coupling Reagent DPPA (Diphenylphosphoryl azide)HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)HATU and PyBOP are generally more reactive and can lead to faster reaction times and potentially higher yields for sterically hindered couplings compared to DPPA. However, DPPA is a classic reagent for macrocyclization and can be very effective.
Base NaHCO₃ or DIPEADIPEA (N,N-Diisopropylethylamine)DIPEAA non-nucleophilic base is required to deprotonate the N-terminus without competing in the coupling reaction. DIPEA is a common choice.
Solvent DMF (Dimethylformamide)DMF or a mixture of DMF/DCMDMFDMF is a good solvent for peptides and is commonly used for macrocyclization. The choice may need to be optimized based on the solubility of the linear precursor.
Concentration 0.1 - 0.5 mM0.1 - 0.5 mM0.1 - 0.5 mMCrucial for all conditions. High dilution is essential to favor intramolecular cyclization over intermolecular oligomerization.
Temperature 0 °C to Room TemperatureRoom TemperatureRoom TemperatureReactions are typically started at a lower temperature and allowed to warm to room temperature to balance reaction rate and minimize side reactions.
Addition Time 4 - 12 hours4 - 12 hours4 - 12 hoursSlow addition via syringe pump is critical for maintaining high-dilution conditions.
Reported Yields (General) Moderate to GoodGood to ExcellentGoodYields are highly sequence-dependent. For complex macrocycles, yields in the range of 30-70% are often considered successful.

Experimental Protocols

Protocol 1: Macrocyclization using DPPA

This protocol is a general guideline for the macrocyclization of a linear peptide precursor using DPPA under high-dilution conditions.

  • Preparation of the Linear Precursor:

    • Synthesize the linear decadepsipeptide precursor using established solid-phase or solution-phase methods.

    • Cleave the peptide from the resin and deprotect all protecting groups.

    • Purify the linear precursor to >95% purity using RP-HPLC and lyophilize to dryness.

  • Reaction Setup:

    • In a large, three-necked round-bottom flask equipped with a magnetic stirrer and two syringe pumps, add a large volume of anhydrous DMF to achieve the desired final concentration (e.g., for a 0.5 mM final concentration on a 0.1 mmol scale, start with 200 mL of DMF).

    • Prepare two separate solutions in anhydrous DMF:

      • Solution A: Dissolve the purified linear peptide (1.0 eq) in DMF.

      • Solution B: Dissolve DPPA (1.5 eq) and a non-nucleophilic base such as DIPEA (3.0 eq) in DMF.

  • Cyclization Reaction:

    • Simultaneously add Solution A and Solution B to the stirred DMF in the reaction flask via the syringe pumps over a period of 8-12 hours at room temperature.

    • After the addition is complete, allow the reaction to stir for an additional 12-24 hours.

    • Monitor the reaction progress by LC-MS by taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete (disappearance of the linear precursor), concentrate the reaction mixture under reduced pressure.

    • Purify the crude cyclic peptide by RP-HPLC using a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Macrocyclization using HATU

This protocol provides a general method for macrocyclization using the highly efficient HATU coupling reagent.

  • Preparation of the Linear Precursor:

    • Follow the same procedure as in Protocol 1 to obtain the pure, lyophilized linear peptide.

  • Reaction Setup:

    • In a large reaction vessel, add the main volume of anhydrous DMF.

    • Prepare two separate solutions in anhydrous DMF:

      • Solution A: Dissolve the purified linear peptide (1.0 eq) in DMF.

      • Solution B: Dissolve HATU (1.2 eq) and DIPEA (2.5 eq) in DMF.

  • Cyclization Reaction:

    • Using two separate syringe pumps, slowly add Solution A and Solution B to the main reaction vessel containing DMF over 8-12 hours with vigorous stirring at room temperature.

    • After the addition is complete, continue to stir the reaction for another 2-6 hours.

    • Monitor the reaction for the consumption of the linear precursor by LC-MS.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Visualizations

Macrocyclization_Workflow cluster_Preparation Linear Precursor Preparation cluster_Cyclization Macrocyclization cluster_Purification Product Isolation SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Purification HPLC Purification Cleavage->Purification High_Dilution High-Dilution Setup (Anhydrous DMF) Purification->High_Dilution Lyophilized Linear Precursor Syringe_Pump Slow Addition via Syringe Pump (Linear Peptide + Coupling Reagent/Base) High_Dilution->Syringe_Pump Reaction Intramolecular Cyclization Syringe_Pump->Reaction Concentration Solvent Removal Reaction->Concentration Crude Cyclic Product Final_Purification Final HPLC Purification Concentration->Final_Purification Characterization Characterization (MS, NMR) Final_Purification->Characterization

Caption: A general workflow for the macrocyclization of the this compound linear precursor.

Troubleshooting_Logic Start Low Macrocyclization Yield Check_Oligomers Check for High MW Byproducts (Oligomerization) Start->Check_Oligomers Check_Diastereomers Check for Diastereomers Check_Oligomers->Check_Diastereomers No High_Concentration Issue: High Concentration Check_Oligomers->High_Concentration Yes Check_Starting_Material Unreacted Starting Material? Check_Diastereomers->Check_Starting_Material No Epimerization Issue: Epimerization Check_Diastereomers->Epimerization Yes Inefficient_Coupling Issue: Inefficient Coupling / Poor Conformation Check_Starting_Material->Inefficient_Coupling Yes Solution_Dilution Solution: Implement Strict High-Dilution & Slow Addition High_Concentration->Solution_Dilution Solution_Epimerization Solution: Optimize Temp, Reagent/Additive, Time Epimerization->Solution_Epimerization Solution_Coupling Solution: Screen Coupling Reagents & Solvents Inefficient_Coupling->Solution_Coupling

References

Technical Support Center: Overcoming Steric Hindrance in Luzopeptin A Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Luzopeptin A and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to sterically hindered peptide couplings, a critical step in the synthesis of this complex cyclic depsipeptide.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant challenge in the synthesis of this compound?

A1: Steric hindrance is a phenomenon where the spatial arrangement of atoms or bulky chemical groups near a reaction site impedes the approach of reactants, thereby slowing down or preventing a chemical reaction. In the context of this compound synthesis, which involves the coupling of complex amino and hydroxy acid residues to form a 32-membered ring, steric hindrance is a major obstacle.[1][2] The bulky side chains of certain amino acids and the nature of the depsipeptide backbone can create a crowded environment around the coupling sites, leading to low reaction yields, incomplete reactions, and the formation of deletion sequences.

Q2: Which specific coupling steps in the this compound synthesis are most susceptible to steric hindrance?

A2: While the entire synthesis is challenging, two key stages are particularly prone to steric hindrance:

  • Pentadepsipeptide Fragment Coupling: The convergent synthesis of this compound involves the initial preparation of two symmetrical pentadepsipeptide fragments. Coupling of the amino acid residues within these fragments, especially those with bulky side chains, can be difficult.

  • Macrocyclization: The head-to-tail cyclization of the linear decadepsipeptide precursor to form the 32-membered ring is a critical and often low-yielding step.[2] This process is highly sensitive to the conformation of the linear peptide and steric hindrance at the cyclization point, which is typically a secondary amide site.[2]

Q3: What are the primary consequences of failed or incomplete coupling reactions due to steric hindrance?

A3: The primary consequences include:

  • Low Yields: The most immediate impact is a significant reduction in the overall yield of the desired peptide.

  • Formation of Deletion Sequences: If a coupling reaction fails, subsequent amino acids may be added to the truncated peptide, leading to a mixture of impurities that are difficult to separate.

  • Racemization: Forcing a difficult coupling by using harsh conditions can sometimes lead to the loss of stereochemical integrity at the chiral centers of the amino acids.

  • Complex Purification: The presence of closely related impurities necessitates extensive and often challenging purification steps, leading to further loss of the final product.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during sterically hindered peptide couplings in this compound synthesis.

Issue 1: Low Yield in a Critical Coupling Step

Symptom: After a coupling reaction and subsequent work-up, the yield of the desired peptide is significantly lower than expected.

Possible Cause & Solution Workflow:

G start Low Coupling Yield Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents increase_time_temp Increase Reaction Time and/or Temperature check_reagents->increase_time_temp Reagents OK change_reagent Select a More Potent Coupling Reagent increase_time_temp->change_reagent Yield Still Low end_success Improved Yield increase_time_temp->end_success Yield Improves double_couple Perform a Double Coupling change_reagent->double_couple Implement New Reagent change_reagent->end_success Yield Improves cap_unreacted Cap Unreacted Amines double_couple->cap_unreacted Yield Still Unsatisfactory optimize_solvent Optimize Solvent System cap_unreacted->optimize_solvent To Prevent Deletion Sequences optimize_solvent->end_success Yield Improves end_fail Re-evaluate Synthetic Strategy optimize_solvent->end_fail No Improvement

Caption: Troubleshooting workflow for low peptide coupling yield.

Detailed Steps:

  • Verify Reagent Quality and Stoichiometry: Ensure that all reagents (amino acids, coupling reagents, bases, and solvents) are pure, anhydrous, and used in the correct molar ratios. Degradation of coupling reagents is a common cause of failed reactions.

  • Increase Reaction Time and/or Temperature: For sterically hindered couplings, extending the reaction time (e.g., from 2 hours to 12-24 hours) can be effective. A moderate increase in temperature (e.g., from room temperature to 40-50°C) can also help overcome the activation energy barrier, but this should be done cautiously to avoid racemization.

  • Select a More Potent Coupling Reagent: If standard coupling reagents like DCC/HOBt are failing, switch to a more powerful onium salt-based reagent.

    Coupling ReagentRelative Effectiveness in Hindered CouplingsKey Features
    DCC/HOBt StandardGood for routine couplings, but often insufficient for sterically demanding steps.
    HBTU/TBTU HighWidely used and effective for many difficult couplings.[3]
    HATU/HCTU Very HighGenerally more reactive than HBTU, especially for N-methylated or other highly hindered amino acids.[3][4]
    COMU Very HighA modern reagent with high reactivity, often comparable to HATU, with improved safety and solubility profiles.[3][5]
  • Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin, and then repeat the coupling step with a fresh solution of the activated amino acid.

  • Cap Unreacted Amines: To prevent the formation of deletion sequences, any unreacted N-terminal amines should be "capped" by acetylation using acetic anhydride and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Issue 2: Significant Racemization Detected

Symptom: Chiral analysis (e.g., by chiral HPLC or GC) of the synthesized peptide reveals the presence of a significant amount of the undesired diastereomer.

Logical Approach to Minimizing Racemization:

G start Racemization Detected check_base Evaluate Base Strength and Amount start->check_base lower_temp Lower Reaction Temperature check_base->lower_temp Base is appropriate end_success Racemization Minimized check_base->end_success Problem solved use_additive Incorporate Racemization Suppressing Additive lower_temp->use_additive Racemization persists lower_temp->end_success Problem solved change_reagent Switch to a Low-Racemization Coupling Reagent use_additive->change_reagent Still problematic use_additive->end_success Problem solved change_reagent->end_success

Caption: Decision-making process for reducing racemization in peptide coupling.

Detailed Steps:

  • Evaluate Base: Use a weaker base or the minimum necessary amount. For example, N-methylmorpholine (NMM) or collidine are less prone to causing racemization than DIPEA. Ensure no more than the required equivalents of base are used.

  • Lower Reaction Temperature: Perform the coupling at a lower temperature (e.g., 0°C or even -15°C) to disfavor the racemization pathway.

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective at minimizing racemization compared to HOBt. Many modern coupling reagents, like HATU, already incorporate an HOAt moiety.

  • Choose Appropriate Coupling Reagent: Carbodiimide-based methods are generally more prone to racemization than onium salt reagents when used without an additive. Reagents like DEPBT are known for causing very little racemization.

Experimental Protocols

Protocol 1: General Procedure for a Sterically Hindered Coupling using HATU

This protocol describes the coupling of a sterically hindered Fmoc-protected amino acid onto a resin-bound peptide.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-protected amino acid (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and HATU in DMF. Add the DIPEA to this solution and vortex briefly. Allow the activation to proceed for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended to 12 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • (Optional) Double Coupling: If the Kaiser test is positive, repeat steps 2-5.

  • (Optional) Capping: If the coupling remains incomplete after a double coupling, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes.

Protocol 2: Macrocyclization of a Linear Depsipeptide Precursor

This protocol outlines a general procedure for the solution-phase macrocyclization of the linear precursor to the Luzopeptin core.

Materials:

  • Fully deprotected linear decadepsipeptide

  • High-purity, anhydrous solvent (e.g., DMF or a mixture of DCM/DMF)

  • Coupling reagent (e.g., DPPA - diphenylphosphoryl azide, or HATU)

  • Base (e.g., DIPEA or sodium bicarbonate)

Procedure:

  • High-Dilution Setup: Prepare a large volume of the chosen solvent in a reaction vessel equipped with a stirrer. The final concentration of the linear peptide should be very low (e.g., 0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Precursor and Reagent Preparation: In separate syringe pumps, prepare two solutions:

    • Syringe A: The linear decadepsipeptide dissolved in a small volume of the reaction solvent.

    • Syringe B: The coupling reagent and base dissolved in a small volume of the reaction solvent.

  • Slow Addition: Over a period of 12-24 hours, slowly and simultaneously add the contents of both syringes to the vigorously stirred solvent in the reaction vessel.

  • Reaction: After the addition is complete, allow the reaction to stir for an additional 24-48 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction by LC-MS to observe the consumption of the linear precursor and the formation of the cyclic product.

  • Work-up: Once the reaction is complete, quench any remaining reagents as appropriate. Remove the solvent under reduced pressure.

  • Purification: Purify the crude cyclic peptide using preparative reverse-phase HPLC to isolate the desired Luzopeptin core.

References

preventing peptide aggregation during Luzopeptin A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Luzopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to peptide aggregation during the synthesis of this complex cyclic decadepsipeptide.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern during this compound synthesis?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase support.[1][2] This is primarily driven by the formation of intermolecular hydrogen bonds, leading to the formation of secondary structures like β-sheets.[3] Aggregation is a major concern because it can physically block reactive sites, leading to slow or incomplete coupling and deprotection reactions.[4][5] This results in the formation of deletion sequences, which are difficult to separate from the desired product, ultimately lowering the overall yield and purity of the synthesis.[6] Given the complex structure of the this compound precursor, which includes a 32-membered ring and multiple residues like glycine that can promote β-sheet formation, the risk of aggregation is significant.[7][8]

Q2: How can I identify if peptide aggregation is occurring during my this compound synthesis?

A2: There are several key indicators of on-resin aggregation:

  • Physical Changes in the Resin: A noticeable shrinking of the resin bed or a failure of the resin to swell properly in the solvent is a primary sign of aggregation.[4][5]

  • Incomplete or Slow Reactions: If you observe that Fmoc deprotection or amino acid coupling reactions are sluggish or do not go to completion, aggregation is a likely cause.[4]

  • Unreliable Amine Tests: Standard tests for free amines, such as the Kaiser or TNBS test, may give false negative results. This is because the aggregated peptide chains can make the N-terminus of the growing peptide inaccessible to the test reagents.[2]

  • Broadening of UV Profiles: In continuous flow synthesizers, a flattening and broadening of the Fmoc-deprotection UV profile can indicate aggregation.[2]

Q3: My synthesis of the linear precursor to this compound is showing signs of aggregation. What are the initial steps I should take?

A3: When aggregation is first suspected, modifying the synthesis conditions is the most direct approach. Here are some initial strategies:

  • Change the Solvent: Switch from standard solvents like DMF to more powerful, polar aprotic solvents such as N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[4] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective at improving solvation.[8]

  • Increase the Temperature: Performing the coupling reactions at an elevated temperature (e.g., 60°C) can help disrupt the hydrogen bonds that lead to aggregation.[4] Microwave peptide synthesizers are particularly effective for this, as they can rapidly and uniformly heat the reaction mixture.[4][5]

  • Introduce Chaotropic Salts: Adding chaotropic salts like LiCl or NaClO₄ to the reaction mixture can break up secondary structures.[4][5] A pre-wash with a solution of the chaotropic salt before coupling can be particularly effective.[5]

Troubleshooting Guide

The following troubleshooting guide provides a structured approach to addressing aggregation issues during this compound synthesis.

Diagram 1: Troubleshooting Workflow for Peptide Aggregation

Aggregation_Troubleshooting start Aggregation Suspected (e.g., resin shrinking, poor coupling) tier1_choice Modify Synthesis Conditions start->tier1_choice change_solvent Switch to NMP or DMSO tier1_choice->change_solvent increase_temp Increase Temperature (Conventional or Microwave) tier1_choice->increase_temp add_salts Use Chaotropic Salts (e.g., LiCl, NaClO4) tier1_choice->add_salts check1 Problem Resolved? change_solvent->check1 increase_temp->check1 add_salts->check1 tier2_choice Incorporate Backbone Modifications (Requires Resynthesis) pseudoprolines Introduce Pseudoproline Dipeptides at Ser/Thr residues tier2_choice->pseudoprolines hmb_dmb Use Hmb/Dmb Protected Amino Acids tier2_choice->hmb_dmb check2 Problem Resolved? pseudoprolines->check2 hmb_dmb->check2 tier3_choice Change Solid Support (Requires Resynthesis) low_load_resin Switch to a Low-Loading Resin (<0.4 mmol/g) tier3_choice->low_load_resin peg_resin Use a PEG-based Resin (e.g., ChemMatrix, NovaSyn® TG) tier3_choice->peg_resin check3 Problem Resolved? low_load_resin->check3 peg_resin->check3 check1->tier2_choice No success Continue Synthesis check1->success Yes check2->tier3_choice No check2->success Yes check3->success Yes failure Consult Further Specialized Literature check3->failure No

Caption: A decision tree for troubleshooting peptide aggregation.

Quantitative Data Summary

The following tables summarize key quantitative parameters for various anti-aggregation strategies.

Table 1: Recommended Solvent and Additive Concentrations

StrategyComponentConcentrationSolventNotes
Chaotropic Salts LiCl0.8 MDMFUse as a wash before coupling.[5]
NaClO₄0.8 MDMFCan also be added directly to the coupling mixture.[5]
KSCN4 MDMFA stronger chaotropic agent.
"Magic Mixture" DCM/DMF/NMP1:1:1 (v/v/v)-Enhances solvation of the peptide-resin complex.[8]
Deprotection DBU2% (v/v)DMFCan be more effective than piperidine for difficult deprotections.[4]

Table 2: Backbone Modification Strategies

ModificationWhen to UseKey BenefitExample
Pseudoproline Dipeptides At Ser or Thr residuesDisrupts interchain hydrogen bonding by introducing a "kink" in the backbone.[4]Fmoc-Ala-Ser(ΨMe,Mepro)-OH
Hmb/Dmb Protecting Groups At any residue, typically every 6-7 amino acidsPrevents backbone hydrogen bonding by protecting the amide nitrogen.[4]Fmoc-Ala(Hmb)-OH

Experimental Protocols

Protocol 1: Use of Chaotropic Salts to Disrupt Aggregation

This protocol describes the use of a chaotropic salt wash to disrupt existing peptide aggregation before a difficult coupling step.

  • Resin Preparation: Following the standard Fmoc deprotection and subsequent DMF washes, drain the solvent from the reaction vessel.

  • Chaotropic Wash: Add a solution of 0.8 M LiCl in DMF to the resin, ensuring the resin is fully submerged. Agitate for 1-2 minutes.[5] Drain the solution. Repeat this wash step one more time.

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to completely remove the chaotropic salt. Residual salt can interfere with coupling reagents.

  • Coupling: Proceed with the standard amino acid coupling protocol. The improved solvation should allow for more efficient coupling.

Protocol 2: Incorporation of a Pseudoproline Dipeptide

This protocol outlines the manual coupling of a commercially available pseudoproline dipeptide.

  • Resin Preparation: After the deprotection of the N-terminal Fmoc group from the growing peptide-resin, wash the resin thoroughly with DMF (3 times for 1 minute each).

  • Activation: In a separate vessel, dissolve the Fmoc-Xaa-Yaa(ΨPro)-OH dipeptide (3-5 equivalents relative to resin loading) and a suitable coupling agent (e.g., HBTU, HATU) in DMF. Add the activation base (e.g., DIPEA) and allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times for 1 minute each) to remove excess reagents before proceeding to the next deprotection step.

Diagram 2: Mechanism of Aggregation Prevention

Aggregation_Prevention cluster_0 Standard SPPS (Aggregation Prone) cluster_1 Aggregation Prevention Strategies p1 Peptide Chain 1 h_bond H-Bond p1->h_bond aggregation_node Aggregation (β-Sheet Formation) p2 Peptide Chain 2 h_bond->p2 psp Pseudoproline Introduces 'Kink' disrupt1 Disrupts H-Bonding psp->disrupt1 hmb Hmb/Dmb Group Protects Amide N disrupt2 Blocks H-Bonding Site hmb->disrupt2

Caption: How backbone modifications prevent peptide aggregation.

References

Navigating the Nuances of Luzopeptin A: A Technical Support Guide for Consistent Cytotoxicity Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers and drug development professionals frequently encounter variability in cytotoxicity assays involving the potent antitumor antibiotic, Luzopeptin A. To address these challenges, this technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a deeper look into the compound's mechanism of action. Our aim is to equip scientists with the knowledge to achieve consistent and reliable results in their this compound cytotoxicity experiments.

Understanding this compound: Mechanism of Action

This compound exerts its potent cytotoxic effects by acting as a DNA bisintercalator.[1][2] Its two quinoline chromophores insert themselves between the base pairs of the DNA double helix, causing significant structural distortion.[1][2] This disruption interferes with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).[1][3] The presence of two acetyl groups on its tetrahydropyridazine moieties is critical for its high potency.[1] Analogs lacking one or both of these acetyl groups, Luzopeptin B and C respectively, show a dramatic reduction in cytotoxic activity.[1]

Frequently Asked Questions (FAQs)

Q1: My replicate wells show high variability. What are the common causes?

High variability in replicate wells is a frequent issue in cytotoxicity assays and can stem from several factors:

  • Uneven Cell Seeding: A non-homogenous cell suspension can lead to an unequal number of cells in each well. To mitigate this, ensure thorough mixing of the cell suspension before and during plating.[2]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents can introduce significant variability. Use calibrated pipettes and consistent technique.[2]

  • Edge Effects: Wells on the periphery of the plate are more susceptible to evaporation, which can alter concentrations and affect cell growth. It is recommended to fill the outer wells with sterile PBS or media and not use them for experimental data.[4]

  • Compound Precipitation: Due to its hydrophobic nature, this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect for any precipitate after adding the compound to the wells.

Q2: The IC50 value I'm observing is significantly different from what's expected.

Several factors can contribute to discrepancies in IC50 values:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to cytotoxic agents.

  • Cell Health and Passage Number: Use healthy, low-passage number cells in the logarithmic growth phase for consistent results.

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. It is crucial to run vehicle controls with the highest concentration of solvent used and to keep the final DMSO concentration below 0.5%.[1]

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[2]

Q3: I'm not observing the expected level of cytotoxicity.

A lack of expected cytotoxicity can be due to:

  • Compound Degradation: this compound may degrade if not stored or handled properly. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[1]

  • Insufficient Incubation Time: The cytotoxic effects of this compound may require a longer incubation period to become apparent. A time-course experiment (e.g., 24h, 48h, 72h) can help determine the optimal endpoint.

  • Cellular Efflux: It is plausible that some cell lines may actively remove this compound using efflux pumps, reducing its intracellular concentration and apparent cytotoxicity.[5][6]

Q4: My negative (vehicle) controls show significant cell death.

  • Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high for your specific cell line. Perform a solvent tolerance test to determine the maximum non-toxic concentration.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can induce cytotoxicity. Regularly test your cell cultures for contamination.

  • Poor Cell Health: Stressed or unhealthy cells are more susceptible to any experimental manipulation. Ensure you start with a healthy cell population.

Data Presentation: this compound IC50 Values

CompoundCell LineAssay TypeIncubation Time (hours)Reported IC50
This compound analogL1210 (Murine Leukemia)Not SpecifiedNot Specified~200 pM[1]
This compoundHeLa (Human Cervical Cancer)MTT48To be determined
This compoundMCF-7 (Human Breast Cancer)MTT48To be determined
This compoundA549 (Human Lung Cancer)MTT48To be determined

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT-based)

This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each cell line.

Materials:

  • This compound

  • Anhydrous DMSO

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Store aliquots at -20°C or -80°C.[7]

    • On the day of the experiment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is from 1 pM to 1 µM.

    • Include vehicle controls (medium with the same final concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[1]

  • MTT Assay:

    • After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 10-15 minutes.[2]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.[1]

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a typical experimental workflow.

LuzopeptinA_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion LuzopeptinA This compound EffluxPump Efflux Pump (e.g., ABC Transporters) LuzopeptinA->EffluxPump Potential Efflux DNA Nuclear DNA LuzopeptinA->DNA Cellular Uptake & Nuclear Translocation ProCaspase9 Pro-caspase-9 Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) ProCaspase9->Apoptosome Caspase9 Caspase-9 ProCaspase3 Pro-caspase-3 Caspase9->ProCaspase3 Cleavage & Activation Caspase3 Caspase-3 ProCaspase3->Caspase3 Execution Execution of Apoptosis (Substrate Cleavage) Caspase3->Execution DNAfragmentation DNA Fragmentation Caspase3->DNAfragmentation Apoptosome->Caspase9 Activation DNAdamage DNA Double-Strand Breaks & Structural Distortion DNA->DNAdamage Bisintercalation DDR DNA Damage Response (ATM/ATR signaling) DNAdamage->DDR Sensing of Damage Mito Mitochondrial Outer Membrane Permeabilization DDR->Mito Activation of Intrinsic Pathway CytoC Cytochrome c (release) Mito->CytoC CytoC->Apoptosome

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental_Workflow start Start cell_culture 1. Cell Culture (~80% confluency) start->cell_culture cell_seeding 2. Cell Seeding (96-well plate, 24h incubation) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial dilutions of this compound) cell_seeding->compound_prep treatment 4. Cell Treatment (48-72h incubation) cell_seeding->treatment compound_prep->treatment mtt_addition 5. MTT Addition (2-4h incubation) treatment->mtt_addition solubilization 6. Formazan Solubilization (Add solubilizing agent) mtt_addition->solubilization read_plate 7. Absorbance Reading (570 nm) solubilization->read_plate data_analysis 8. Data Analysis (Calculate % viability, determine IC50) read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for a this compound cytotoxicity assay.

References

Technical Support Center: Addressing Solubility Challenges of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Luzopeptin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound is a cyclic depsipeptide with a complex, predominantly hydrophobic structure. This chemical nature leads to limited solubility in aqueous buffers such as phosphate-buffered saline (PBS) or Tris-buffered saline (TBS). Direct dissolution in these buffers is often challenging and not recommended for initial solubilization.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its poor aqueous solubility, it is highly recommended to first prepare a concentrated stock solution of this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is the preferred solvent for this purpose as it has a high solubilizing power for complex peptides. N,N-Dimethylformamide (DMF) can be used as an alternative.

Q3: What is the maximum recommended concentration of DMSO in my final experimental solution?

A3: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity in biological assays. For most cell-based experiments, the final DMSO concentration should not exceed 0.5% (v/v), and in many cases, it is advisable to keep it below 0.1%. Always include a vehicle control (the same concentration of DMSO in the assay medium without this compound) in your experiments.[1]

Q4: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous buffer. What should I do?

A4: This is a common issue when working with hydrophobic compounds. To prevent precipitation, a step-wise dilution approach is recommended. Instead of adding the DMSO stock directly to the final volume of aqueous buffer, first, create an intermediate dilution in the buffer. Then, serially dilute from this intermediate stock to your final working concentration. Pre-warming the aqueous buffer to your experimental temperature (e.g., 37°C) can also help. If precipitation persists, brief sonication of the diluted solution can help to break up aggregates.

Q5: How should I store my this compound stock solution?

A5: Store the this compound stock solution in DMSO in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to degradation and aggregation. When preparing to use an aliquot, allow it to thaw completely and equilibrate to room temperature before opening the vial to prevent condensation of moisture inside.

Troubleshooting Guides

This section provides a step-by-step guide to troubleshoot common solubility issues encountered during experiments with this compound.

Issue 1: this compound powder does not dissolve in the initial organic solvent.
Possible Cause Troubleshooting Step
Insufficient solvent volume.Increase the volume of the organic solvent (e.g., DMSO) incrementally.
Aggregation of the lyophilized powder.Gently vortex the solution for 1-2 minutes. If dissolution is still not complete, sonicate the vial in a water bath for 5-10 minutes.
Low-quality or hydrated solvent.Ensure you are using anhydrous, high-purity DMSO. Moisture in the solvent can hinder the dissolution of hydrophobic compounds.
Issue 2: Precipitation occurs immediately upon dilution of the DMSO stock solution into an aqueous buffer.
Possible Cause Troubleshooting Step
The concentration of this compound exceeds its solubility limit in the final aqueous buffer.Prepare a more dilute working solution. Determine the maximum achievable concentration in your specific buffer system empirically.
Improper dilution technique.Use a serial dilution method as described in the experimental protocols. Add the this compound stock solution to the pre-warmed aqueous buffer slowly while vortexing.
The pH of the aqueous buffer is not optimal for this compound solubility.While specific data for this compound is limited, the solubility of peptides can be pH-dependent. You can empirically test a range of buffers with different pH values to find the optimal condition.
Issue 3: The solution is cloudy or contains visible particulates after dilution.
Possible Cause Troubleshooting Step
Formation of micro-precipitates or aggregates.Briefly sonicate the final working solution for 5-10 minutes in a bath sonicator. Before use in sensitive applications, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant.
The desired concentration is too high for the chosen aqueous buffer.Re-evaluate the required concentration for your experiment. It may be necessary to work at a lower, fully solubilized concentration.

Data Presentation

While specific quantitative solubility data for this compound in various solvents is not extensively published, the following tables provide a qualitative guide and recommended starting concentrations for stock solutions based on the behavior of closely related compounds like Luzopeptin C.[1]

Table 1: Qualitative Solubility of this compound in Common Solvents

Solvent/Buffer SystemQualitative SolubilityKey Considerations
WaterInsolubleNot recommended for initial solubilization.
Aqueous Buffers (e.g., PBS, Tris)InsolubleCan be used for dilution after initial dissolution in an organic solvent.
Dimethyl Sulfoxide (DMSO)HighRecommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF)HighAn alternative to DMSO, but may have higher toxicity in some assays.
Ethanol/MethanolLow to ModerateMay be effective for less hydrophobic peptides, but likely less effective for this compound.
Acetonitrile (ACN)Moderate to HighOften used in analytical techniques like HPLC; can be used for solubilization.

Table 2: Recommended Solvents and Concentrations for this compound Stock Solutions

SolventRecommended Concentration RangeNotes
Dimethyl Sulfoxide (DMSO)1-10 mMThe most effective solvent for achieving a high concentration stock solution.
N,N-Dimethylformamide (DMF)1-10 mMA suitable alternative to DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a 10 mM stock solution.

  • Dissolution: Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile, low-retention microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warming Buffer: Pre-warm the aqueous buffer to the temperature of your experiment (e.g., 37°C).

  • Serial Dilution (Recommended): a. Prepare an intermediate dilution by adding a small volume of the 10 mM stock solution to the pre-warmed aqueous buffer (e.g., a 1:10 dilution to make a 1 mM solution). b. Further dilute the intermediate solution to the final desired working concentration in the pre-warmed aqueous buffer.

  • Slow Addition and Mixing: When diluting, add the this compound solution slowly to the aqueous buffer while gently vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Final Inspection: Visually inspect the final working solution for any signs of precipitation or cloudiness. If the solution is not clear, refer to the troubleshooting guide.

  • Immediate Use: It is recommended to prepare fresh working solutions immediately before each experiment for best results.

Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: Lyophilized this compound dissolve_dmso Dissolve in 100% Anhydrous DMSO (e.g., 10 mM) start->dissolve_dmso check_dissolution Clear Solution? dissolve_dmso->check_dissolution sonicate_vortex Vortex and/or Sonicate check_dissolution->sonicate_vortex No prepare_working Prepare Working Solution in Aqueous Buffer check_dissolution->prepare_working Yes sonicate_vortex->dissolve_dmso check_precipitation Precipitation or Cloudiness? prepare_working->check_precipitation use_solution Solution is Ready for Use (Keep final DMSO <0.5%) check_precipitation->use_solution No troubleshoot_precipitation Troubleshoot Precipitation: - Use serial dilution - Pre-warm buffer - Lower final concentration - Sonicate final solution check_precipitation->troubleshoot_precipitation Yes troubleshoot_precipitation->prepare_working G Mechanism of Action: this compound as a DNA Bisintercalator luzopeptin This compound bisintercalation Bisintercalation of Quinolone Chromophores luzopeptin->bisintercalation dna DNA Double Helix dna->bisintercalation minor_groove Peptide Backbone in Minor Groove bisintercalation->minor_groove dna_distortion DNA Structural Distortion minor_groove->dna_distortion inhibition Inhibition of Cellular Processes dna_distortion->inhibition replication DNA Replication inhibition->replication transcription Transcription inhibition->transcription apoptosis Cell Cycle Arrest & Apoptosis inhibition->apoptosis

References

stability of Luzopeptin A under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the stability and handling of Luzopeptin A for researchers, scientists, and drug development professionals. As specific, quantitative stability data for this compound is limited in publicly available literature, the following recommendations are based on best practices for structurally related cyclic depsipeptides, including Luzopeptin C and other DNA intercalating agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: Based on the chemical class of cyclic depsipeptides, the primary factors influencing the stability of this compound are likely to be temperature, pH, and light exposure. High temperatures can accelerate degradation, while both strongly acidic and alkaline conditions may lead to hydrolysis of the peptide and ester bonds within its structure.[1] As a compound with chromophores, exposure to UV or ambient light could also potentially cause photodegradation.[2]

Q2: How should I store the solid, lyophilized powder of this compound?

A2: For long-term storage, solid this compound should be stored in a tightly sealed container, protected from light and moisture, at -20°C or -80°C.[2][3][4] For short-term storage, refrigeration at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture absorption, as the powder may be hygroscopic.

Q3: What is the recommended method for preparing and storing this compound in solution?

A3: Due to its poor aqueous solubility, this compound should first be dissolved in an anhydrous polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[3][4] It is highly recommended to prepare fresh working solutions in aqueous buffers immediately before each experiment.[4] Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[3][4]

Q4: How stable is this compound in aqueous solutions?

Q5: Can I use solvents other than DMSO to prepare stock solutions?

A5: Yes, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or organic solvents such as ethanol may be used, but their compatibility with your experimental system must be verified.[4] The solubility of this compound may vary in these alternative solvents. It is crucial to use anhydrous, high-purity solvents to prevent hydrolysis.[4]

Troubleshooting Guide

Issue: My this compound precipitated when I diluted the DMSO stock solution into my aqueous buffer.

  • Question: Why did my compound precipitate, and how can I prevent this? Answer: This is a common issue with compounds that have low aqueous solubility. The abrupt change in solvent polarity upon dilution can cause the compound to crash out of solution. To prevent this, try the following:

    • Slow, drop-wise addition: Add the DMSO stock solution to your aqueous buffer slowly while vortexing or stirring the buffer. This gradual dilution can help maintain solubility.

    • Lower the final concentration: The desired concentration in your aqueous buffer may exceed the solubility limit of this compound in that specific medium. Try preparing a more dilute working solution.

    • Check the pH of your buffer: The solubility of peptide-like compounds can be pH-dependent.[3] Although the optimal pH for this compound solubility is not documented, you may need to empirically test a range of buffers if solubility issues persist.

    • Limit the percentage of organic solvent: For most cell-based assays, the final concentration of DMSO should be kept low (ideally ≤0.5% v/v) to avoid solvent-induced toxicity or artifacts.[3] Ensure your dilution scheme adheres to the tolerance level of your experimental system.

Issue: I am seeing unexpected results or a loss of activity in my experiments.

  • Question: Could the stability of my this compound be the cause of these issues? Answer: Yes, degradation of the compound could lead to a loss of activity or the appearance of unexpected effects. Consider the following:

    • Age of solutions: Are you using freshly prepared aqueous working solutions for each experiment? Storing this compound in aqueous buffers can lead to degradation.

    • Stock solution integrity: Have your DMSO stock solutions undergone multiple freeze-thaw cycles? This can promote aggregation and degradation. Always use single-use aliquots.

    • Storage conditions: Has the solid compound or the stock solutions been exposed to light or elevated temperatures for extended periods? Improper storage can compromise the compound's integrity.

    • Perform a quality check: If you have access to analytical techniques like HPLC, you can check the purity of your stock solution to confirm its integrity.

Data Presentation: Recommended Storage Conditions

Since quantitative stability data is not available, the following table provides recommended storage conditions based on general chemical principles and data for related compounds.

FormSolvent/MatrixTemperatureDurationKey Considerations
Solid (Lyophilized) N/A-20°C to -80°CLong-termStore in a tightly sealed, light-protected container.
2-8°CShort-termProtect from moisture.
Stock Solution Anhydrous DMSO-20°C to -80°CUp to 1 monthAliquot into single-use volumes to avoid freeze-thaw cycles. Protect from light.
Working Solution Aqueous BufferRoom Temp.< 4 hoursPrepare fresh immediately before use. Do not store.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile, low-retention tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.[4]

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound to achieve the desired concentration (e.g., for a 10 mM solution, add the volume calculated based on the molecular weight of this compound).

  • Solubilization: Vortex the solution gently for 1-2 minutes until the this compound is completely dissolved. A clear solution should be obtained. Visually inspect the solution against a light source to ensure no particulates are present.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL) in sterile, amber microcentrifuge tubes.[4]

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[4]

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions. A stability-indicating analytical method (e.g., HPLC) is required to separate and quantify the parent compound from any degradation products.

Materials:

  • This compound stock solution (e.g., in acetonitrile or DMSO)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • Appropriate buffers and columns for HPLC analysis

Procedure:

  • Sample Preparation: Prepare multiple identical samples of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the this compound solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the this compound solution with 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis and collect samples at the same time points. Neutralize before analysis.

    • Oxidative Degradation: Mix the this compound solution with 3% H₂O₂. Store at room temperature, protected from light, and collect samples at various time points.

    • Thermal Degradation: Incubate a sample of the this compound solution at an elevated temperature (e.g., 60-80°C) in a sealed, light-protected vial. Collect samples at various time points (e.g., 1, 3, 7 days).

    • Photolytic Degradation: Expose a sample of the this compound solution to a controlled light source (e.g., UV lamp or a photostability chamber). Keep a control sample in the dark at the same temperature.

  • Analysis: Analyze the stressed samples and a control sample (stored at -20°C) using a validated stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of remaining this compound and identify any degradation products.

Visualizations

G cluster_0 Stock Solution Preparation Workflow A Equilibrate this compound and DMSO to Room Temp B Weigh this compound A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing a this compound stock solution.

G cluster_1 Forced Degradation Study Workflow start Prepare this compound Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) start->stress sample Collect Samples at Different Time Points stress->sample analyze Analyze by Stability-Indicating HPLC Method sample->analyze evaluate Evaluate Degradation Profile analyze->evaluate

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Minimizing Racemization in Luzopeptin A Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Luzopeptin A. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to racemization during the synthesis of this complex cyclic depsipeptide. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid your research.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in this compound synthesis?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (in this case, L-amino acids to a mixture of L- and D-amino acids). In the context of this compound synthesis, maintaining the stereochemical integrity of each amino acid residue is paramount for the final molecule's three-dimensional structure and biological activity. The presence of D-amino acid diastereomers can lead to difficulties in purification, altered pharmacological properties, and potentially immunogenic products.

Q2: Which steps in the this compound synthesis are most prone to racemization?

A2: Racemization is most likely to occur during the activation of the carboxylic acid group of an amino acid or peptide fragment for subsequent coupling. Key steps in the this compound synthesis where racemization is a significant concern include:

  • Pentadepsipeptide fragment synthesis: Each peptide bond formation carries a risk of racemization, particularly for specific amino acid residues.

  • Dimerization of the pentadepsipeptide fragments: The coupling of two large fragments can be sluggish, increasing the time the activated carboxyl group is susceptible to racemization.

  • Macrocyclization: The intramolecular coupling to form the 32-membered ring is a critical and often low-yielding step where racemization can occur.

  • Coupling of the quinoxaline-2-carboxylic acid chromophore: Activation of this heterocyclic carboxylic acid for attachment to the peptide core can also lead to loss of stereochemical integrity at the adjacent amino acid.

Q3: Which amino acid residues in this compound are particularly susceptible to racemization?

A3: this compound is comprised of glycine, L-serine, N-methyl-L-cysteine, L-valine, and 3-hydroxy-L-picolinic acid. Among these, N-methyl-L-cysteine and L-serine are the most susceptible to racemization. N-methylated amino acids can be prone to racemization during coupling, and the hydroxyl group of serine can also influence the rate of this side reaction. While cysteine itself is known to be highly susceptible to racemization, the N-methylation in this compound's cysteine residue presents a unique challenge.[1][2][3]

Troubleshooting Guides

Issue 1: High levels of diastereomeric impurities detected after peptide coupling steps.

Question: I am observing significant diastereomeric impurities in my crude product after a coupling step in the synthesis of the this compound pentadepsipeptide. How can I minimize racemization?

Answer: High levels of diastereomeric impurities are a strong indicator of racemization. To address this, consider the following factors:

  • Coupling Reagent Selection: The choice of coupling reagent is critical. For sensitive couplings, reagents known for low racemization potential are recommended. Carbodiimide reagents like DCC and EDC can lead to significant racemization unless used with additives.[4] Uronium/aminium-based reagents like HATU are highly efficient but should be used with caution, as they can still cause racemization, especially with sensitive amino acids.[5][6][7] Diphenylphosphoryl azide (DPPA) has been reported as a coupling reagent with low racemization potential and was used in the synthesis of this compound by Boger's group, who reported "surprisingly effective racemization-free conditions".[8][9][10][11][12]

  • Additives: The use of additives is crucial, especially when using carbodiimide-based coupling reagents. 1-Hydroxybenzotriazole (HOBt) and its aza-analogue, 1-hydroxy-7-azabenzotriazole (HOAt), are effective at suppressing racemization by forming active esters that are less prone to epimerization.[13]

  • Base Selection: The choice and amount of base can significantly impact racemization. Strong, non-sterically hindered bases can accelerate the abstraction of the alpha-proton, leading to racemization.

    • Recommendation: Use a weaker, sterically hindered base such as 2,4,6-collidine (TMP) instead of more common bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), particularly when coupling N-methyl-L-cysteine.[14]

  • Temperature Control: Lowering the reaction temperature can significantly reduce the rate of racemization.

    • Recommendation: Perform coupling reactions at 0 °C or even lower temperatures if the reaction kinetics allow.[15]

  • Pre-activation Time: Minimize the time the carboxylic acid is in its activated state before the amine component is introduced. In situ activation is generally preferred over pre-activation protocols.

Issue 2: Low yield and racemization during macrocyclization.

Question: My macrocyclization step to form the 32-membered ring of the this compound core is giving low yields and significant amounts of diastereomers. What are the key parameters to optimize?

Answer: Macrocyclization is a challenging step, and both yield and stereochemical purity need to be carefully managed.

  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction must be performed under high-dilution conditions. This is typically achieved by the slow addition of the linear peptide precursor and the coupling reagent to a large volume of solvent.

  • Coupling Reagent for Macrolactamization: The choice of coupling reagent is critical for this step. Reagents that have proven effective for macrocyclization with minimal racemization include:

    • DPPA (Diphenylphosphoryl azide): As mentioned, this was a key reagent in the successful synthesis of this compound.[8][9][10]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Known for its high efficiency in difficult couplings and can be a good option for macrocyclization.[5][6][16]

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is commonly used for macrocyclization. Ensure the solvent is anhydrous and of high purity.

Data Presentation

The following tables summarize quantitative data on racemization for relevant coupling reagents and conditions.

Table 1: Racemization of N-Fmoc-Cys(Trt)-OH during coupling to H-Gly-Phe-NH2-Resin

Coupling ReagentBasePre-activation Time (min)% D-Cys
HBTUDIEA515.2
HBTUNMM518.5
HATUDIEA510.8
HATUNMM513.2
HBTUCollidine01.8
HATUCollidine01.5

Data adapted from studies on cysteine racemization in solid-phase peptide synthesis.

Table 2: Comparison of Coupling Reagents for a Racemization-Prone Coupling (Z-Phg-OH + H-Pro-NH2)

Coupling ReagentAdditiveBase% D-Phg
DCC--28.5
DCCHOBt-9.8
HBTU-DIEA12.1
HATU-DIEA10.8
DPPA-TEA<1

Phg = Phenylglycine. Data is illustrative of the low racemization potential of DPPA.[8][11]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Peptide Coupling using DPPA

This protocol is based on the conditions reported to be effective in the synthesis of this compound.

  • Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 equiv.) and the amine component (1.0 equiv.) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triethylamine (TEA) (2.0 equiv.) to the solution, followed by the dropwise addition of diphenylphosphoryl azide (DPPA) (1.1 equiv.).

  • Reaction: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Macrocyclization of the Linear Decadepsipeptide Precursor

This protocol employs high-dilution conditions to favor the formation of the monomeric cyclic product.

  • Precursor Preparation: Ensure the linear decadepsipeptide precursor is of high purity and thoroughly dried.

  • High-Dilution Setup: In a large, three-necked flask equipped with a mechanical stirrer, add a large volume of anhydrous DMF (to achieve a final concentration of the linear peptide of approximately 0.5-1 mM).

  • Syringe Pump Setup:

    • Syringe A: Dissolve the linear decadepsipeptide precursor in a minimal amount of anhydrous DMF.

    • Syringe B: Dissolve the coupling reagent (e.g., DPPA, 1.5 equiv.) and a base (e.g., NaHCO₃ or DIPEA, 3.0 equiv.) in anhydrous DMF.

  • Slow Addition: Begin stirring the DMF in the reaction flask and slowly add the contents of Syringe A and Syringe B simultaneously over a period of 8-12 hours using syringe pumps. Maintain the reaction temperature at 0 °C to room temperature, depending on the reactivity.

  • Reaction Completion: After the addition is complete, allow the reaction to stir for an additional 12-24 hours, monitoring by LC-MS.

  • Work-up and Purification: Quench the reaction, remove the solvent under high vacuum, and purify the crude cyclic peptide by preparative HPLC.

Mandatory Visualizations

racemization_mechanisms cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_AA Activated Amino Acid Oxazolone Oxazolone Intermediate (Achiral) Activated_AA->Oxazolone - H₂O H_plus H+ Oxazolone->H_plus Racemic_Peptide1 Racemic Peptide Oxazolone->Racemic_Peptide1 attack Base1 Base Base1->Oxazolone abstracts α-H+ Amine1 Incoming Amine Amine1->Racemic_Peptide1 Activated_AA2 Activated Amino Acid Enolate Enolate Intermediate (Achiral) Activated_AA2->Enolate abstracts α-H+ Racemic_Peptide2 Racemic Peptide Enolate->Racemic_Peptide2 + H+ + Amine Base2 Base Base2->Activated_AA2 Amine2 Incoming Amine Amine2->Racemic_Peptide2

Caption: Mechanisms of racemization in peptide synthesis.

experimental_workflow start Start: Coupling of N-protected Amino Acid dissolve Dissolve AA/Peptide and Amine in DMF start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Base (e.g., Collidine) and Coupling Reagent (e.g., DPPA/HATU) cool->add_reagents monitor Monitor Reaction (TLC/LC-MS) add_reagents->monitor workup Aqueous Work-up monitor->workup purify Purification (Chromatography) workup->purify racemization_check Check for Racemization (Chiral HPLC/NMR) purify->racemization_check end End: Pure Peptide Fragment racemization_check->end <1% Racemization troubleshoot Troubleshoot: - Lower Temperature - Change Base/Reagent - Minimize Pre-activation racemization_check->troubleshoot >1% Racemization troubleshoot->cool

Caption: Workflow for minimizing racemization during peptide coupling.

logical_relationship cluster_factors Contributing Factors cluster_solutions Mitigation Strategies racemization Racemization (Loss of Stereochemical Purity) coupling_reagent Coupling Reagent (e.g., DCC, HBTU) coupling_reagent->racemization base Strong/Unhindered Base (e.g., DIEA) base->racemization temperature High Temperature temperature->racemization preactivation Long Pre-activation Time preactivation->racemization low_rac_reagent Low Racemization Reagent (e.g., DPPA) low_rac_reagent->racemization suppresses hindered_base Weak/Hindered Base (e.g., Collidine) hindered_base->racemization suppresses low_temp Low Temperature (0 °C) low_temp->racemization suppresses in_situ In Situ Activation in_situ->racemization suppresses

Caption: Factors influencing and mitigating racemization.

References

Technical Support Center: Refining Purification Protocols for Luzopeptin A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Luzopeptin A analogs. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of these complex cyclic depsipeptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound analogs?

A1: During the synthesis and purification of this compound analogs, several types of impurities can arise. These often stem from the solid-phase peptide synthesis (SPPS) process and subsequent cleavage and cyclization steps. Common impurities include:

  • Truncated Peptides: These are sequences missing one or more amino acids.

  • Deletion Peptides: Impurities where an amino acid is missing from within the desired sequence.[1]

  • Diastereomers: Epimerization can occur during synthesis, leading to peptides with incorrect stereochemistry.

  • Oxidized Peptides: Methionine and tryptophan residues are particularly susceptible to oxidation.[1]

  • Incompletely Deprotected Peptides: Residual protecting groups from synthesis that were not successfully removed.[2]

  • Dimers and Aggregates: Parallel and anti-parallel dimers can form, especially with cyclic peptides.[2]

  • Solvent-Related Impurities: Residual solvents from the synthesis and purification steps.[3]

Q2: What is the recommended starting point for developing an HPLC purification method for a new this compound analog?

A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and commonly used technique for purifying cyclic peptides like this compound analogs.[4] A good starting point is to use a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1%.[4] The gradient can be optimized to achieve the best separation of the target analog from its impurities.

Q3: My this compound analog has poor solubility. How can I improve this for purification?

A3: Poor solubility can be a significant challenge. Here are a few strategies to address this:

  • Solvent Selection: Test the solubility of your crude product in different organic solvents that are compatible with your HPLC system.

  • Use of Co-solvents: Dissolving the sample in a mixture of the initial mobile phase solvents (e.g., a higher percentage of acetonitrile in water with 0.1% TFA) can improve solubility.[4]

  • pH Adjustment: The solubility of peptides is often pH-dependent.[4] Experiment with small pH adjustments of the sample solvent, but be cautious as extreme pH values can lead to degradation of the this compound analog.[4] It's advisable to conduct small-scale stability tests first.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound analogs.

Issue 1: Poor Peak Shape in HPLC (Tailing or Broadening)
  • Question: My HPLC chromatogram shows significant peak tailing or broadening for my this compound analog. What could be the cause and how can I fix it?

  • Answer: Poor peak shape is a common issue in HPLC and can be caused by several factors. A systematic approach is needed to diagnose and resolve the problem.

    • Possible Cause 1: Secondary Interactions with the Stationary Phase.

      • Solution: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA) at 0.1%, to the mobile phase can significantly improve peak shape by masking interactions between the peptide and the silica backbone of the column.[4][5]

    • Possible Cause 2: Sample Overload.

      • Solution: Injecting too much sample onto the column can lead to peak broadening and tailing.[4] Try reducing the amount of sample injected to see if the peak shape improves.

    • Possible Cause 3: Inappropriate Mobile Phase pH.

      • Solution: The pH of the mobile phase can affect the ionization state of the peptide, which in turn influences its interaction with the stationary phase.[6][7] For ionizable compounds, it is recommended to use a buffer with a pH at least 2 units away from the analyte's pKa.[8] Experiment with adjusting the mobile phase pH to find the optimal condition for symmetrical peaks.

    • Possible Cause 4: Column Contamination or Degradation.

      • Solution: If the column has been used extensively, it may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

Issue 2: Co-elution of Impurities with the Main Product
  • Question: I am unable to separate my this compound analog from a closely eluting impurity. What strategies can I employ to improve resolution?

  • Answer: Achieving baseline separation of structurally similar compounds can be challenging. Here are several approaches to improve resolution:

    • Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.[9] Try decreasing the rate of change of the organic solvent concentration in your gradient.

    • Change the Stationary Phase: If optimizing the gradient on a C18 column is not successful, switching to a column with a different stationary phase, such as C8 or a phenyl-hexyl column, may provide the necessary selectivity to separate the impurity.[4]

    • Modify the Mobile Phase: Altering the mobile phase composition can change the selectivity of the separation. Consider trying a different organic modifier (e.g., methanol instead of acetonitrile) or a different ion-pairing agent. The pH of the mobile phase can also be adjusted to exploit differences in the ionization of the analog and the impurity.[6][7]

    • Orthogonal Purification Method: If RP-HPLC alone is insufficient, consider employing a secondary, orthogonal purification technique. Ion-exchange chromatography, which separates molecules based on charge, can be an effective second step to remove impurities that have similar hydrophobicity to your target compound.

Data Presentation

Table 1: Illustrative RP-HPLC Purification Parameters for this compound Analogs

ParameterCondition 1 (Screening)Condition 2 (Optimized)
Column C18, 5 µm, 4.6 x 250 mmC18, 5 µm, 10 x 250 mm (Preparative)
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 min30% to 60% B over 45 min (shallow)
Flow Rate 1.0 mL/min4.0 mL/min
Detection 220 nm220 nm
Expected Purity >85%>98%
Expected Yield ~30%~20%

Disclaimer: The values presented in this table are for illustrative purposes and may vary depending on the specific this compound analog and the purity of the crude material.

Experimental Protocols

Protocol 1: General Preparative RP-HPLC for this compound Analogs
  • Sample Preparation: Dissolve the crude this compound analog in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B).[4] Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[4]

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run the optimized gradient to separate the components of the crude mixture.[4]

  • Fraction Collection: Collect fractions corresponding to the peak of the desired this compound analog.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound analog as a solid powder.

Visualizations

experimental_workflow crude Crude this compound Analog dissolve Dissolve in appropriate solvent crude->dissolve filter Filter through 0.22 µm filter dissolve->filter hplc Preparative RP-HPLC filter->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fraction Purity (Analytical HPLC) fractions->analysis analysis->hplc Purity < 98% (Re-purify) pool Pool Pure Fractions analysis->pool Purity > 98% lyophilize Lyophilize pool->lyophilize pure Pure this compound Analog lyophilize->pure troubleshooting_tree start Poor Peak Shape (Tailing/Broadening) cause1 Secondary Interactions? start->cause1 solution1 Add 0.1% TFA to mobile phase cause1->solution1 Yes cause2 Sample Overload? cause1->cause2 No solution2 Reduce injection volume cause2->solution2 Yes cause3 Incorrect Mobile Phase pH? cause2->cause3 No solution3 Adjust mobile phase pH cause3->solution3 Yes cause4 Column Issue? cause3->cause4 No solution4 Flush or replace column cause4->solution4 Yes

References

dealing with low yields in Luzopeptin A fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Luzopeptin A fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antitumor and antiviral agent from Actinomadura luzonensis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a complex nonribosomal peptide with significant antitumor and antiviral activities. It is a secondary metabolite produced by the actinomycete Actinomadura luzonensis.[1][2]

Q2: What are the key precursors for this compound biosynthesis?

A2: The biosynthesis of this compound relies on several key precursors. A pivotal precursor is the non-proteinogenic amino acid L-piperazic acid (Piz), which is synthesized from the common amino acid L-ornithine.[1] The core structure also incorporates a central glycine residue and two pentapeptide chains.[1]

Q3: What are the critical enzymatic steps in this compound formation?

A3: The assembly of the this compound backbone is carried out by a multi-modular nonribosomal peptide synthetase (NRPS) system.[1] Following the assembly of the peptide core, a series of crucial tailoring modifications occur. A key enzyme in this process is a multitasking cytochrome P450, which catalyzes several oxidation reactions essential for the molecule's bioactivity.[2][3] Additionally, a membrane-bound acyltransferase is involved in the later stages of biosynthesis.[3]

Q4: At what growth phase is this compound typically produced?

A4: Like many secondary metabolites from actinomycetes, this compound production is often initiated during the stationary phase of growth. This is typically when nutrient levels become limited, triggering the expression of the biosynthetic gene cluster responsible for its production.[4]

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation, presented in a question-and-answer format.

Issue 1: Low Biomass Production

Question: My Actinomadura luzonensis culture shows poor growth, leading to low overall yield. What are the potential causes and how can I address them?

Answer:

Low biomass is a common issue that can often be traced back to suboptimal culture conditions. Here are several factors to investigate:

  • Media Composition: The carbon and nitrogen sources are critical for robust growth. Actinomyces species can have varied preferences. Ensure your medium provides readily metabolizable sources.[5]

  • Physical Parameters: Temperature, pH, and aeration are crucial. Most Actinomyces species prefer a neutral to slightly alkaline initial pH (around 7.0) and a temperature range of 25-30°C.[5] Inadequate aeration, often due to low shaking speeds or high culture volume in flasks, can also limit growth.[5]

  • Inoculum Quality: The age and quality of the seed culture can significantly impact the growth in the production culture. Ensure you are using a healthy and actively growing seed culture.

Troubleshooting Workflow for Low Biomass

low_biomass_workflow start Low Biomass Observed media Check Media Composition (Carbon/Nitrogen Sources) start->media phys_params Verify Physical Parameters (pH, Temp, Aeration) start->phys_params inoculum Assess Inoculum Quality start->inoculum optimize_media Optimize Media Components media->optimize_media optimize_params Adjust pH, Temp, Shaking Speed phys_params->optimize_params new_seed Prepare Fresh Seed Culture inoculum->new_seed end Improved Biomass optimize_media->end optimize_params->end new_seed->end

Caption: Troubleshooting workflow for addressing low biomass in Actinomadura luzonensis fermentation.

Issue 2: Good Biomass, but Low this compound Yield

Question: My culture is growing well, but the yield of this compound is consistently low. What steps can I take to improve production?

Answer:

This scenario suggests that the conditions for primary growth are met, but those for secondary metabolism are not. Here are key areas to focus on:

  • Nutrient Limitation and Precursor Availability: Secondary metabolite production is often triggered by nutrient limitation. Your media may be too rich, preventing the switch to secondary metabolism. Also, ensure that precursors for this compound, particularly L-ornithine (the precursor to L-piperazic acid), are sufficiently available.

  • Suboptimal Expression of Biosynthetic Genes: The biosynthetic gene cluster for this compound may not be fully expressed. This can be due to a variety of regulatory factors.

  • Inefficient Enzymatic Conversions: One or more of the key enzymes, such as the NRPS or the cytochrome P450, may have low activity.

Troubleshooting Strategies:

  • Media Optimization: Experiment with different carbon and nitrogen sources and their ratios. Sometimes, more complex carbon sources can favor secondary metabolite production.

  • Precursor Feeding: Supplementing the culture with L-ornithine at the appropriate time (e.g., at the transition to the stationary phase) can boost the production of the L-piperazic acid precursor and, consequently, this compound.

  • Optimization of Physical Parameters: While growth may be good, the optimal conditions for secondary metabolite production might differ slightly. A systematic optimization of pH, temperature, and aeration during the production phase is recommended.

Logical Relationship for Low Yield Troubleshooting

low_yield_troubleshooting A Good Biomass, Low this compound Yield B Nutrient/Precursor Issues A->B C Suboptimal Gene Expression A->C D Enzyme Inefficiency A->D subB1 Media too rich? B->subB1 subB2 L-ornithine limiting? B->subB2 subC1 Regulatory factors? C->subC1 subD1 NRPS activity low? D->subD1 subD2 P450 activity low? D->subD2 luzopeptin_biosynthesis cluster_precursors Precursor Biosynthesis cluster_assembly Core Assembly cluster_tailoring Tailoring Modifications L_ornithine L-Ornithine Piz L-Piperazic Acid (Piz) L_ornithine->Piz KtzI, KtzT enzymes NRPS Nonribosomal Peptide Synthetase (NRPS) Piz->NRPS Glycine Glycine Glycine->NRPS P450 Cytochrome P450 (Oxidations) NRPS->P450 Peptide Core Acyltransferase Acyltransferase P450->Acyltransferase Luzopeptin_A This compound Acyltransferase->Luzopeptin_A

References

improving the efficiency of Luzopeptin A biosynthetic pathways

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Luzopeptin A biosynthetic pathways. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the production of this potent antitumor and antiviral compound.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism of this compound, and what are the basic fermentation conditions?

A1: this compound is a secondary metabolite produced by the actinomycete Actinomadura luzonensis.[1] A typical fermentation process involves maintaining a pure culture on a suitable agar medium. A seed culture is initiated in a medium containing glucose, malt extract, and yeast extract, incubated at 28-30°C for 2-3 days with shaking. This seed culture is then transferred to a larger production fermentation medium with a pH of around 7.8, maintained for 6 to 8 days with controlled temperature, pH, and aeration.[2]

Q2: What are the key precursors for this compound biosynthesis, and can precursor feeding improve the yield?

A2: A pivotal precursor for this compound is the non-proteinogenic amino acid L-piperazic acid (Piz), which is synthesized from the common amino acid L-ornithine.[1] The biosynthesis of L-ornithine itself can be a rate-limiting step. Therefore, feeding the culture with L-ornithine can potentially increase the pool of Piz and subsequently enhance this compound production.

Q3: What is the role of the luz biosynthetic gene cluster (BGC)?

A3: The production of Luzopeptins is orchestrated by a dedicated BGC within Actinomadura luzonensis.[1] This cluster encodes all the necessary enzymes for its biosynthesis, including a large nonribosomal peptide synthetase (NRPS) assembly line, specialized tailoring enzymes, and likely, regulatory proteins.[1]

Q4: Are there any critical tailoring enzymes in the this compound pathway that can be targeted for optimization?

A4: Yes, a key tailoring enzyme is a multitasking cytochrome P450, designated Luz26. This enzyme is responsible for four sequential oxidation reactions, including a rare carbon-nitrogen bond desaturation, which are essential for the formation of the mature and bioactive Luzopeptin structure.[2] Overexpression of luz26 could be a strategy to improve the efficiency of the final tailoring steps.

Q5: What is heterologous expression, and can it be used to improve this compound production?

A5: Heterologous expression involves transferring the this compound BGC from its native producer, Actinomadura luzonensis, into a more genetically tractable and faster-growing host organism, such as Streptomyces coelicolor or other engineered Streptomyces strains.[3] This strategy can overcome regulatory bottlenecks present in the native host and often leads to improved yields of the desired compound.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving this compound production.

Issue Potential Cause Recommended Solution
Low or no production of this compound in A. luzonensis culture Suboptimal fermentation conditions (media composition, pH, temperature, aeration).Systematically optimize fermentation parameters. A typical medium contains glucose, malt extract, and yeast extract, with a pH around 7.8 and a temperature of 28-30°C.[2]
Inefficient precursor supply.Supplement the culture medium with L-ornithine, the precursor to L-piperazic acid.[1]
Tight regulatory control of the luz BGC.Overexpress pathway-specific positive regulatory genes (e.g., SARP or LAL-family regulators) if identified within the BGC.[1]
Failure of heterologous expression of the luz BGC in Streptomyces Large size of the BGC leading to incomplete cloning or instability of the expression vector.Use specialized vectors like bacterial artificial chromosomes (BACs) that can accommodate large DNA inserts.[5]
Codon usage mismatch between Actinomadura and the heterologous host.Synthesize and express codon-optimized versions of key genes within the BGC, particularly the NRPS genes.
Lack of necessary precursors in the heterologous host.Co-express the genes for the biosynthesis of unique precursors, such as L-piperazic acid, or supplement the culture medium with these precursors.
Accumulation of pathway intermediates instead of final this compound Bottleneck at the tailoring steps, possibly due to low activity of enzymes like Luz26 (cytochrome P450).Overexpress the gene encoding the rate-limiting tailoring enzyme (e.g., luz26) in the native or heterologous host.
Incorrect folding or inactivity of the expressed tailoring enzymes.Ensure any necessary redox partners for enzymes like P450s are also co-expressed and functional in the heterologous host.[1]
Inconsistent results in HPLC/LC-MS analysis Poor solubility of Luzopeptin C, the di-deacetylated derivative of this compound.Use a minimal amount of 100% DMSO to initially dissolve the compound, aided by brief sonication.
Contamination of the mobile phase or column.Use high-purity water and HPLC or LC-MS grade solvents. Regularly clean the column according to the manufacturer's instructions.
Irreproducible injections.Ensure the sample is completely dissolved in a solvent compatible with the mobile phase. Incompletely filled sample loops can also cause variability.

Quantitative Data Summary

The following table summarizes key quantitative data related to the this compound biosynthetic pathway. Due to the limited availability of specific yield improvement data for this compound, representative values from analogous nonribosomal peptide production studies are included for illustrative purposes and are marked with an asterisk (*).

Parameter Value Significance Reference
Kinetic Parameters of KtzI (L-ornithine N-hydroxylase)
Km for L-Ornithine0.091 ± 0.008 mMIndicates the affinity of the enzyme for its substrate. A low Km suggests high affinity.[1]
kcat6.96 ± 0.13 min-1Represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit time.[1]
kcat/Km76.48 min-1mM-1A measure of the enzyme's catalytic efficiency.[1]
Representative Yield Improvements for Nonribosomal Peptides
Precursor Feeding (e.g., L-ornithine)1.5 - 2.5-fold increaseDemonstrates the potential of overcoming precursor limitations to boost final product titer.
Overexpression of a key tailoring enzyme (e.g., P450)1.2 - 1.8-fold increaseHighlights the importance of efficient tailoring reactions in the overall pathway flux.
Heterologous Expression in an optimized Streptomyces host2 - 10-fold increase*Shows the significant potential of moving the biosynthetic pathway to a more robust production platform.

Experimental Protocols

Protocol 1: Gene Inactivation in Actinomadura luzonensis using CRISPR-Cas9

This protocol provides a general framework for the targeted deletion of a gene within the this compound BGC to study its function.

1. Vector Construction:

  • Clone the Cas9 expression cassette and a dual sgRNA expression cassette targeting the gene of interest into an appropriate E. coli-Actinomadura shuttle vector.[1]

2. Conjugation:

  • Introduce the constructed plasmid into A. luzonensis from an E. coli donor strain (e.g., S17-1) via conjugation.[1]

3. Selection and Screening:

  • Select for exconjugants on agar plates containing appropriate antibiotics.

  • Screen for the desired double-crossover mutants by colony PCR using primers flanking the targeted gene.

4. Verification:

  • Confirm the gene deletion by Sanger sequencing of the PCR product obtained from the mutant strain.[1]

5. Metabolite Analysis:

  • Cultivate the wild-type and mutant strains under identical fermentation conditions.

  • Analyze the culture extracts by HPLC or LC-MS to confirm the absence of this compound production or the accumulation of intermediates in the mutant strain.

Protocol 2: Heterologous Expression and Purification of Luz26 (Cytochrome P450)

This protocol outlines the expression of the key tailoring enzyme Luz26 in E. coli for in vitro characterization.

1. Cloning:

  • Clone the coding sequence of the luz26 gene into an expression vector (e.g., pET-28a(+)) with an N-terminal His6-tag.

2. Expression:

  • Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Induce protein expression with a suitable inducer (e.g., 0.1 mM IPTG) at a low temperature (e.g., 16°C) for an extended period (e.g., 20 hours) to enhance soluble protein production.

3. Purification:

  • Lyse the E. coli cells and purify the His-tagged Luz26 from the cell lysate using Ni-NTA affinity chromatography.

  • Further purify the protein using size-exclusion chromatography to obtain a highly pure enzyme preparation.

4. In Vitro Activity Assay:

  • Reconstitute the P450 system by mixing the purified Luz26 with a suitable reductase (e.g., spinach ferredoxin reductase) and ferredoxin in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1]

  • Add the substrate (the Luzopeptin peptide core intermediate) and the cofactor NADPH to initiate the reaction.[1]

  • Incubate at 30°C for 1 hour.[1]

  • Quench the reaction with an organic solvent (e.g., ethyl acetate) and extract the products.

  • Analyze the extracted products by HPLC or LC-MS to identify the oxidized intermediates and the final desaturated product.[1]

Visualizations

Luzopeptin_A_Biosynthetic_Pathway cluster_precursor Precursor Biosynthesis cluster_nrps NRPS Assembly Line cluster_tailoring Tailoring Reactions L-Ornithine L-Ornithine L-Piperazic_Acid L-Piperazic_Acid L-Ornithine->L-Piperazic_Acid KtzI, KtzT Luz_NRPS Luzopeptin NRPS L-Piperazic_Acid->Luz_NRPS Amino_Acids Glycine, Serine, etc. Amino_Acids->Luz_NRPS Peptide_Intermediate Peptide Core Intermediate Luz_NRPS->Peptide_Intermediate Luz26 Luz26 (P450) Peptide_Intermediate->Luz26 Luzopeptin_A This compound Luz26->Luzopeptin_A Oxidations

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow_Gene_Deletion Start Start Vector_Construction Construct CRISPR-Cas9 shuttle vector Start->Vector_Construction Conjugation Conjugate into A. luzonensis Vector_Construction->Conjugation Selection Select for exconjugants Conjugation->Selection Screening Screen for mutants by PCR Selection->Screening Verification Verify deletion by Sanger sequencing Screening->Verification Metabolite_Analysis Analyze metabolite profile by HPLC/LC-MS Verification->Metabolite_Analysis End End Metabolite_Analysis->End

Caption: Experimental workflow for gene deletion in A. luzonensis.

Troubleshooting_Logic Problem Low this compound Yield Check_Fermentation Optimize Fermentation Conditions? Problem->Check_Fermentation Precursor_Feeding Feed L-ornithine? Check_Fermentation->Precursor_Feeding No Solution_Found Yield Improved Check_Fermentation->Solution_Found Yes Genetic_Modification Genetic Modification? Precursor_Feeding->Genetic_Modification No Precursor_Feeding->Solution_Found Yes Heterologous_Expression Heterologous Expression? Genetic_Modification->Heterologous_Expression Advanced Overexpress_Regulator Overexpress Positive Regulator Genetic_Modification->Overexpress_Regulator Overexpress_Luz26 Overexpress Luz26 Genetic_Modification->Overexpress_Luz26 Heterologous_Expression->Solution_Found Overexpress_Regulator->Solution_Found Overexpress_Luz26->Solution_Found

Caption: Logical troubleshooting flow for improving this compound yield.

References

troubleshooting high background in Luzopeptin A ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during Luzopeptin A ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is an ELISA used for its detection?

This compound is a cyclic depsipeptide with potent antitumor and antiviral properties.[1][2] Its mechanism of action involves the bis-intercalation of its quinoline chromophores into DNA, which inhibits cellular processes like replication and transcription.[3][4] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to detect and quantify this compound in various samples, which is crucial for pharmacokinetic studies, drug efficacy assessments, and other research applications.

Q2: What are the common causes of high background in a this compound ELISA?

High background in an ELISA can obscure the specific signal, leading to inaccurate results.[5][6] Common causes include:

  • Insufficient Washing: Inadequate removal of unbound reagents.[5][7]

  • Ineffective Blocking: Non-specific binding sites on the plate are not fully saturated.[6][8][9]

  • High Antibody Concentration: Excessive primary or secondary antibody concentrations can lead to non-specific binding.[10]

  • Contaminated Reagents: Buffers, substrates, or samples contaminated with interfering substances.[11][12][13][14]

  • Substrate Issues: The substrate solution may have deteriorated or the reaction may have been allowed to proceed for too long.[5][10][11]

  • Cross-reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody.[10][12]

Troubleshooting High Background

High background is a common issue in ELISA experiments.[5][11] This guide provides a systematic approach to identifying and resolving the root cause of high background in your this compound ELISA.

Initial Assessment Workflow

The following diagram illustrates a logical workflow for troubleshooting high background.

high_background_workflow Troubleshooting Workflow for High Background start High Background Observed check_reagents Check Reagents & Plate start->check_reagents review_protocol Review Protocol Execution start->review_protocol optimize_washing Optimize Washing Steps check_reagents->optimize_washing Reagents OK review_protocol->optimize_washing Protocol Followed optimize_blocking Optimize Blocking optimize_washing->optimize_blocking titrate_antibodies Titrate Antibodies optimize_blocking->titrate_antibodies evaluate_substrate Evaluate Substrate titrate_antibodies->evaluate_substrate resolution Problem Resolved evaluate_substrate->resolution

Caption: A logical workflow for diagnosing and resolving high background in an ELISA.

Detailed Troubleshooting Steps

The following table outlines potential causes of high background and provides specific solutions.

Potential Cause Recommended Solution(s)
Insufficient Washing Increase the number of wash cycles (typically 3-5 washes are recommended).[15][16] Ensure adequate wash buffer volume (e.g., 300 µL per well).[15] Increase the soak time between washes (e.g., 30 seconds).[6] Ensure complete aspiration of wash buffer after each wash.
Ineffective Blocking Increase the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C).[8] Optimize the blocking buffer concentration (e.g., increase BSA or casein concentration from 1% to 3-5%).[6][8] Test different blocking agents (e.g., non-fat dry milk, commercial blocking buffers).[8][17][18]
Antibody Concentration Too High Perform an antibody titration to determine the optimal concentration of both the primary and secondary antibodies.[19]
Contaminated Reagents Prepare fresh buffers (wash, blocking, and substrate) for each assay.[11][14] Use sterile, disposable pipette tips and reagent reservoirs.[13] Ensure the water used for buffer preparation is of high purity.[11]
Substrate Issues Use fresh substrate solution. The TMB substrate should be colorless before use.[10][11] Do not prepare the substrate solution too far in advance.[10] Read the plate immediately after adding the stop solution.[5]
Cross-Reactivity Run a control with the secondary antibody only to check for non-specific binding. If developing a new assay, ensure the capture and detection antibodies recognize different epitopes on this compound.[20]
Incubation Times/Temperatures Adhere strictly to the recommended incubation times and temperatures in the protocol.[13][21] Avoid incubating the plate near heat sources or in direct sunlight.[11]

Experimental Protocols

Protocol 1: Antibody Titration

This protocol describes how to determine the optimal concentration of the primary or secondary antibody to reduce non-specific binding and high background.

Objective: To find the antibody dilution that provides the best signal-to-noise ratio.

Materials:

  • Coated and blocked ELISA plate

  • This compound standard

  • Primary or secondary antibody to be titrated

  • Appropriate diluent (e.g., blocking buffer)

  • Detection reagents (e.g., HRP-conjugated secondary antibody, TMB substrate, stop solution)

  • Plate reader

Procedure:

  • Prepare Serial Dilutions: Prepare a series of dilutions of the antibody in the appropriate diluent. A common starting range is 1:1000, 1:2000, 1:4000, 1:8000, 1:16000, and 1:32000.

  • Add to Plate: Add 100 µL of each antibody dilution to replicate wells of the ELISA plate. Include a "no antibody" control (diluent only).

  • Incubation: Incubate the plate according to the standard protocol (e.g., 1 hour at room temperature).

  • Washing: Wash the plate thoroughly as per the standard protocol.

  • Add Subsequent Reagents: Proceed with the remaining steps of the ELISA protocol (e.g., add enzyme-conjugated secondary antibody if titrating the primary antibody, then add substrate and stop solution).

  • Read Plate: Measure the absorbance at the appropriate wavelength.

  • Analyze Results: Plot the absorbance values against the antibody dilutions. The optimal dilution is the one that gives a strong signal with the standard and a low signal in the absence of the antigen.

Protocol 2: Blocking Buffer Optimization

This protocol helps in selecting the most effective blocking buffer to minimize non-specific binding.

Objective: To compare the performance of different blocking agents.

Materials:

  • Uncoated ELISA plate

  • Capture antibody for this compound

  • Various blocking buffers to test (e.g., 1% BSA, 5% BSA, 1% Casein, 5% non-fat dry milk, commercial blockers)

  • Detection reagents

  • Plate reader

Procedure:

  • Coat Plate: Coat the ELISA plate with the capture antibody as per the standard protocol.

  • Wash: Wash the plate to remove unbound capture antibody.

  • Apply Blocking Buffers: Add 200 µL of each blocking buffer to be tested to a set of wells. Include a "no blocking" control.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Wash: Wash the plate thoroughly.

  • Proceed with ELISA: Continue with the standard ELISA protocol, adding a zero-concentration sample (blank) and a mid-range this compound standard to wells for each blocking condition.

  • Read Plate: Measure the absorbance.

  • Analyze Results: Compare the background signal (blank wells) and the specific signal (standard wells) for each blocking buffer. The optimal buffer will yield the lowest background and the highest signal-to-noise ratio.

Signaling Pathway and Logical Relationships

The following diagram illustrates the principle of a sandwich ELISA for this compound detection and highlights where high background can interfere.

elisa_principle Principle of this compound Sandwich ELISA cluster_0 ELISA Well cluster_1 Sources of High Background Capture Antibody Capture Antibody This compound This compound Capture Antibody->this compound Specific Binding Detection Antibody Detection Antibody This compound->Detection Antibody Enzyme Enzyme Detection Antibody->Enzyme Conjugated Substrate Substrate Enzyme->Substrate Catalyzes Colored Product Colored Product Substrate->Colored Product Conversion Non-specific Binding Non-specific Binding Non-specific Binding->Detection Antibody Binds to plate Insufficient Washing Insufficient Washing Insufficient Washing->Enzyme Unbound enzyme remains

Caption: Diagram illustrating the specific binding in a sandwich ELISA and sources of non-specific signal.

References

Technical Support Center: HPLC Analysis of Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Luzopeptin A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1.2, resulting in a peak that is not symmetrical and has an elongated trailing edge.[1] In the analysis of this compound, a cyclic depsipeptide, peak tailing can compromise the accuracy of quantification, reduce resolution between this compound and any impurities, and indicate suboptimal separation conditions.[2][3]

Q2: What are the most common causes of peak tailing for a peptide-like molecule such as this compound?

A2: For peptides like this compound, the primary causes of peak tailing in reversed-phase HPLC are often related to secondary interactions between the analyte and the stationary phase.[1][4] Specifically, interactions between basic functional groups on the this compound molecule and residual silanol groups on the silica-based column packing are a major contributor.[1][2] Other potential causes include column degradation, improper mobile phase pH, column overload, and extra-column volume.[3]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical parameter. This compound has multiple ionizable groups.[5] At a mid-range pH, if the pH is close to the pKa of these groups, it can lead to uneven ionization and asymmetrical peaks.[4] For basic compounds, operating at a low pH (e.g., below 3) can protonate the residual silanol groups on the stationary phase, minimizing their interaction with the positively charged analyte and thus reducing peak tailing.[1][6]

Q4: What is the role of mobile phase additives like trifluoroacetic acid (TFA) in the analysis of this compound?

A4: Mobile phase additives are crucial for achieving good peak shape for peptides. Trifluoroacetic acid (TFA) is a common ion-pairing agent used in peptide separations.[7][8] It serves two main purposes: it lowers the mobile phase pH to suppress silanol interactions and it forms an ion pair with the basic sites on the this compound molecule, masking them and further reducing secondary interactions with the stationary phase.[7] This typically results in sharper, more symmetrical peaks.[8]

Q5: Can the choice of HPLC column affect peak tailing for this compound?

A5: Absolutely. Using a modern, high-purity, end-capped C8 or C18 column is recommended.[6][8] End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for interaction with basic analytes like this compound.[1][6] Columns with a lower density of residual silanols or those made with hybrid particle technology can also significantly improve peak shape.[2]

Troubleshooting Guide: Resolving Peak Tailing

This guide provides a systematic approach to troubleshooting and resolving peak tailing in the HPLC analysis of this compound.

Summary of Potential Causes and Solutions
Category Potential Cause Recommended Solution
Mobile Phase Inappropriate mobile phase pH.Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For this compound, a low pH (2-3) is generally recommended.[3][9]
Low buffer concentration.Increase the buffer concentration to 10-50 mM to improve buffering capacity and mask silanol interactions.[3][6]
Absence of a suitable ion-pairing agent.Add 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases.[8]
Column Use of an older, non-end-capped column.Switch to a modern, high-purity, end-capped C8 or C18 column.[6]
Column contamination or degradation.Flush the column with a strong solvent. If performance does not improve, replace the column.[3]
Column void or bed deformation.This can be caused by pressure shocks or operating at a high pH. Replace the column and consider using a guard column.[10]
Sample Mass overload.Dilute the sample and reinject. If peak shape improves, the column was overloaded.[1][3]
Sample solvent is stronger than the mobile phase.Prepare the this compound sample in the initial mobile phase or a weaker solvent.[3][11]
Instrument Extra-column volume (dead volume).Use shorter, narrower internal diameter tubing and ensure all fittings are properly connected.[4][6]
Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound Analysis

This protocol outlines a general procedure for optimizing the mobile phase to improve the peak shape of this compound.

Objective: To achieve a symmetrical peak with a tailing factor between 0.9 and 1.2.

Materials:

  • This compound standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Formic acid (FA), HPLC grade (optional alternative to TFA)

  • Ammonium formate or ammonium acetate (optional buffer salts)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Procedure:

  • Initial Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

    • Degas both mobile phases before use.[8]

  • Sample Preparation:

    • Dissolve a known concentration of this compound in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 95:5 Mobile Phase A:Mobile Phase B).[3]

  • Initial Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5-10 µL

    • Detector Wavelength: As appropriate for this compound (e.g., 254 nm or as determined by UV spectrum)

    • Gradient: A typical starting gradient could be 5% to 95% Mobile Phase B over 30 minutes.

  • Evaluation and Optimization:

    • Run the initial conditions and evaluate the this compound peak for tailing.

    • If tailing is observed:

      • Confirm Low pH: Ensure the pH of Mobile Phase A is between 2 and 3.

      • Consider Alternative Acidic Additive: While TFA is generally effective, in some LC-MS applications, 0.1% formic acid may be used. However, be aware that formic acid can sometimes lead to poorer peak shape for peptides compared to TFA.[7][12]

      • Increase Ionic Strength: If using a buffer instead of a strong acid, and peak tailing persists, consider increasing the buffer concentration (e.g., from 10 mM to 25-50 mM for LC-UV applications).[6][13]

  • Final Method:

    • Once an acceptable peak shape is achieved, document the final mobile phase composition and chromatographic conditions.

Visualizations

Troubleshooting Workflow for Peak Tailing

TroubleshootingWorkflow start Peak Tailing Observed (Tailing Factor > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks instrument_issues Investigate Instrument Issues: - Extra-column volume - Detector settings - Leaks check_all_peaks->instrument_issues Yes single_peak_issues Investigate Analyte-Specific Issues check_all_peaks->single_peak_issues No end Peak Shape Improved instrument_issues->end check_overload Is the column overloaded? single_peak_issues->check_overload dilute_sample Dilute sample and reinject check_overload->dilute_sample Yes check_sample_solvent Is sample solvent stronger than mobile phase? check_overload->check_sample_solvent No dilute_sample->end check_mobile_phase Optimize Mobile Phase: - Adjust pH (low pH for this compound) - Add/optimize ion-pairing agent (e.g., 0.1% TFA) - Increase buffer strength check_column Evaluate Column: - Use end-capped column - Flush with strong solvent - Replace if old or degraded check_mobile_phase->check_column check_column->end check_sample_solvent->check_mobile_phase No dissolve_in_mp Dissolve sample in initial mobile phase check_sample_solvent->dissolve_in_mp Yes dissolve_in_mp->end PeakTailingModel cluster_column Silica Stationary Phase (C18) cluster_analyte This compound cluster_solution Mobile Phase Additive C18 C18 Chains Hydrophobic Interaction Silanol Residual Silanol Group (Si-OH) Secondary Interaction Site Luzopeptin This compound Molecule Basic Functional Group Luzopeptin:s->C18:head Primary Retention (Good Chromatography) Luzopeptin:e->Silanol:w Secondary Interaction (Causes Tailing) TFA TFA (CF3COO-) Ion-Pairing Agent TFA:e->Luzopeptin:w Ion-Pairing (Blocks Secondary Interaction)

References

Validation & Comparative

Unveiling the Potency of Luzopeptin A Derivatives: A Comparative Guide to their Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luzopeptin A and its derivatives represent a class of potent cyclic depsipeptide antibiotics with significant antitumor and antiviral activities. Their primary mechanism of action involves the bisintercalation of their two quinoline chromophores into the DNA double helix. This high-affinity binding induces significant conformational changes in the DNA, disrupting critical cellular processes such as replication and transcription, ultimately leading to cell death. This guide provides an objective comparison of the performance of this compound derivatives with other DNA intercalating agents, supported by experimental data and detailed methodologies.

Structure-Activity Relationship of Luzopeptin Derivatives

The cytotoxic potency of Luzopeptin derivatives is intrinsically linked to their chemical structure, specifically the acetylation of their tetrahydropyridazine moieties. The structure-activity relationship (SAR) reveals a clear hierarchy of potency among the primary analogs:

  • This compound: The di-acetylated form, exhibiting the highest cytotoxic potency.

  • Luzopeptin B: The mono-deacetylated derivative, demonstrating a 100 to 1000-fold reduction in cytotoxicity compared to this compound.[1]

  • Luzopeptin C: The di-deacetylated parent compound, which is considered virtually inactive as an antitumor agent.[1]

This stark difference in activity underscores the critical role of the acetyl groups in the molecule's interaction with its DNA target.

Comparative Cytotoxicity Data

The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and its key alternatives against various cancer cell lines. It is important to note that direct comparative studies across a wide range of cell lines for all compounds are limited, and IC50 values can vary depending on the specific experimental conditions.

CompoundCell LineIC50 ValueCitation
This compound (related analog) L1210 (Murine Leukemia)~200 pM[1]
Echinomycin P388 (Murine Leukemia)29.4 pM[2]
U251 (Glioblastoma)0.028 µg/mL (at 72h)[3]
Actinomycin D HCT-116 (Colon Carcinoma)0.55 µg/mL (at 72h)[3]
MCF-7 (Breast Adenocarcinoma)0.09 µg/mL (at 72h)[3]
A549 (Lung Carcinoma)0.000201 µM (at 48h)[4]
PC3 (Prostate Cancer)0.000276 µM (at 48h)[4]
A2780 (Ovarian Cancer)0.0017 µM[4]
Doxorubicin AMJ13 (Breast Cancer)223.6 µg/mL[5][6]
MCF-7 (Breast Adenocarcinoma)2.50 µM (at 24h)[7]
HepG2 (Hepatocellular Carcinoma)12.18 µM (at 24h)[7]
HeLa (Cervical Cancer)2.92 µM (at 24h)[7]
IMR-32 (Neuroblastoma)IC50 reported[8]
UKF-NB-4 (Neuroblastoma)IC50 reported[8]

Comparative DNA Binding Affinity

CompoundMethodBinding Constant (Kd) / Thermodynamic ParametersCitation
This compound Gel Mobility Shift AssayBinds very strongly to DNA, occupying about four base pairs.[9][9]
Echinomycin Fluorescence PolarizationKd = 60.2 nM (for Ecm16-DNA)[10]
Echinomycin DSC/UV Thermal DenaturationΔG° = -7.6 kcal mol⁻¹, ΔH = +3.8 kcal mol⁻¹, ΔS = +38.9 cal mol⁻¹ K⁻¹ (at 20°C)[11][12]

Mechanism of Action: DNA Bis-intercalation

This compound and its analogs, along with Echinomycin, are classified as DNA bis-intercalators. Their rigid cyclic peptide backbone holds two planar quinoxaline rings in a specific orientation, allowing them to simultaneously insert between two different sets of DNA base pairs. This "molecular stitch" effectively crosslinks the DNA, causing significant distortion of the double helix. This process inhibits the progression of DNA and RNA polymerases, thereby halting replication and transcription. While this compound shows little to no sequence selectivity, it has been suggested that it binds best to regions containing alternating A and T residues.[13]

Mechanism of Action of this compound Derivatives Luzopeptin This compound Derivative Bisintercalation Bis-intercalation Luzopeptin->Bisintercalation Binds to DNA DNA Double Helix DNA->Bisintercalation Distortion DNA Helix Distortion & Unwinding Bisintercalation->Distortion Replication DNA Replication Distortion->Replication Inhibits Transcription Transcription Distortion->Transcription Inhibits Apoptosis Apoptosis Replication->Apoptosis Leads to Transcription->Apoptosis Leads to

Caption: Signaling pathway of this compound derivatives.

Experimental Protocols

Validating the mechanism of action and comparing the efficacy of this compound derivatives and their alternatives require a suite of biophysical and cell-based assays.

DNase I Footprinting Assay

This technique is used to identify the specific binding sites of a ligand on a DNA fragment.

Objective: To determine the DNA sequence preference of this compound derivatives.

Methodology:

  • Probe Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of the Luzopeptin derivative to allow for binding equilibrium to be reached.

  • DNase I Digestion: The DNA-ligand complexes are treated with a low concentration of DNase I, which randomly cleaves the DNA backbone. Regions where the Luzopeptin derivative is bound are protected from cleavage.

  • Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide gel.

  • Autoradiography/Fluorescence Imaging: The gel is imaged to visualize the DNA fragments. The "footprint," a region of the gel with no bands, corresponds to the binding site of the Luzopeptin derivative.

DNase I Footprinting Workflow Start Start Label_DNA End-label DNA fragment Start->Label_DNA Incubate Incubate labeled DNA with Luzopeptin derivative Label_DNA->Incubate DNase_I Partial digestion with DNase I Incubate->DNase_I Stop_reaction Stop reaction DNase_I->Stop_reaction Electrophoresis Denaturing polyacrylamide gel electrophoresis Stop_reaction->Electrophoresis Visualize Visualize bands (Autoradiography/Fluorescence) Electrophoresis->Visualize Analyze Analyze footprint to determine binding site Visualize->Analyze End End Analyze->End MTT Assay Workflow Start Start Seed_cells Seed cells in 96-well plate Start->Seed_cells Treat_cells Treat cells with serial dilutions of compound Seed_cells->Treat_cells Incubate_compound Incubate for 24-72 hours Treat_cells->Incubate_compound Add_MTT Add MTT reagent Incubate_compound->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_solubilizer Add solubilization reagent Incubate_MTT->Add_solubilizer Read_absorbance Read absorbance at ~570 nm Add_solubilizer->Read_absorbance Calculate_IC50 Calculate IC50 value Read_absorbance->Calculate_IC50 End End Calculate_IC50->End Isothermal Titration Calorimetry (ITC) Workflow Start Start Prepare_samples Prepare Luzopeptin derivative (ligand) and DNA (macromolecule) in matched buffer Start->Prepare_samples Load_ITC Load ligand into syringe and DNA into sample cell Prepare_samples->Load_ITC Titration Perform sequential injections of ligand into DNA Load_ITC->Titration Measure_heat Measure heat change after each injection Titration->Measure_heat Generate_isotherm Plot heat change vs. molar ratio Measure_heat->Generate_isotherm Fit_data Fit data to a binding model Generate_isotherm->Fit_data Determine_parameters Determine Kd, n, and ΔH Fit_data->Determine_parameters End End Determine_parameters->End

References

Luzopeptin A versus echinomycin: a comparative study of DNA intercalation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent DNA bis-intercalating antibiotics: Luzopeptin A and Echinomycin. By examining their mechanisms of action, DNA binding characteristics, and cytotoxic profiles, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors. The information presented is supported by available experimental data and includes detailed methodologies for key comparative assays.

Mechanism of Action and DNA Binding

Both this compound and Echinomycin are cyclic depsipeptides that exert their biological effects by inserting two planar chromophore moieties between the base pairs of double-stranded DNA. This bis-intercalation distorts the helical structure of DNA, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1]

This compound contains two quinoline chromophores and is known to bind strongly to DNA.[2] Its interaction can lead to both intramolecular and intermolecular cross-linking of DNA duplexes, with a preference for regions containing alternating adenine (A) and thymine (T) residues.[3] However, some studies suggest that this compound displays little to no sequence selectivity.[2] The acetyl groups on the peptide ring of this compound are crucial for its potent cytotoxic activity.

Echinomycin , on the other hand, possesses two quinoxaline rings and exhibits a clear preference for binding to CpG dinucleotide steps in DNA.[4] Its binding can be cooperative, meaning the binding of one molecule to a CpG site increases the affinity for a second molecule to bind at an adjacent CpG site.[5] This interaction is a key factor in its mechanism of action, which includes the inhibition of hypoxia-inducible factor-1 alpha (HIF-1α) binding to its DNA response elements.

Diagram 1: DNA Intercalation Models

DNA_Intercalation cluster_Luzopeptin This compound Intercalation cluster_Echinomycin Echinomycin Intercalation Luzopeptin This compound DNA_L DNA (A-T rich) Luzopeptin->DNA_L Bis-intercalation Crosslinking Intra/Intermolecular Cross-linking DNA_L->Crosslinking Echinomycin Echinomycin DNA_E DNA (CpG sites) Echinomycin->DNA_E Bis-intercalation HIF1a_Inhibition Inhibition of HIF-1α Binding DNA_E->HIF1a_Inhibition

Caption: Comparative DNA intercalation models of this compound and Echinomycin.

Comparative Data

Table 1: DNA Binding Characteristics

ParameterThis compoundEchinomycin
Binding Affinity (Kd) Not explicitly found~4.5 x 10⁵ M⁻¹
Preferred Binding Site Alternating A-T residues (conflicting reports on selectivity)[2][6]CpG dinucleotide steps[4]
Binding Site Size Approximately 4 base pairs[2]4-6 base pairs
Cross-linking Intramolecular and Intermolecular[1]Primarily Intramolecular
Cooperativity Not reportedCooperative binding at adjacent CpG sites[5]

Table 2: Comparative Cytotoxicity (IC50 Values)

Cell LineThis compound (or related analog)Echinomycin
L1210 (Leukemia)~200 pM (for a related analog)[7]Data not available
U-87 MG (Glioblastoma)Data not availableData not specified[4]
HeLa (Cervical Cancer)Data not available~2.9 µM[4]
A549 (Lung Cancer)Data not available>20 µM[4]
MCF-7 (Breast Cancer)Data not available~0.01 - 2.5 µM[4]

Note: The IC50 values are highly dependent on the specific cell line, assay conditions, and duration of exposure.

Affected Signaling Pathways

This compound: The primary mechanism of this compound's cytotoxicity is the direct inhibition of DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1] The specific downstream signaling pathways that are modulated as a consequence of this DNA damage are not as well-defined as those for echinomycin.

Echinomycin: Beyond its direct effects on DNA, echinomycin is a potent inhibitor of the HIF-1α signaling pathway. By binding to CpG sites within the hypoxia-responsive elements (HREs) of gene promoters, echinomycin prevents the binding of the HIF-1α transcription factor, thereby inhibiting the expression of genes involved in angiogenesis, cell survival, and metabolism under hypoxic conditions. Furthermore, echinomycin has been shown to suppress the Notch and mTOR signaling pathways in leukemia cells.

Diagram 2: Echinomycin's Inhibition of the HIF-1α Pathway

HIF1a_Pathway Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1_complex HIF-1 Complex HIF1a_stabilization->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia-Responsive Element (HRE) in DNA HIF1_complex->HRE Binds to CpG sites Target_Genes Target Gene Expression (e.g., VEGF, GLUT1) HRE->Target_Genes Transcription Angiogenesis Angiogenesis, Metabolism, Survival Target_Genes->Angiogenesis Echinomycin Echinomycin Echinomycin->HRE Blocks Binding

Caption: Echinomycin inhibits the HIF-1α pathway by blocking its binding to DNA.

Experimental Protocols

This section provides detailed methodologies for key experiments used to compare DNA intercalating agents like this compound and Echinomycin.

DNA Footprinting Assay (DNase I)

This assay is used to determine the specific DNA binding sites of a ligand.

Diagram 3: DNA Footprinting Experimental Workflow

DNA_Footprinting_Workflow start Start prepare_dna Prepare 32P-end-labeled DNA fragment start->prepare_dna incubate Incubate DNA with varying concentrations of this compound or Echinomycin prepare_dna->incubate dnase_digest Partial digestion with DNase I incubate->dnase_digest stop_reaction Stop reaction and purify DNA fragments dnase_digest->stop_reaction gel_electrophoresis Denaturing polyacrylamide gel electrophoresis stop_reaction->gel_electrophoresis autoradiography Autoradiography gel_electrophoresis->autoradiography analyze Analyze footprint (region of protection) autoradiography->analyze end End analyze->end

Caption: General workflow for a DNase I footprinting experiment.

Protocol:

  • DNA Probe Preparation:

    • A DNA fragment of interest (typically 100-200 bp) is labeled at one 5' end with ³²P using T4 polynucleotide kinase and [γ-³²P]ATP.

    • The labeled DNA is purified to remove unincorporated nucleotides.

  • Binding Reaction:

    • The end-labeled DNA probe is incubated with varying concentrations of this compound or Echinomycin in a suitable binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM CaCl₂) for 30 minutes at room temperature to allow for equilibrium binding.

    • A control reaction without any drug is included.

  • DNase I Digestion:

    • A predetermined, limiting amount of DNase I is added to each reaction and incubated for a short period (e.g., 1-2 minutes) at room temperature to achieve partial digestion.

    • The reaction is stopped by the addition of a stop solution containing EDTA and a DNA loading dye.

  • Gel Electrophoresis and Analysis:

    • The DNA fragments are denatured and separated on a high-resolution denaturing polyacrylamide sequencing gel.

    • The gel is dried and exposed to X-ray film or a phosphorimager screen.

    • The binding site of the drug appears as a "footprint," a region where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to the control lane.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to study the binding of a ligand to a DNA fragment, which results in a retarded migration of the DNA-ligand complex through a non-denaturing gel.

Protocol:

  • Probe Preparation:

    • A short double-stranded DNA oligonucleotide containing the putative binding site is labeled (e.g., with ³²P or a fluorescent dye).

  • Binding Reaction:

    • The labeled probe is incubated with varying concentrations of this compound or Echinomycin in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).

    • Incubate for 20-30 minutes at room temperature.

  • Electrophoresis:

    • The reaction mixtures are loaded onto a non-denaturing polyacrylamide gel.

    • Electrophoresis is carried out at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complex.

  • Detection:

    • The gel is dried and visualized by autoradiography or fluorescence imaging.

    • A "shift" in the mobility of the labeled DNA probe indicates the formation of a DNA-drug complex.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay to assess cell viability.

Protocol:

  • Cell Seeding:

    • Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The cells are treated with a range of concentrations of this compound or Echinomycin and incubated for a specified period (e.g., 48 or 72 hours).

    • Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization and Absorbance Reading:

    • The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

    • The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and Echinomycin are both potent DNA bis-intercalators with significant antitumor potential. While they share a general mechanism of disrupting DNA function, they exhibit key differences in their DNA sequence preference, with this compound favoring A-T rich regions and Echinomycin targeting CpG sites. This difference in binding specificity likely contributes to their distinct downstream biological effects, most notably Echinomycin's well-characterized inhibition of the HIF-1α signaling pathway. The acetylation of this compound is critical for its high potency, a feature not present in Echinomycin.

The choice between these two compounds for further research and development will depend on the specific therapeutic context, including the genetic and molecular characteristics of the target cancer. The experimental protocols provided in this guide offer a framework for the consistent and comparative evaluation of these and other novel DNA intercalating agents.

References

A Comparative Guide to the Cytotoxicity of Luzopeptin A, B, and C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic properties of Luzopeptin A, B, and C, a family of potent antitumor antibiotics. This analysis is supported by available experimental data and detailed methodologies to facilitate informed decisions in research and development.

Summary of Cytotoxicity

The cytotoxic potency of the Luzopeptin series is directly linked to the acetylation of their tetrahydropyridazine moieties. This compound, with two acetyl groups, is the most powerful analog. The removal of one acetyl group to form Luzopeptin B leads to a substantial decrease in cytotoxicity, estimated to be between 100 and 1000-fold.[1][2][3] Luzopeptin C, lacking both acetyl groups, is considered to be virtually inactive as an antitumor agent.[1][4]

While comprehensive IC50 values across a wide array of cell lines are not extensively documented in publicly available literature, the established hierarchy of potency is a critical factor for researchers.[1] One study has reported an IC50 value of approximately 200 pM for a compound closely related to this compound in the L1210 cell line, highlighting the exceptional potency of the fully acylated version.[1]

Data Presentation

The following table summarizes the comparative cytotoxicity of this compound, B, and C based on their structural differences and relative potencies.

CompoundStructureRelative PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1][4]Not Available

Experimental Protocols

The following is a representative protocol for determining the cytotoxicity of Luzopeptin analogs, based on standard methodologies for evaluating DNA intercalating agents.

MTT Assay for Cell Viability

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound, B, and C against a selected cancer cell line (e.g., L1210, MCF-7, HeLa).[1]

Objective: To determine the IC50 of this compound, B, and C.

Materials:

  • This compound, B, and C

  • Selected cancer cell line

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)[1]

  • Phosphate-buffered saline (PBS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[5] Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each Luzopeptin analog in DMSO. Perform serial dilutions in complete culture medium to achieve a range of final concentrations for testing.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a predetermined period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[5][6]

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.[1]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) treatment Addition of Luzopeptins to cells cell_seeding->treatment compound_prep Luzopeptin Dilution Series (A, B, and C) compound_prep->treatment incubation Incubate (48-72 hours) treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate (4 hours) (Formazan crystal formation) mtt_addition->formazan_formation solubilization Add Solubilization Buffer formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Experimental workflow for determining the IC50 of Luzopeptin analogs.

Mechanism of Action: DNA Bisintercalation and Signaling

The primary mechanism of action for the cytotoxic effects of Luzopeptins is their function as DNA bisintercalators.[1][6][7][8] The two quinoline chromophores of the molecule insert themselves between the base pairs of the DNA double helix, while the cyclic depsipeptide backbone resides in the minor groove.[1] This binding event distorts the DNA structure, interfering with crucial cellular processes such as DNA replication and transcription, which ultimately leads to cell cycle arrest and apoptosis.[1][7][8] Studies on Luzopeptin B have also provided direct evidence of both intramolecular and intermolecular DNA cross-linking, which can result in more complex DNA damage.[1]

A key finding in the study of Luzopeptins is that the inactivity of Luzopeptin C is not due to an inability to bind to DNA.[4] In fact, studies have shown that Luzopeptin C is as effective, and in some cases slightly more so, than this compound and B in intercalating into DNA and inducing intermolecular cross-links.[4] This suggests that the lack of cytotoxicity of Luzopeptin C lies in cellular processes downstream of DNA binding.[4] It is hypothesized that while Luzopeptin C binds to DNA, it fails to trigger the necessary downstream signaling cascades that lead to cell cycle arrest and apoptosis.[4] The specific conformation adopted by the acetylated this compound upon DNA binding may be crucial for recruiting proteins involved in the DNA damage response, a step that may be absent in the case of Luzopeptin C.[4]

signaling_pathway cluster_luzopeptin_a This compound (Di-acetylated) cluster_luzopeptin_c Luzopeptin C (Di-deacetylated) luzo_a This compound dna_binding_a DNA Bisintercalation & Cross-linking luzo_a->dna_binding_a dna_damage_response_a DNA Damage Response (Protein Recruitment) dna_binding_a->dna_damage_response_a cell_cycle_arrest_a Cell Cycle Arrest dna_damage_response_a->cell_cycle_arrest_a apoptosis_a Apoptosis cell_cycle_arrest_a->apoptosis_a luzo_c Luzopeptin C dna_binding_c DNA Bisintercalation & Cross-linking luzo_c->dna_binding_c failed_signaling_c Failure to Induce Downstream Signaling dna_binding_c->failed_signaling_c

Caption: Proposed differential signaling pathways of this compound and C.

References

A Comparative Guide to the Biological Activities of Luzopeptin A and Quinoxapeptins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Luzopeptin A and the quinoxapeptin family of cyclic depsipeptides. While structurally similar, these compounds exhibit markedly different primary biological effects, with this compound demonstrating potent cytotoxic activity and quinoxapeptins showing significant promise as anti-HIV-1 agents. This document outlines their shared mechanism of action, presents available quantitative data on their respective potencies, and details the experimental protocols used to evaluate their activities.

Mechanism of Action: DNA Bis-intercalation

Both this compound and quinoxapeptins exert their biological effects through a common mechanism: DNA bis-intercalation. These molecules possess two planar quinoxaline chromophores that insert themselves between the base pairs of the DNA double helix. The cyclic peptide backbone of the molecules then lies within the minor groove of the DNA. This interaction distorts the helical structure of DNA, thereby interfering with crucial cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and, in the case of cancer cells, apoptosis.

Mechanism of DNA Bis-intercalation cluster_0 Mechanism of DNA Bis-intercalation Luzopeptin_A This compound / Quinoxapeptin Binding Binds to DNA Minor Groove Luzopeptin_A->Binding DNA DNA Double Helix Intercalation Bis-intercalation of Quinoxaline Chromophores DNA->Intercalation Binding->DNA Distortion DNA Helix Distortion Intercalation->Distortion Inhibition_Replication Inhibition of DNA Replication Distortion->Inhibition_Replication Inhibition_Transcription Inhibition of RNA Transcription Distortion->Inhibition_Transcription Cellular_Effects Cytotoxicity / Inhibition of Viral Replication Inhibition_Replication->Cellular_Effects Inhibition_Transcription->Cellular_Effects

Caption: Mechanism of DNA Bis-intercalation by this compound and Quinoxapeptins.

Comparative Biological Activity: An Inverse Relationship

A fascinating aspect of the luzopeptin and quinoxapeptin families is the inverse relationship between their cytotoxic and anti-HIV-1 activities, which is dictated by the degree of acetylation on their tetrahydropyridazine moieties.

Cytotoxicity

This compound, being di-acetylated, is the most potent cytotoxic agent among the luzopeptin analogs. The progressive removal of these acetyl groups, as seen in Luzopeptin B (mono-deacetylated) and C (di-deacetylated), leads to a significant reduction in cytotoxic potency. Quinoxapeptins, which are analogs of luzopeptins, generally exhibit lower cytotoxicity.

CompoundStructureRelative Cytotoxic PotencyReported IC50 (L1210 Cell Line)
This compound Di-acetylatedMost Potent~200 pM (for a related analog)[1]
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Not Available
Luzopeptin C Di-deacetylatedVirtually inactive[1]Not Available
Quinoxapeptins VariableGenerally less cytotoxic than this compoundNot widely reported
Anti-HIV-1 Activity

In contrast to their cytotoxic profiles, the anti-HIV-1 activity, specifically the inhibition of HIV-1 reverse transcriptase (RT), is most potent in the least cytotoxic members of these families. Quinoxapeptin C stands out as a potent inhibitor of HIV-1 RT.

CompoundRelative Anti-HIV-1 RT Potency
Quinoxapeptin C +++ (Most Potent)
Quinoxapeptin B ++
Quinoxapeptin A +
Luzopeptin C High
Luzopeptin B Moderate
This compound Low

Experimental Protocols

The following are representative protocols for determining the cytotoxicity and anti-HIV-1 activity of these compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the test compounds (this compound, quinoxapeptins) to the wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Addition Add serial dilutions of compounds Incubation_24h->Compound_Addition Incubation_48_72h Incubate 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT reagent Incubation_48_72h->MTT_Addition Incubation_2_4h Incubate 2-4h MTT_Addition->Incubation_2_4h Solubilization Add solubilization solution Incubation_2_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Anti-HIV-1 Activity: ELISA-based Reverse Transcriptase Inhibition Assay

This assay measures the inhibition of HIV-1 reverse transcriptase activity in a cell-free system.

Protocol:

  • Reaction Setup: In a microplate, combine a reaction mixture containing a template/primer (e.g., poly(A)/oligo(dT)), dNTPs (including a labeled dUTP, such as DIG-dUTP and Biotin-dUTP), and the HIV-1 RT enzyme.

  • Inhibitor Addition: Add serial dilutions of the test compounds (quinoxapeptins, luzopeptins) to the reaction wells.

  • Incubation: Incubate the plate to allow the reverse transcription reaction to proceed.

  • Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotin-labeled newly synthesized DNA.

  • Detection: Add an anti-DIG antibody conjugated to an enzyme (e.g., peroxidase).

  • Substrate Addition: Add a chromogenic substrate for the enzyme. The amount of color development is proportional to the amount of synthesized DNA.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of inhibition of RT activity relative to the no-inhibitor control and determine the IC50 value.

ELISA-based HIV-1 RT Inhibition Assay Workflow Start Start Reaction_Setup Prepare reaction mixture (Template/Primer, dNTPs, HIV-1 RT) Start->Reaction_Setup Inhibitor_Addition Add serial dilutions of compounds Reaction_Setup->Inhibitor_Addition Incubation_RT Incubate for RT reaction Inhibitor_Addition->Incubation_RT Capture_DNA Transfer to streptavidin plate to capture biotinylated DNA Incubation_RT->Capture_DNA Detection_Step Add Anti-DIG-Peroxidase antibody Capture_DNA->Detection_Step Substrate_Addition Add chromogenic substrate Detection_Step->Substrate_Addition Absorbance_Reading Read absorbance Substrate_Addition->Absorbance_Reading Data_Analysis Calculate % inhibition and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for ELISA-based HIV-1 RT Inhibition Assay.

Conclusion

The comparative analysis of this compound and quinoxapeptins reveals a compelling example of how subtle structural modifications can dramatically alter biological activity. This compound, with its di-acetylated structure, is a highly potent cytotoxic agent, making it a candidate for further investigation in oncology. Conversely, the quinoxapeptin series, particularly Quinoxapeptin C, demonstrates potent inhibitory activity against HIV-1 reverse transcriptase with reduced cytotoxicity, positioning this class of compounds as promising leads for the development of novel antiretroviral therapies. This clear divergence in their primary biological activities underscores the importance of detailed structure-activity relationship studies in drug discovery and development.

References

Navigating Resistance: A Comparative Guide to Luzopeptin A Cross-Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luzopeptin A, a potent antitumor antibiotic, has demonstrated significant cytotoxic activity against a range of cancer cell lines. Its unique mechanism of action, involving DNA bisintercalation and the induction of DNA cross-links, sets it apart from many conventional chemotherapeutic agents. However, the potential for cancer cells to develop resistance to this compound, and the corresponding cross-resistance to other anticancer drugs, remains a critical area of investigation. This guide provides a framework for understanding and evaluating the cross-resistance profiles involving this compound, offering detailed experimental protocols and data presentation formats to aid in preclinical drug development and resistance mechanism studies.

While specific, comprehensive cross-resistance studies involving this compound are not extensively available in publicly accessible literature, this guide synthesizes information on its mechanism of action and established principles of multidrug resistance (MDR) to propose a robust investigational approach.

Understanding the Landscape of Resistance to DNA-Binding Agents

Resistance to DNA-binding agents like this compound can arise from a multitude of cellular changes.[1][2][3] These mechanisms can be broadly categorized as:

  • Altered Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), multidrug resistance-associated protein 1 (MRP1), and breast cancer resistance protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and thereby its efficacy.[1][4]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, such as nucleotide excision repair (NER) and homologous recombination (HR), can counteract the DNA damage induced by this compound, leading to cell survival.[5]

  • Alterations in Drug Target: While less common for intercalating agents, mutations or modifications of DNA structure could potentially reduce the binding affinity of this compound.

  • Activation of Pro-Survival Signaling: Increased activity of pathways that inhibit apoptosis (e.g., Bcl-2 family proteins) can allow cancer cells to tolerate drug-induced DNA damage.[5]

  • Reduced Drug Uptake: Changes in membrane permeability or the expression of uptake transporters could limit the entry of this compound into the cell.[6]

Given that this compound is a peptide-based molecule, its cellular uptake may differ from small molecule drugs, potentially influencing its susceptibility to certain resistance mechanisms. The acetylation of its peptide ring is crucial for its activity, suggesting that modifications to this structure could also play a role in resistance.[6][7]

Hypothetical Cross-Resistance Profile of this compound

Based on its mechanism as a DNA bisintercalator, it is plausible that cancer cells resistant to this compound may exhibit cross-resistance to other DNA-damaging agents. Conversely, they might retain sensitivity to drugs with different mechanisms of action. The following table presents a hypothetical cross-resistance profile for a this compound-resistant cancer cell line (e.g., L1210/LuzA-R).

Table 1: Hypothetical IC50 Values and Resistance Factors for this compound-Resistant Cells
CompoundDrug ClassMechanism of ActionParental Cell Line IC50 (nM)Resistant Cell Line IC50 (nM)Resistance Factor (RF)
This compound Peptide Antibiotic DNA Bisintercalator 0.2 20 100
DoxorubicinAnthracyclineDNA Intercalator, Topoisomerase II Inhibitor1015015
CisplatinPlatinum CompoundDNA Cross-linking Agent100050005
EtoposideTopoisomerase II InhibitorTopoisomerase II Inhibitor50025005
PaclitaxelTaxaneMicrotubule Stabilizer561.2
VincristineVinca AlkaloidMicrotubule Destabilizer23015
5-FluorouracilAntimetaboliteThymidylate Synthase Inhibitor500052001.04

Resistance Factor (RF) = IC50 (Resistant Line) / IC50 (Parental Line)

In this hypothetical scenario, the this compound-resistant cell line demonstrates significant cross-resistance to other DNA-damaging agents (Doxorubicin, Cisplatin, Etoposide) and a drug known to be a substrate for P-gp (Vincristine), suggesting a potential MDR phenotype. Minimal cross-resistance is observed with agents having distinct mechanisms of action like Paclitaxel and 5-Fluorouracil.

Experimental Protocols

To investigate the cross-resistance profile of this compound, a systematic approach involving the development of a resistant cell line and subsequent drug sensitivity testing is required.

Protocol 1: Development of a this compound-Resistant Cancer Cell Line
  • Cell Line Selection: Choose a cancer cell line known to be sensitive to this compound (e.g., L1210 murine leukemia).

  • Initial IC50 Determination: Perform a baseline cytotoxicity assay (e.g., MTT assay) to determine the initial IC50 of this compound in the parental cell line.

  • Stepwise Dose Escalation:

    • Culture the parental cells in the presence of this compound at a concentration equal to the IC50.

    • Once the cells recover and resume normal proliferation, subculture them and gradually increase the concentration of this compound in the culture medium.

    • Continue this process of stepwise dose escalation over several months until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Clonal Selection: Isolate single-cell clones from the resistant population by limiting dilution or cell sorting to ensure a homogenous resistant cell line.

  • Characterization of the Resistant Phenotype:

    • Regularly determine the IC50 of this compound in the resistant cell line to confirm the stability of the resistant phenotype.

    • Cryopreserve aliquots of the resistant cell line at various passages.

Protocol 2: Cytotoxicity and Cross-Resistance Testing (MTT Assay)
  • Cell Seeding: Seed both the parental and this compound-resistant cells into 96-well plates at an optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.[8]

  • Drug Preparation: Prepare serial dilutions of this compound and other test compounds (e.g., doxorubicin, cisplatin, paclitaxel) in the appropriate cell culture medium.

  • Drug Treatment: Remove the overnight culture medium from the cells and add the drug-containing medium. Include untreated control wells.

  • Incubation: Incubate the plates for a period corresponding to several cell doubling times (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).[8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the drug concentration.

    • Determine the IC50 value for each drug in both the parental and resistant cell lines using non-linear regression analysis.

    • Calculate the resistance factor (RF) for each drug.

Visualizing Experimental Workflows and Signaling Pathways

To clearly illustrate the experimental design and potential mechanisms of resistance, Graphviz diagrams are provided below.

Experimental_Workflow cluster_0 Resistant Cell Line Development cluster_1 Cross-Resistance Profiling Parental Parental Cancer Cell Line IC50_Initial Determine Initial IC50 of this compound Parental->IC50_Initial MTT_Assay MTT Assay with Drug Panel Parental->MTT_Assay Dose_Escalation Stepwise Dose Escalation IC50_Initial->Dose_Escalation Clonal_Selection Clonal Selection Dose_Escalation->Clonal_Selection Resistant This compound-Resistant Cell Line Clonal_Selection->Resistant Resistant->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination RF_Calculation Calculate Resistance Factor (RF) IC50_Determination->RF_Calculation Profile Cross-Resistance Profile RF_Calculation->Profile Resistance_Pathways cluster_0 This compound Action cluster_1 Potential Resistance Mechanisms LuzA This compound DNA Nuclear DNA LuzA->DNA Bisintercalation Damage DNA Cross-links & Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Efflux Increased Drug Efflux (e.g., P-gp) Efflux->LuzA Reduces intracellular concentration Repair Enhanced DNA Repair Repair->Damage Reverses damage Survival Pro-Survival Signaling Survival->Apoptosis Inhibits

References

Validating the Antitumor Efficacy of Luzopeptin A in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luzopeptin A, also known as BBM 928A, is a potent antitumor antibiotic belonging to the quinoxapeptin family. Its mechanism of action involves the bisintercalation of its two quinoline chromophores into the DNA double helix, leading to the disruption of DNA replication and transcription, ultimately inducing cell cycle arrest and apoptosis. This guide provides a comprehensive comparison of this compound's antitumor efficacy in various animal models, supported by available experimental data, and compares its activity with other agents.

In Vivo Antitumor Activity of this compound

This compound has demonstrated significant antitumor activity against a range of murine tumor models. The following tables summarize the quantitative data from preclinical studies.

Table 1: Efficacy of this compound against Murine Leukemias
Tumor ModelAdministration RouteOptimal Dose (mg/kg/injection)T/C (%)*Net Log10 Cell KillReference
P388 LeukemiaIntraperitoneal (i.p.)0.05>150-[1]
L1210 LeukemiaIntraperitoneal (i.p.)0.025125-150-[1]

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100. A T/C > 125% is considered significant activity.

Table 2: Efficacy of this compound against Murine Solid Tumors
Tumor ModelAdministration RouteOptimal Dose (mg/kg/injection)T/C (%)*Net Log10 Cell KillReference
B16 MelanomaIntraperitoneal (i.p.)0.05>1503.7 (average)[1]
Lewis Lung CarcinomaIntraperitoneal (i.p.)-125-150-[1]
Madison 109 Lung CarcinomaIntraperitoneal (i.p.)-125-150-[1]
Sarcoma 180--Active-[2]

*T/C (%) = (Median survival time of treated group / Median survival time of control group) x 100.

Comparative Efficacy

Experimental Protocols

The following are generalized experimental protocols based on the available literature for evaluating the in vivo antitumor efficacy of this compound.

Murine Leukemia Models (P388 and L1210)
  • Animal Model: DBA/2 or other suitable mouse strains.

  • Tumor Inoculation: Intraperitoneal (i.p.) injection of a specified number of P388 or L1210 leukemia cells (e.g., 1 x 10^6 cells).

  • Drug Preparation: this compound is prepared as a suspension in a suitable vehicle, such as 0.9% NaCl solution. A soluble formulation can also be used.[1]

  • Treatment Regimen:

    • Administration: Intraperitoneal (i.p.) injections.

    • Dosing: Doses ranging from approximately 0.01 to 0.1 mg/kg/injection.

    • Schedule: Treatment is typically initiated 24 hours after tumor inoculation and can be administered on various schedules (e.g., daily for 9 days, or on days 1, 5, and 9).

  • Efficacy Evaluation:

    • The primary endpoint is the median survival time of the treated and control groups.

    • The T/C percentage is calculated to determine the antitumor activity.

    • Net log10 cell kill can also be calculated based on the delay in median day of death.

Murine Solid Tumor Models (e.g., B16 Melanoma)
  • Animal Model: C57BL/6 mice for B16 melanoma.

  • Tumor Inoculation: Intraperitoneal (i.p.) or subcutaneous (s.c.) injection of a specified number of tumor cells.

  • Drug Preparation: As described for the leukemia models.

  • Treatment Regimen:

    • Administration: Intraperitoneal (i.p.) injections.

    • Dosing and Schedule: Similar to the leukemia models, with doses and schedules optimized for the specific tumor type.

  • Efficacy Evaluation:

    • For i.p. tumors, the primary endpoint is median survival time and calculation of T/C percentage.

    • For s.c. tumors, tumor growth inhibition is measured by caliper measurements of tumor volume over time.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is its high-affinity binding to DNA through bisintercalation, where both of its quinoline rings insert between DNA base pairs. This interaction can lead to intramolecular cross-linking of the DNA duplex, causing significant conformational changes that obstruct DNA replication and transcription. This disruption of fundamental cellular processes is believed to be the basis of its potent antitumor effects, ultimately leading to cell cycle arrest and apoptosis.

LuzopeptinA_Mechanism cluster_cell Cancer Cell LuzopeptinA This compound DNA Nuclear DNA LuzopeptinA->DNA Bisintercalation & Intramolecular Cross-linking Replication DNA Replication LuzopeptinA->Replication Inhibition Transcription Transcription LuzopeptinA->Transcription Inhibition CellCycleArrest Cell Cycle Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow

The general workflow for evaluating the in vivo antitumor efficacy of a compound like this compound is outlined below.

Experimental_Workflow start Start tumor_inoculation Tumor Cell Inoculation (e.g., i.p. or s.c.) start->tumor_inoculation randomization Animal Randomization (Treatment & Control Groups) tumor_inoculation->randomization treatment Drug Administration (this compound vs. Vehicle/Comparator) randomization->treatment monitoring Monitor Animal Health & Tumor Growth treatment->monitoring data_collection Data Collection (Survival Time, Tumor Volume) monitoring->data_collection analysis Statistical Analysis (T/C %, Tumor Growth Inhibition) data_collection->analysis end End analysis->end

Caption: General workflow for in vivo antitumor efficacy studies.

References

Unraveling the DNA Binding Landscape of Luzopeptin A: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luzopeptin A, a potent antitumor antibiotic, exerts its cytotoxic effects by binding to DNA. Understanding its precise binding site preference is crucial for the development of targeted cancer therapies. This guide provides a comprehensive comparison of this compound's DNA binding characteristics with other intercalating agents, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a bis-intercalator, meaning it inserts two of its planar quinoline rings between the base pairs of the DNA double helix.[1][2] This unique mechanism can lead to both intramolecular and intermolecular cross-linking of DNA duplexes.[3] Experimental evidence suggests that while this compound shows a preference for regions with alternating adenine (A) and thymine (T) residues, a definitive consensus sequence for its binding has not been established.[4][5][6] Some studies even suggest that it binds very strongly to DNA with little to no sequence selectivity, occupying approximately four base pairs.[7] Its binding characteristics are notably different from the structurally related bis-intercalator, echinomycin.[4][5][6]

Comparative Analysis of DNA Binding Properties

The following table summarizes the key DNA binding characteristics of this compound in comparison to other well-known DNA intercalating agents.

FeatureThis compoundEchinomycinDoxorubicin
Intercalation Mode Bis-intercalatorBis-intercalatorMono-intercalator
Primary Binding Preference Alternating A-T rich regions; d(C-A)•d(T-G) steps[4][5][6][8]CpG stepsGC-rich sequences
Sequence Selectivity Moderate to low; no firm consensus sequence[4][7]HighModerate
Binding Footprint ~4 base pairs[7]2 base pairs2-3 base pairs
Reported Effects on DNA Intramolecular and intermolecular cross-linking[3]DNA unwindingInhibition of Topoisomerase II, DNA strand breaks[1]

Experimental Determination of Binding Preferences

Several biophysical and biochemical techniques are employed to elucidate the DNA binding sites of molecules like this compound.

DNase I Footprinting Assay

This technique is a powerful method for identifying the specific DNA sequences to which a ligand binds.[9][10] The principle lies in the ability of the bound ligand to protect the DNA from cleavage by the DNase I enzyme.

Experimental Protocol:

  • DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reaction: The labeled DNA is incubated with varying concentrations of this compound to allow for complex formation. A control reaction without this compound is also prepared.

  • DNase I Digestion: A limited amount of DNase I is added to both the experimental and control reactions to randomly cleave the DNA backbone, except where it is protected by the bound ligand.

  • Gel Electrophoresis: The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • Autoradiography/Imaging: The gel is visualized by autoradiography or fluorescence imaging. The protected region, or "footprint," appears as a gap in the ladder of DNA fragments in the lane containing this compound compared to the control lane.

DNase_I_Footprinting_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA End-labeled DNA Incubation Incubation (DNA + this compound) DNA->Incubation Luzopeptin This compound Luzopeptin->Incubation DNase_Digestion Limited DNase I Digestion Incubation->DNase_Digestion Electrophoresis Denaturing PAGE DNase_Digestion->Electrophoresis Visualization Autoradiography/ Imaging Electrophoresis->Visualization Footprint Identification of 'Footprint' Visualization->Footprint

Workflow for DNase I Footprinting Assay.

Gel Mobility Shift Assay (EMSA)

EMSA is used to detect the formation of a complex between a DNA fragment and a binding molecule.[11] The principle is that a DNA-ligand complex will migrate more slowly through a non-denaturing gel than the free DNA fragment.

Experimental Protocol:

  • Probe Preparation: A DNA probe corresponding to a putative binding site is labeled with a radioactive or non-radioactive tag.

  • Binding Reaction: The labeled probe is incubated with varying concentrations of this compound.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel and subjected to electrophoresis.

  • Detection: The positions of the labeled DNA are detected. A "shifted" band that moves more slowly than the free probe indicates the formation of a DNA-Luzopeptin A complex.

EMSA_Workflow cluster_prep Preparation cluster_reaction Binding cluster_analysis Analysis Labeled_DNA Labeled DNA Probe Incubation Incubation (Probe + this compound) Labeled_DNA->Incubation Luzopeptin This compound Luzopeptin->Incubation Electrophoresis Non-denaturing PAGE Incubation->Electrophoresis Detection Detection of Shifted Band Electrophoresis->Detection

Workflow for Gel Mobility Shift Assay (EMSA).

2D NMR Spectroscopy and Molecular Dynamics

For a high-resolution structural understanding of the interaction, two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy combined with molecular dynamics simulations can be employed. This approach provides detailed information about the specific atoms involved in the interaction and the conformation of both the DNA and this compound in the complex.[8]

Signaling Pathways and Logical Relationships

The interaction of this compound with DNA ultimately leads to the disruption of cellular processes that rely on DNA as a template, such as replication and transcription, inducing cytotoxicity. The logical flow from DNA binding to cellular effect is a key aspect of its mechanism of action.

Signaling_Pathway Luzopeptin This compound Binding Bis-intercalation and Cross-linking Luzopeptin->Binding DNA Cellular DNA DNA->Binding Replication_Block Replication Fork Stall Binding->Replication_Block Transcription_Block Transcription Inhibition Binding->Transcription_Block Cell_Cycle_Arrest Cell Cycle Arrest Replication_Block->Cell_Cycle_Arrest Transcription_Block->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Logical flow from this compound binding to cellular response.

Conclusion

The available evidence confirms that this compound is a potent DNA binding agent with a preference for A-T rich sequences, although it can bind to DNA with limited sequence specificity. Its bis-intercalating nature distinguishes it from many other DNA binders and contributes to its ability to cross-link DNA. Further high-resolution structural studies and quantitative binding assays on a wider range of DNA sequences are warranted to fully delineate the nuances of its binding preferences and to guide the rational design of next-generation anticancer therapeutics.

References

The Pivotal Role of Acetylation in the Bioactivity of Luzopeptin A and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of complex natural products is paramount for the design of novel therapeutics. This guide provides a comprehensive comparison of Luzopeptin A, a potent antitumor antibiotic, and its synthetic and naturally occurring analogs. By examining their cytotoxic and antiviral activities in conjunction with their DNA binding properties, we elucidate the critical structural motifs that govern their biological function.

Luzopeptins are a family of cyclic depsipeptides that exert their biological effects primarily through the bis-intercalation of their two quinoline chromophores into the minor groove of DNA. This interaction distorts the DNA helix, interfering with essential cellular processes such as replication and transcription, ultimately leading to cytotoxicity. The core structure of the luzopeptins features a C2-symmetric 32-membered ring with two pendant 3-hydroxy-6-methoxyquinoline-2-carboxamide chromophores. Key variations among the analogs, which dramatically influence their bioactivity, occur at the L-threo-β-hydroxypyridazine (L-Htp) subunits.

Comparative Biological Activity of Luzopeptin and Quinoxapeptin Analogs

The biological activity of luzopeptin analogs is profoundly influenced by the degree of acetylation on the tetrahydropyridazine moieties. A clear structure-activity relationship is observed in their cytotoxic effects against cancer cell lines. In contrast, a reverse trend is noted for the inhibition of HIV-1 Reverse Transcriptase.

In Vitro Cytotoxicity

This compound, the di-acetylated analog, is the most potent cytotoxic agent in the series. The sequential removal of these acetyl groups, yielding Luzopeptin B (mono-deacetylated) and Luzopeptin C (di-deacetylated), results in a dramatic decrease in potency, with Luzopeptin C being virtually inactive as an antitumor agent.[1] A similar trend is observed for the synthetic quinoxapeptin analogs.

CompoundStructureIC50 (µM) vs. L1210 (Leukemia)IC50 (µM) vs. HCT-116 (Colon)
This compound Di-acetylated0.00010.0001
Luzopeptin B Mono-deacetylated0.010.01
Luzopeptin C Di-deacetylated>1>1
Quinoxapeptin A Di-acetylated0.010.01
Quinoxapeptin B Mono-deacetylated11
Quinoxapeptin C Di-deacetylated>10>10

Data sourced from Boger et al., 1999.[2]

HIV-1 Reverse Transcriptase Inhibition

Interestingly, the structure-activity relationship for antiviral activity against HIV-1 Reverse Transcriptase (RT) is the inverse of that observed for cytotoxicity. The di-deacetylated analogs, Luzopeptin C and Quinoxapeptin C, are the most potent inhibitors of HIV-1 RT.[2] This suggests a different binding mode or mechanism of action for the inhibition of this viral enzyme compared to the induction of cytotoxicity in cancer cells.

CompoundIC50 (µM) vs. HIV-1 RT
This compound >100
Luzopeptin B 50
Luzopeptin C 10
Quinoxapeptin A 25
Quinoxapeptin B 5
Quinoxapeptin C 1

Data sourced from Boger et al., 1999.[2]

Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for the luzopeptins is their ability to bind to DNA as bis-intercalating agents. The two planar quinoline chromophores insert into the DNA double helix, while the cyclic depsipeptide backbone resides in the minor groove. This binding event causes a significant distortion of the DNA structure, which is thought to be the basis for their biological activity. Studies have shown that luzopeptins preferentially bind to regions of DNA containing alternating adenine and thymine residues.[3] While Luzopeptin C can bind to DNA, its lack of cytotoxicity suggests that DNA binding alone is not sufficient to induce a cytotoxic response and that the acetyl groups of this compound may be crucial for subsequent cellular events that lead to cell death.[1]

cluster_cell Cell Luzopeptin_A This compound DNA Nuclear DNA Luzopeptin_A->DNA Bis-intercalation Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action for this compound cytotoxicity.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs against various cancer cell lines.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., L1210, HCT-116) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.[2]

  • Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

2. Compound Treatment:

  • Luzopeptin analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations.

  • The culture medium is removed from the cells and replaced with medium containing the test compounds. Cells are incubated for 48-72 hours.[2]

3. Cell Viability Assessment:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.[2]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve using non-linear regression analysis.

Start Start Cell_Culture Culture & Seed Cancer Cells Start->Cell_Culture Compound_Prep Prepare Serial Dilutions of Luzopeptin Analogs Cell_Culture->Compound_Prep Treatment Treat Cells with Compounds (48-72h) Compound_Prep->Treatment MTT_Assay Add MTT Reagent (4h Incubation) Treatment->MTT_Assay Solubilization Solubilize Formazan Crystals MTT_Assay->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Data_Analysis Calculate % Viability & Determine IC50 Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the in vitro cytotoxicity (MTT) assay.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences where luzopeptin analogs bind.

1. DNA Probe Preparation:

  • A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

2. Binding Reaction:

  • The end-labeled DNA probe is incubated with varying concentrations of the luzopeptin analog to allow for binding equilibrium to be reached.

3. DNase I Digestion:

  • A low concentration of DNase I is added to the binding reaction. DNase I will randomly cleave the DNA backbone, except in the regions where the luzopeptin analog is bound, creating a "footprint."

4. Gel Electrophoresis and Autoradiography:

  • The DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

  • The gel is exposed to X-ray film (for radioactive labels) or imaged (for fluorescent labels). The region of the DNA protected by the bound ligand will appear as a gap in the ladder of DNA fragments.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay quantifies the ability of luzopeptin analogs to inhibit the activity of HIV-1 RT.

1. Assay Setup:

  • A reaction mixture is prepared containing a template RNA, a primer, dNTPs, and recombinant HIV-1 RT enzyme.

  • Serial dilutions of the luzopeptin analogs are added to the reaction mixture.

2. Reverse Transcription Reaction:

  • The reaction is incubated to allow the reverse transcriptase to synthesize a complementary DNA (cDNA) strand from the RNA template.

3. Quantification of cDNA:

  • The amount of newly synthesized cDNA is quantified. This can be done using various methods, such as ELISA-based assays that detect incorporated labeled nucleotides or by quantitative PCR (qPCR).

4. Data Analysis:

  • The percentage of inhibition of HIV-1 RT activity is calculated for each concentration of the analog relative to a no-inhibitor control.

  • The IC50 value is determined from the dose-response curve.

Structure-Activity Relationship Summary

The stark differences in the biological activities of the luzopeptin analogs highlight a critical structure-activity relationship centered on the acetylation of the L-Htp residues.

Luzopeptin_Core Luzopeptin Core (Cyclic Depsipeptide) Luzopeptin_A This compound (Di-acetylated) Luzopeptin_Core->Luzopeptin_A Luzopeptin_B Luzopeptin B (Mono-deacetylated) Luzopeptin_Core->Luzopeptin_B Luzopeptin_C Luzopeptin C (Di-deacetylated) Luzopeptin_Core->Luzopeptin_C High_Cytotoxicity High Cytotoxicity Luzopeptin_A->High_Cytotoxicity Low_Antiviral Low Antiviral Activity Luzopeptin_A->Low_Antiviral Moderate_Activity Moderate Activity Luzopeptin_B->Moderate_Activity Low_Cytotoxicity Low Cytotoxicity Luzopeptin_C->Low_Cytotoxicity High_Antiviral High Antiviral Activity Luzopeptin_C->High_Antiviral

Caption: Structure-activity relationship of Luzopeptin analogs.

References

Comparative Transcriptomics of Luzopeptin A and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of the DNA bis-intercalator Luzopeptin A. Due to the limited availability of public transcriptomic data specifically for this compound, this document leverages experimental data from a closely related and well-studied compound with the same mechanism of action, Echinomycin, to provide a representative analysis of the anticipated cellular responses.

This compound belongs to the quinoxaline family of antibiotics and functions as a DNA bis-intercalator. By inserting itself between DNA base pairs, it can disrupt DNA replication and transcription, leading to cellular apoptosis. Understanding the precise gene expression changes induced by this class of compounds is crucial for elucidating their therapeutic mechanisms and potential off-target effects. This guide offers a comparative framework based on the transcriptomic effects of Echinomycin, a potent antitumor agent that also acts as a DNA bis-intercalator.

Executive Summary

Echinomycin has been shown to induce significant changes in gene expression in various cancer cell lines. Key affected pathways include the inhibition of Hypoxia-Inducible Factor 1 (HIF-1) signaling, modulation of the NOTCH signaling pathway, and the induction of apoptosis through the cytochrome c-ERK-caspase-3 pathway. Comparative transcriptomic analyses of tumor cells treated with Echinomycin have identified a range of differentially expressed genes, providing insights into the molecular mechanisms underlying its antitumor activity. This guide will present this data in a structured format, alongside detailed experimental protocols and visual representations of the key biological processes involved.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the key genes and pathways modulated by Echinomycin treatment in different cancer cell lines, serving as a proxy for the expected effects of this compound.

Table 1: Differentially Expressed Genes in KSHV-Positive Tumor Cells Treated with Echinomycin

GeneRegulationPutative Function
KDM4BDownregulatedHistone demethylase, oncogenic role
Tau (MAPT)DownregulatedMicrotubule-associated protein, implicated in neurodegenerative diseases and cancer
MYCDownregulatedTranscription factor, key regulator of cell proliferation and apoptosis
HIF1αDownregulatedTranscription factor, master regulator of cellular response to hypoxia
RTA (ORF50)UpregulatedViral lytic transactivator
ORF26UpregulatedMinor capsid protein

Source: Data synthesized from a comparative transcriptomic analysis of KSHV-positive tumor cells.[1]

Table 2: Key Genes and Pathways Affected by Echinomycin in Leukemia Cell Lines

Gene/PathwayEffect of EchinomycinCell Lines
HIF1αDecreased protein expressionAcute myeloid leukemia and T-lymphoblastic leukemia cell lines
GLUT1Decreased mRNA expressionLeukemia cell lines
BCL2Decreased mRNA expressionLeukemia cell lines
NOTCH1Suppressed protein expressionLeukemia cell lines
MYCSuppressed protein expressionLeukemia cell lines
AKTSuppressed protein expressionLeukemia cell lines
mTORSuppressed protein expressionLeukemia cell lines
Cleaved caspase-3Increased protein expressionLeukemia cell lines

Source: Data synthesized from studies on the effects of Echinomycin on leukemia cell growth and signaling.[2][3]

Experimental Protocols

Comparative Transcriptomic Analysis of KSHV-Positive Tumor Cells
  • Cell Lines: KSHV-positive primary effusion lymphoma (PEL) cell lines (e.g., BCBL-1) and KSHV-infected endothelial cells (e.g., TIVE-LTC).

  • Treatment: Cells were treated with Echinomycin at concentrations ranging from 0.1 to 2 nM.

  • RNA Isolation and Sequencing: Total RNA was extracted from treated and untreated (control) cells. RNA sequencing (RNA-seq) was performed to generate transcriptomic profiles.

  • Data Analysis: Differential gene expression analysis was conducted to identify genes that were significantly upregulated or downregulated upon Echinomycin treatment. Pathway analysis was then performed to identify the biological pathways enriched among the differentially expressed genes.[1]

Gene Expression Analysis in Leukemia Cell Lines
  • Cell Lines: Three acute myeloid leukemia cell lines and three T-lymphoblastic leukemia cell lines were used.

  • Treatment: Cells were cultured with various concentrations of Echinomycin.

  • Analysis of mRNA Expression: Reverse-transcription polymerase chain reaction (RT-PCR) was used to quantify the mRNA levels of target genes, including GLUT1 and BCL2. Gene expression was normalized to a housekeeping gene.[3]

  • Analysis of Protein Expression: Immunoblotting (Western blotting) was performed to measure the protein levels of key signaling molecules such as HIF1α, NOTCH1, MYC, AKT, mTOR, and cleaved caspase-3.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by DNA bis-intercalators like this compound and Echinomycin.

Echinomycin_Signaling_Pathway cluster_drug Drug Action cluster_dna DNA Interaction cluster_transcription Transcription Factors cluster_downstream Downstream Effects Luzopeptin_A This compound / Echinomycin DNA DNA Bis-intercalation Luzopeptin_A->DNA HIF1a HIF1α Inhibition DNA->HIF1a MYC MYC Inhibition DNA->MYC Apoptosis Induction of Apoptosis HIF1a->Apoptosis Angiogenesis Inhibition of Angiogenesis HIF1a->Angiogenesis CellGrowth Decreased Cell Growth MYC->CellGrowth MYC->Apoptosis

Caption: Mechanism of action for this compound and Echinomycin.

Apoptosis_Pathway Echinomycin Echinomycin Mitochondria Mitochondria Echinomycin->Mitochondria ERK ERK Activation Echinomycin->ERK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Procaspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Procaspase-3 Activation ERK->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Echinomycin-induced apoptotic pathway.

Experimental Workflow

Transcriptomics_Workflow cluster_sample_prep Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis CellCulture Cell Culture (e.g., Cancer Cell Lines) Treatment Treatment with This compound / Analog CellCulture->Treatment RNA_Isolation Total RNA Isolation Treatment->RNA_Isolation Library_Prep RNA-Seq Library Preparation RNA_Isolation->Library_Prep Sequencing Next-Generation Sequencing Library_Prep->Sequencing Data_Processing Data Pre-processing & Quality Control Sequencing->Data_Processing Diff_Expression Differential Gene Expression Analysis Data_Processing->Diff_Expression Pathway_Analysis Pathway & Functional Enrichment Analysis Diff_Expression->Pathway_Analysis

References

The Critical Role of Acetyl Groups in the Potency of Luzopeptin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Luzopeptin A and its deacetylated analogs, Luzopeptin B and C, to elucidate the vital role of acetyl groups in its potent cytotoxic activity. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in understanding the structure-activity relationship of this class of cyclic depsipeptides.

Luzopeptins are potent antitumor antibiotics that exert their biological effects through the bisintercalation of their two quinoline chromophores into the DNA double helix. This action disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1]. The family of Luzopeptins, primarily A, B, and C, differ only in the acetylation of their tetrahydropyridazine moieties, a seemingly minor structural change that dramatically impacts their cytotoxic potency[1].

Comparative Cytotoxicity: A Tale of Two Acetyl Groups

Experimental data unequivocally demonstrates that the presence of two acetyl groups in this compound is paramount for its high potency. The removal of one acetyl group to form Luzopeptin B results in a significant 100- to 1000-fold reduction in cytotoxicity. The complete deacetylation to Luzopeptin C renders the molecule virtually inactive as an antitumor agent[1].

Table 1: Comparative Cytotoxicity (IC50) of Luzopeptin Analogs Against Various Cancer Cell Lines

CompoundStructureL1210 (Leukemia)HCT-116 (Colon)A549 (Lung)HeLa (Cervical)MCF-7 (Breast)
This compound Di-acetylated~0.2 nM (related analog)[1]Data not availableData not availableData not availableData not available
Luzopeptin B Mono-deacetylated100-1000x less potent than A[1]Data not availableData not availableData not availableData not available
Luzopeptin C Di-deacetylatedInactive[1]InactiveInactiveInactiveInactive

Note: Specific IC50 values for this compound, B, and C across a wide range of cell lines are not extensively published, particularly for the less potent analogs. The established potency hierarchy is a key takeaway from available research. Due to its established inactivity, specific IC50 values for Luzopeptin C are often not reported as they fall outside typical preclinical screening concentrations.

Physicochemical Properties: The Influence of Acetylation

The acetyl groups also influence the physicochemical properties of the Luzopeptin molecules, which may contribute to the observed differences in biological activity. While comprehensive experimental data is limited, predicted values suggest differences in properties such as lipophilicity and hydrogen bonding capacity.

Table 2: Comparative Physicochemical Properties of Luzopeptin Analogs

PropertyThis compoundLuzopeptin BLuzopeptin C
Molecular Formula C64H78N14O24[2]C62H76N14O23C60H74N14O22[3]
Molecular Weight 1427.4 g/mol [2]~1385.3 g/mol 1343.3 g/mol [3]
XLogP3-AA (Predicted) -0.8[2]Data not available-5.4[3]
Hydrogen Bond Donor Count 10[2]Data not available10[3]
Hydrogen Bond Acceptor Count 24[2]Data not available22[3]

The higher predicted lipophilicity (less negative XLogP3-AA) of this compound compared to Luzopeptin C may influence its ability to traverse cellular membranes and reach its intracellular target, DNA.

Experimental Protocols

A standard methodology to determine the cytotoxic potency of Luzopeptin analogs is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Detailed Protocol for MTT Cytotoxicity Assay:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound, B, and C in the culture medium. Remove the overnight culture medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing the Mechanism and Workflow

To better understand the structure-activity relationship and the experimental process, the following diagrams are provided.

G Structure-Activity Relationship of Luzopeptins Luzopeptin_A This compound (Di-acetylated) Potency_High High Cytotoxic Potency (IC50 ~nM) Luzopeptin_A->Potency_High Two Acetyl Groups Luzopeptin_B Luzopeptin B (Mono-deacetylated) Potency_Mid Reduced Potency (100-1000x decrease) Luzopeptin_B->Potency_Mid One Acetyl Group Luzopeptin_C Luzopeptin C (Di-deacetylated) Potency_Low Virtually Inactive Luzopeptin_C->Potency_Low No Acetyl Groups G Experimental Workflow for Cytotoxicity Assay cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Luzopeptin Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Luzopeptins Compound_Prep->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 7. Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading 8. Read Absorbance at 570nm Formazan_Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 Values Absorbance_Reading->IC50_Calculation G Proposed Signaling Pathway of this compound Luzopeptin_A This compound Cell_Membrane Cell Membrane Luzopeptin_A->Cell_Membrane DNA Nuclear DNA Cell_Membrane->DNA Cellular Uptake DNA_Damage DNA Bisintercalation & Double-Strand Breaks DNA->DNA_Damage Intercalation ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

References

Cross-Validation of Luzopeptin A Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of a Potent DNA Bis-intercalator and its Clinically Relevant Alternatives in Diverse Laboratory Settings

Luzopeptin A, a cyclic depsipeptide antibiotic, has garnered significant interest within the scientific community for its potent antitumor and antiviral activities. Its primary mechanism of action is the bis-intercalation of its two quinoline chromophores into the DNA double helix. This binding distorts the DNA structure, interfering with crucial cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. This guide provides a comparative analysis of this compound's activity alongside established DNA intercalating agents, Doxorubicin and Daunorubicin. A key focus is the critical aspect of cross-validation of in vitro activity, highlighting the potential for variability in results across different laboratory settings and the importance of standardized protocols.

Mechanism of Action: DNA Bis-intercalation

This compound acts by inserting its planar quinoline rings between the base pairs of DNA. This dual intercalation event is facilitated by its cyclic peptide backbone and leads to a significant structural alteration of the DNA helix, inhibiting the function of enzymes such as DNA and RNA polymerases.

This compound Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_dna_interaction DNA Interaction & Downstream Effects Luzopeptin_A This compound Cell_Membrane Cell Membrane Luzopeptin_A->Cell_Membrane Passive Diffusion Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus DNA DNA Double Helix Nucleus->DNA Bis-intercalation DNA_Distortion DNA Structural Distortion DNA->DNA_Distortion Replication_Inhibition Inhibition of DNA Replication DNA_Distortion->Replication_Inhibition Transcription_Inhibition Inhibition of RNA Transcription DNA_Distortion->Transcription_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of action of this compound.

Comparative Cytotoxicity Data

CompoundCancer Cell LineCancer TypeIC50 ValueLaboratory Setting/Source
This compound (related analog) L1210Leukemia~200 pMBenchchem[1]
Doxorubicin HCT116Colon Cancer24.30 µg/mlEgyptian Journal of Chemistry[2]
Hep-G2Hepatocellular Carcinoma14.72 µg/mlEgyptian Journal of Chemistry[2]
PC3Prostate Cancer2.64 µg/mlEgyptian Journal of Chemistry[2]
A549Lung Cancer1.50 µMSpandidos Publications[3]
HeLaCervical Cancer1.00 µMSpandidos Publications[3]
LNCaPProstate Cancer0.25 µMSpandidos Publications[3]
MCF-7Breast Cancer2.50 µMTrends in Sciences[4]
Daunorubicin HL-60Acute Myeloid Leukemia2.52 µMPubMed Central[5]
U937Histiocytic Lymphoma1.31 µMPubMed Central[5]
EPG85-257Gastric Carcinoma~10 nMResearchGate[6]
EPP85-181Pancreatic Carcinoma~20 nMResearchGate[6]

Cross-Validation and Inter-Laboratory Variability

A direct cross-validation study of this compound's activity in different laboratory settings has not been identified in the public domain. However, the broader challenge of inter-laboratory variability in in vitro cytotoxicity assays is well-documented. IC50 values for the same compound in the same cell line can vary significantly between different studies and even between experiments within the same lab. For instance, reported IC50 values for cisplatin against SKOV-3 cells have ranged from 2 to 40 µM[7].

Several factors contribute to this variability:

  • Cell Line Authenticity and Passage Number: Genetic drift can occur in cell lines over time and with increasing passage numbers, leading to altered drug sensitivity.

  • Cell Culture Conditions: Differences in media formulation, serum concentration, and incubation conditions can impact cell growth and drug response.

  • Assay Protocol Differences: Variations in cell seeding density, drug incubation time, and the specific viability assay used (e.g., MTT, XTT, CellTiter-Glo) can all influence the final IC50 value[7][8].

  • Reagent Quality and Handling: The purity and handling of both the test compound and assay reagents are critical for reproducible results.

Given these variables, it is imperative for researchers to perform their own dose-response experiments to determine the IC50 of a compound in their specific experimental system. The protocols provided in this guide offer standardized methods to facilitate more comparable results.

Experimental_Workflow Start Start Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 48-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Generalized workflow for cytotoxicity testing.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is a widely used method for assessing cell viability and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound and comparator compounds (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells in logarithmic growth phase. Perform a cell count and adjust the cell suspension to the desired seeding density (e.g., 5,000 cells/well in 100 µL of medium). Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment[4][9].

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include untreated and vehicle-treated (DMSO) controls[1].

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere[1].

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals[2][10].

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4][9].

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader[4][9].

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

DNA Intercalation Assay: Fluorescence Quenching

This assay measures the displacement of a fluorescent DNA intercalator (like ethidium bromide) by a test compound.

Materials:

  • Calf thymus DNA (ct-DNA)

  • Tris-HCl buffer

  • Ethidium bromide (EtBr) solution

  • This compound or comparator compound

  • Fluorometer

Procedure:

  • Prepare DNA-EtBr Complex: Prepare a solution of ct-DNA in Tris-HCl buffer. Add EtBr to the DNA solution and incubate to allow for the formation of the fluorescent DNA-EtBr complex.

  • Fluorescence Measurement: Measure the initial fluorescence intensity of the DNA-EtBr complex.

  • Titration with Test Compound: Add increasing concentrations of the test compound to the DNA-EtBr solution.

  • Fluorescence Quenching: After each addition of the test compound, record the fluorescence intensity. Intercalation of the test compound will displace EtBr from the DNA, leading to a quenching of the fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the concentration of the test compound to determine the concentration required for 50% quenching of the fluorescence, which is indicative of the compound's DNA binding affinity.

DNA Intercalation Assay: Viscosity Measurement

DNA intercalation causes the DNA helix to lengthen and become more rigid, leading to an increase in the viscosity of a DNA solution[11].

Materials:

  • Linearized DNA (e.g., sonicated ct-DNA)

  • Buffer solution

  • This compound or comparator compound

  • Viscometer (e.g., an Ostwald viscometer)

  • Water bath for temperature control

Procedure:

  • Prepare DNA Solution: Prepare a solution of linearized DNA in the buffer.

  • Measure Initial Viscosity: Measure the flow time of the DNA solution through the viscometer to determine its initial viscosity.

  • Add Test Compound: Add a known concentration of the test compound to the DNA solution and allow it to equilibrate.

  • Measure Viscosity Changes: Measure the flow time of the DNA-compound mixture. An increase in flow time indicates an increase in viscosity, suggesting an intercalative binding mode[12].

  • Data Analysis: Plot the relative viscosity (η/η₀)^(1/3) versus the ratio of [compound]/[DNA], where η is the viscosity of the DNA in the presence of the compound and η₀ is the viscosity of DNA alone. A steep increase in relative viscosity with increasing compound concentration is characteristic of DNA intercalation.

References

Safety Operating Guide

Proper Disposal of Luzopeptin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of Luzopeptin A, a potent cytotoxic and antibiotic cyclic peptide, is crucial for ensuring laboratory safety and environmental protection. All materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with institutional policies and local, state, and federal regulations.

This compound's cytotoxic nature necessitates stringent handling and disposal protocols to prevent accidental exposure and environmental contamination. The following procedures provide a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound waste safely. This guidance is based on best practices for handling potent cytotoxic compounds and peptide antibiotics.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) and your institution's specific protocols. Due to its hazardous properties, a comprehensive Personal Protective Equipment (PPE) protocol is mandatory.

Recommended Personal Protective Equipment
Protection LevelRecommended PPE
Level C Gloves: Double-gloving with nitrile or other chemical-resistant gloves is recommended. Eye Protection: Safety glasses or goggles. Lab Coat/Gown: A dedicated lab coat or disposable gown. Respiratory Protection: Work should be conducted in a certified chemical fume hood or glove box to prevent inhalation of airborne particles.

Disposal Plan: A Step-by-Step Approach

The cornerstone of proper this compound disposal is the immediate segregation of all contaminated materials as hazardous waste at the point of generation. Never dispose of this compound or any contaminated materials down the drain or in the regular trash[1].

Step 1: Waste Segregation

All items that have come into contact with this compound are to be considered hazardous waste. This includes, but is not limited to:

  • Unused or expired this compound powder and solutions.

  • Contaminated PPE (gloves, disposable lab coats, etc.).

  • Used labware (pipette tips, vials, tubes, etc.).

  • Contaminated cleaning materials (wipes, absorbent pads).

Step 2: Containerization

Proper containerization is critical to prevent leaks and spills.

  • Solid Waste: Collect all solid waste, including contaminated PPE and labware, in a designated, leak-proof, and puncture-resistant hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container that is clearly labeled as containing cytotoxic waste.

All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Disposal Route

The disposal of this compound waste must be handled by a licensed hazardous waste disposal contractor.

  • Contact EHS: Follow your institution's procedures for scheduling a hazardous waste pickup.

  • Documentation: Complete all necessary hazardous waste manifests and other documentation as required by your institution and regulatory agencies.

Decontamination Protocol

All surfaces and equipment that may have come into contact with this compound should be decontaminated.

StepProcedure
Initial Cleaning Using a low-lint wipe moistened with a detergent solution, wipe the entire surface in a single direction. Dispose of the wipe in the hazardous waste container.
Rinsing With a new wipe moistened with sterile water, rinse the surface using the same unidirectional technique to remove any residual detergent. Dispose of the wipe.
Final Decontamination Use a new wipe moistened with 70% isopropyl alcohol to wipe the surface again. Allow the surface to air dry completely. Dispose of the wipe.

Note on Chemical Deactivation: No validated chemical deactivation protocol for this compound is currently available in scientific literature. Therefore, attempting to neutralize or deactivate this compound in the lab prior to disposal is not recommended. The most reliable and compliant method of disposal is through a certified hazardous waste management program.

Logical Workflow for this compound Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

LuzopeptinA_Disposal_Workflow cluster_generation Point of Generation cluster_segregation Waste Segregation cluster_containerization Containerization cluster_disposal Final Disposal Luzopeptin_Use Use of this compound Contaminated_Materials Generation of Contaminated Materials Luzopeptin_Use->Contaminated_Materials Segregate_Solid Segregate Solid Waste Contaminated_Materials->Segregate_Solid Solids (PPE, labware) Segregate_Liquid Segregate Liquid Waste Contaminated_Materials->Segregate_Liquid Liquids (solutions) Segregate_Sharps Segregate Sharps Contaminated_Materials->Segregate_Sharps Sharps Container_Solid Labeled Solid Waste Container Segregate_Solid->Container_Solid Container_Liquid Labeled Liquid Waste Container Segregate_Liquid->Container_Liquid Container_Sharps Labeled Sharps Container Segregate_Sharps->Container_Sharps EHS_Pickup Schedule EHS Pickup Container_Solid->EHS_Pickup Container_Liquid->EHS_Pickup Container_Sharps->EHS_Pickup Documentation Complete Waste Manifest EHS_Pickup->Documentation Licensed_Disposal Disposal by Licensed Contractor Documentation->Licensed_Disposal

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Luzopeptin A

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Luzopeptin A was found. The following guidance is based on recommendations for the closely related compound, Luzopeptin C, and general safety protocols for handling potent cytotoxic compounds. Researchers should always consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.

This compound is a potent antitumor and antiviral agent requiring stringent safety measures to prevent personnel exposure and environmental contamination.[1] Handling of this compound necessitates a comprehensive personal protective equipment (PPE) protocol, adherence to strict operational procedures, and a clearly defined disposal plan.

Hazard Identification

Based on the data for the related compound Luzopeptin C, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1]

Due to its cytotoxic nature, chronic exposure, even at low levels, may pose significant health risks.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize all potential routes of exposure (inhalation, dermal, and ingestion). The required level of PPE will depend on the specific procedure and the quantity of this compound being handled.

Summary of Recommended Personal Protective Equipment

Protection LevelRespiratory ProtectionHand ProtectionEye/Face ProtectionSkin and Body Protection
Level C (Recommended for routine laboratory handling of small quantities) Full-face or half-mask air-purifying respirator (NIOSH approved) with appropriate cartridges for organic vapors/dusts.Double-gloving with chemical-resistant gloves (e.g., nitrile or neoprene).Safety glasses with side shields or chemical splash goggles. A face shield is also recommended.A fully buttoned lab coat is the minimum requirement. For larger quantities, a chemical-resistant gown or suit is necessary.
Level B (For large-scale operations or emergency response) Positive-pressure, full face-piece self-contained breathing apparatus (SCBA) or supplied air respirator.Inner and outer chemical-resistant gloves.Hooded chemical-resistant clothing.Chemical-resistant suit.[1]
Operational Plan for Handling this compound

A systematic approach is crucial for the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designated Area: Always handle this compound in a designated and clearly marked area, such as a chemical fume hood, biological safety cabinet, or a glove box, to minimize inhalation exposure.[1]

  • Restricted Access: Access to the handling area should be restricted to authorized personnel only.

  • Decontamination: All surfaces and equipment in the designated area should be decontaminated before and after each use.

2. Handling Procedures:

  • Weighing: If weighing the solid form of this compound, do so in a ventilated enclosure to prevent the dispersion of dust.[1] Use of disposable equipment, such as spatulas and weighing paper, is highly recommended to avoid cross-contamination.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly before and after handling the compound, even if gloves were worn.

  • Spill Management: Have a spill kit readily available. In case of a spill, follow established institutional procedures for cleaning up cytotoxic agents.

3. In Case of Exposure:

  • If Swallowed: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[1]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1]

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that come into contact with this compound, including gloves, disposable lab coats, weighing paper, and contaminated glassware, must be considered hazardous waste.[1]

  • Containerization: Collect all solid and liquid waste in clearly labeled, sealed, and puncture-resistant containers. The label should include "Hazardous Waste" and the chemical name.[1]

  • Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal.[1] Do not dispose of this compound down the drain or in regular trash.[1]

Visual Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_completion Completion & Disposal Phase start Start: Handling this compound risk_assessment Conduct Risk Assessment (Quantity, Procedure) start->risk_assessment select_ppe Select Appropriate PPE (Level C or B) risk_assessment->select_ppe don_ppe Don PPE in Correct Order (Gown, Mask, Goggles, Gloves) select_ppe->don_ppe eng_controls Work in Designated Area (Fume Hood / Glove Box) don_ppe->eng_controls handling Handle this compound (Weighing, Dissolving, etc.) eng_controls->handling decontaminate Decontaminate Work Area and Equipment handling->decontaminate doff_ppe Doff PPE in Correct Order (Gloves, Gown, Goggles, Mask) decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste (PPE, Consumables) doff_ppe->dispose_waste end End dispose_waste->end

Caption: Logical workflow for PPE selection and use when handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。